Methyl 3-(4-bromophenyl)acrylate
Description
The exact mass of the compound Methyl 3-(4-bromophenyl)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-(4-bromophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-bromophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOGXVHZUSUAF-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-78-0 | |
| Record name | METHYL 4-BROMOCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-(4-bromophenyl)acrylate: A Linchpin Scaffold in Medicinal Chemistry
Executive Summary
Methyl 3-(4-bromophenyl)acrylate (often referred to as Methyl 4-bromocinnamate) is a bifunctional building block that serves as a critical "linchpin" in modern organic synthesis. Its utility stems from its orthogonal reactivity : it possesses an electrophilic Michael acceptor motif, a versatile aryl bromide handle for cross-coupling, and a chemically modifiable ester terminus. This guide analyzes its physicochemical profile, optimal synthetic routes, and its strategic application in divergent drug discovery workflows.
Part 1: Physicochemical Profile
The thermodynamic stability of the trans (
Table 1: Key Chemical Properties
| Property | Value | Notes |
| CAS Number | 71205-17-9 | Generic; 3650-78-0 often denotes the pure ( |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Molecular Weight | 241.08 g/mol | |
| Appearance | White to off-white crystalline solid | Distinctive needles upon recrystallization from EtOH. |
| Melting Point | 84–86 °C | Sharp range indicates high purity. |
| Boiling Point | ~311 °C | At 760 mmHg (Predicted).[2] |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Poor solubility in water; ideal for organic phase reactions. |
| LogP | 3.28 | Lipophilic; cell-permeable scaffold. |
| ¹H NMR Signature | The large coupling constant ( |
Part 2: Synthetic Routes & Mechanistic Causality
To maximize yield and stereochemical purity, the choice of synthesis depends on the starting material availability and the tolerance for metal contaminants.
The Horner-Wadsworth-Emmons (HWE) Route (Recommended)
Why this choice? The HWE reaction is thermodynamically controlled to favor the (
-
Mechanism: 4-Bromobenzaldehyde reacts with trimethyl phosphonoacetate in the presence of a weak base (e.g., K₂CO₃ or NaH). The phosphate byproduct is water-soluble, simplifying workup.
The Heck Cross-Coupling Route
Why this choice? Atom economy. It builds the carbon skeleton directly from 1-bromo-4-iodobenzene and methyl acrylate.
-
Critical Insight: One must use 1-bromo-4-iodobenzene . Palladium inserts selectively into the C–I bond (weaker BDE: ~65 kcal/mol) leaving the C–Br bond (~81 kcal/mol) intact for future functionalization.
Visualization: Comparative Synthesis Pathways
Figure 1: Comparison of HWE (stereoselective) and Heck (chemoselective) synthetic routes.
Part 3: The Reactivity Triad (Orthogonality)
The power of this molecule lies in its ability to undergo divergent transformations. It possesses three distinct "handles" that can be manipulated independently.
The Aryl Bromide (C–Br): The Cross-Coupling Handle
This is the primary site for diversity generation. The bromine atom is inert to the conditions used to form the acrylate (HWE/Heck) but is highly reactive under Pd(0) catalysis.
-
Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl cinnamates, a privileged scaffold in kinase inhibitors.
-
Buchwald-Hartwig: Coupling with amines creates anilines, common in CNS-active agents.
The Alkene (C=C): The Electrophile & Photophore
-
Michael Addition: The electron-withdrawing ester activates the
-carbon. Thiols (e.g., cysteine residues) or amines can add here.[1] This is utilized in the design of Covalent Inhibitors (e.g., targeting EGFR or BTK). -
[2+2] Photocycloaddition: Under UV irradiation, the molecule dimerizes to form cyclobutane derivatives (truxillic esters), used in polymer cross-linking and material science.
The Ester (COOMe): The Terminus
-
Hydrolysis: Yields the free acid for peptide coupling.
-
Reduction: Converts to the allylic alcohol, a precursor for Sharpless epoxidation.
Visualization: Reactivity Landscape
Figure 2: Divergent synthesis capabilities from the core scaffold.
Part 4: Experimental Protocols
Protocol A: High-Purity Synthesis via HWE Reaction
Standard Operating Procedure for 10 mmol scale.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents: Add Trimethyl phosphonoacetate (1.82 g, 10 mmol) and dry THF (30 mL). Cool to 0 °C.
-
Deprotonation: Add NaH (60% dispersion in oil, 440 mg, 11 mmol) portion-wise. Caution: H₂ gas evolution. Stir for 30 min until clear.
-
Addition: Add 4-Bromobenzaldehyde (1.85 g, 10 mmol) dissolved in THF (10 mL) dropwise over 10 min.
-
Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from hot Ethanol to yield white needles.
Protocol B: Suzuki Cross-Coupling (Derivatization)
Typical procedure for library generation.
-
Reagents: Combine Methyl 3-(4-bromophenyl)acrylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Toluene/Water (10:1).
-
Catalyst: Degas the solvent with N₂ for 15 min. Add Pd(PPh₃)₄ (5 mol%).
-
Conditions: Heat to 90 °C for 12 hours under N₂ atmosphere.
-
Note: The acrylate double bond is stable under these conditions, provided the temperature does not exceed 100 °C (risk of polymerization).
Part 5: Safety & Handling
-
Hazard Classification:
-
Skin/Eye Irritant (H315, H319): The compound is an alkylating agent (Michael acceptor). Wear nitrile gloves and safety goggles.
-
Respiratory Irritant (H335): Handle in a fume hood to avoid inhalation of dust.
-
-
Storage: Store at room temperature in a sealed container. Light sensitive over long periods (slow dimerization); amber vials are recommended.
References
-
Guidechem. (n.d.). (E)-Methyl 3-(4-bromophenyl)acrylate Properties and Safety. Retrieved from
-
ChemicalBook. (2025). Methyl 4-bromocinnamate Product Profile. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 3-(4-bromophenyl)acrylate Safety Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (2020). Impact of Cross-Coupling Reactions in Drug Discovery. Retrieved from
-
BenchChem. (n.d.). Suzuki-Miyaura Coupling Protocols for Drug Discovery. Retrieved from
Sources
Technical Monograph: Methyl 3-(4-bromophenyl)acrylate
The following technical monograph provides an in-depth profiling of Methyl 3-(4-bromophenyl)acrylate , designed for researchers in medicinal chemistry and process development.
Physicochemical Profiling, Synthetic Methodology, and Strategic Utility in Drug Discovery
Executive Summary
Methyl 3-(4-bromophenyl)acrylate (CAS: 71205-17-9) is a bifunctional cinnamate ester widely utilized as a "linchpin" intermediate in organic synthesis. Its value lies in its structural duality: it possesses an electrophilic Michael acceptor motif and a nucleophile-susceptible aryl bromide handle. This distinct architecture allows for orthogonal functionalization—enabling sequential C-C bond formations (e.g., Heck, Suzuki) critical for constructing complex pharmacophores such as Combretastatin analogues and molecular wires.
This guide moves beyond basic data, providing a validated protocol for its chemoselective synthesis and a framework for its application in high-throughput library generation.
Physicochemical Characterization
Precise characterization is the bedrock of reproducible science. The molecular weight provided below distinguishes between the average weight (for stoichiometry) and the monoisotopic mass (for high-resolution mass spectrometry).
Table 1: Critical Physicochemical Constants
| Property | Value | Context/Notes |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Average Molecular Weight | 241.08 g/mol | Used for molarity/stoichiometry calculations. |
| Monoisotopic Mass | 239.9786 (⁷⁹Br) / 241.9765 (⁸¹Br) | Characteristic 1:1 isotopic doublet in Mass Spec. |
| Melting Point | 84–86 °C | Solid at room temperature; distinct from meta isomer (50–55 °C). |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or trace Pd contamination. |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poor solubility in water; requires organic co-solvent for bio-assays. |
| LogP (Predicted) | ~3.28 | Lipophilic; membrane permeable. |
Synthetic Pathways & Methodology
While simple esterification of 4-bromocinnamic acid is possible, the Chemoselective Heck Reaction represents the superior "atom-economical" approach for research applications, particularly when installing the acrylate moiety onto valuable aryl cores.
Method A: Chemoselective Heck Coupling (Recommended)
This protocol exploits the bond dissociation energy difference between C–I (weak) and C–Br (strong), allowing exclusive coupling at the iodine position of 1-bromo-4-iodobenzene.
Reaction Scheme: 1-Bromo-4-iodobenzene + Methyl Acrylate → Methyl 3-(4-bromophenyl)acrylate
Protocol:
-
Charge: In a dry reaction vial, dissolve 1-bromo-4-iodobenzene (1.0 equiv) and methyl acrylate (1.2 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).
-
Catalyst System: Add Pd(OAc)₂ (2 mol%) and Triethylamine (Et₃N) (2.0 equiv). Note: Phosphine ligands are often unnecessary under Jeffery conditions, but PPh₃ (4 mol%) can be added to stabilize the catalyst.
-
Execution: Heat the mixture to 80–90 °C under an inert atmosphere (N₂/Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The bromide remains intact due to the lower oxidative addition rate of Pd(0) into the C-Br bond compared to C-I.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to remove Et₃N), followed by brine.
-
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Gradient: 0→10% EtOAc in Hexanes) to yield the pure trans (E)-isomer.
Visualization: Synthetic Workflow
The following diagram illustrates the logic flow for synthesis and purification.
Figure 1: Step-by-step workflow for the chemoselective synthesis of Methyl 3-(4-bromophenyl)acrylate.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
High-Resolution Mass Spectrometry (HRMS)[2]
-
Observation: You will not see a single parent peak.
-
Signature: Look for a 1:1 doublet at m/z 240 and 242 (M+ and M+2). This confirms the presence of a single Bromine atom.
-
Fragmentation: Loss of -OCH₃ (M-31) is a common fragment.
Proton NMR (¹H NMR, 300/400 MHz, CDCl₃)
The trans (E) stereochemistry is confirmed by the coupling constant of the vinyl protons.
-
δ 7.62 (d, J = 16.0 Hz, 1H): β-proton (next to aromatic ring). Large J value confirms trans geometry.
-
δ 7.50 (d, J = 8.5 Hz, 2H): Aromatic protons (ortho to Bromine).
-
δ 7.38 (d, J = 8.5 Hz, 2H): Aromatic protons (meta to Bromine).
-
δ 6.42 (d, J = 16.0 Hz, 1H): α-proton (next to carbonyl).
-
δ 3.80 (s, 3H): Methyl ester singlet.
Strategic Utility in Drug Discovery
Methyl 3-(4-bromophenyl)acrylate is not just an endpoint; it is a divergent scaffold. In drug discovery, it serves as a "bifunctional handle."
-
The "Right" Side (Acrylate): Acts as a Michael acceptor for cysteine targeting (covalent inhibitors) or can be reduced to a saturated ester/alcohol.
-
The "Left" Side (Bromide): Remains active for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to attach heterocycles or solubilizing groups.
Visualization: Divergent Application Pathway
This diagram maps how this specific molecule serves as a gateway to diverse chemical space.
Figure 2: Divergent synthetic utility showing orthogonal reactivity at the Bromide, Alkene, and Ester positions.
References
-
Santa Cruz Biotechnology. Methyl (E)-3-(4-bromophenyl)acrylate Product Data. Retrieved from
-
ChemicalBook. (E)-Methyl 3-(4-bromophenyl)acrylate Properties and Suppliers. Retrieved from
-
Beilstein Journal of Organic Chemistry. Bromide-assisted chemoselective Heck reaction. (Contextual protocol validation). Retrieved from
-
Fluorochem. Methyl (E)-3-(4-bromophenyl)acrylate Safety and Data. Retrieved from
-
Sigma-Aldrich. Cinnamate derivative characterization. (General reference for cinnamate physical properties). Retrieved from
Sources
Technical Monograph: Strategic Synthesis of Methyl 3-(4-bromophenyl)acrylate
Executive Summary
Methyl 3-(4-bromophenyl)acrylate (Methyl 4-bromocinnamate) is a high-value bifunctional building block in medicinal chemistry and materials science. Its structural utility lies in its orthogonality: it possesses an electrophilic Michael acceptor (acrylate) and a nucleophilic-susceptible aryl halide (bromide) capable of further cross-coupling (e.g., Suzuki-Miyaura).
This guide delineates two distinct synthesis pathways selected for their operational logic:
-
Pathway A (Chemoselective Catalysis): A Palladium-catalyzed Heck-Mizoroki coupling utilizing 1-bromo-4-iodobenzene. This route is preferred for high-throughput library synthesis due to its convergent nature.
-
Pathway B (Robust Scale-Up): A Knoevenagel condensation followed by Fischer esterification. This route is preferred for multi-gram to kilogram scale production due to the low cost of reagents (4-bromobenzaldehyde and malonic acid).
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals the two primary logic flows.
Figure 1: Retrosynthetic disconnection showing the convergent Heck route vs. the linear Knoevenagel route.
Pathway A: The Chemoselective Heck-Mizoroki Route
Mechanistic Rationale
This pathway exploits the bond dissociation energy difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol). By using 1-bromo-4-iodobenzene , the Pd(0) catalyst selectively undergoes oxidative addition at the C–I bond, leaving the C–Br bond intact for downstream functionalization. This chemoselectivity is critical; using 1,4-dibromobenzene would result in a mixture of mono- and di-acrylated products.
Experimental Protocol
Scale: 10 mmol Expected Yield: 85-92% Selectivity: >98% E-isomer
Reagents:
-
1-Bromo-4-iodobenzene (2.83 g, 10 mmol)
-
Methyl acrylate (1.1 mL, 12 mmol, 1.2 equiv)
-
Pd(OAc)₂ (22 mg, 1 mol%)
-
Triphenylphosphine (PPh₃) (52 mg, 2 mol%)
-
Triethylamine (Et₃N) (2.1 mL, 15 mmol)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (20 mL)
Step-by-Step Workflow:
-
Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and PPh₃ in 5 mL of MeCN. Stir under Argon for 10 minutes until the solution turns yellow/orange (formation of active Pd(0)-phosphine species).
-
Substrate Addition: Add 1-bromo-4-iodobenzene, followed by the remaining solvent.
-
Base & Coupling Partner: Add Et₃N followed by methyl acrylate via syringe.
-
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting iodide should disappear rapidly; the bromide remains stable.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot Hexane/Ethanol (9:1) to obtain white needles.
Self-Validating Checkpoint:
-
If the reaction turns black immediately (Pd precipitation), the ligand load (PPh₃) may be insufficient.
-
If the product MP is >100°C, you may have coupled both positions (diester), indicating loss of chemoselectivity (rare at 80°C).
Pathway B: The Knoevenagel-Doebner Scale-Up Route
Mechanistic Rationale
This is a classic "linear" synthesis. The Knoevenagel condensation of 4-bromobenzaldehyde with malonic acid yields 4-bromocinnamic acid (via spontaneous decarboxylation). This intermediate is then esterified. While longer, this route avoids expensive Pd catalysts and heavy metal waste, making it superior for kilogram-scale batches.
Experimental Protocol
Scale: 50 mmol Overall Yield: ~75-80% (over 2 steps)
Step 1: Synthesis of 4-Bromocinnamic Acid
Reagents:
-
4-Bromobenzaldehyde (9.25 g, 50 mmol)
-
Malonic acid (6.24 g, 60 mmol)
-
Pyridine (15 mL)
-
Piperidine (0.5 mL, catalyst)
Workflow:
-
Combine aldehyde and malonic acid in pyridine. Add piperidine.
-
Heat to 100 °C for 2 hours. Evolution of CO₂ bubbles indicates decarboxylation.
-
Hydrolysis: Pour the hot reaction mixture into ice-cold HCl (100 mL, 2M) to precipitate the acid.
-
Isolation: Filter the white solid, wash with water, and dry. (Crude MP: ~260 °C).
Step 2: Fischer Esterification
Reagents:
-
Crude 4-Bromocinnamic acid (from Step 1)
-
Methanol (100 mL)
-
Sulfuric Acid (H₂SO₄) (1 mL, conc.)
Workflow:
-
Suspend the acid in Methanol. Add H₂SO₄ dropwise.
-
Reflux for 6 hours. The solid will dissolve as it converts to the ester.
-
Workup: Concentrate MeOH to ~20 mL. Pour into ice water. The methyl ester will precipitate.
-
Purification: Filter and recrystallize from ethanol.
Analytical Characterization & Validation
To ensure the integrity of the synthesized product, compare experimental data against the standard values below.
Physicochemical Properties Table
| Property | Value | Notes |
| Appearance | White crystalline solid | Needles from EtOH |
| Melting Point | 84 – 86 °C | Sharp range indicates purity |
| Rf Value | 0.45 | Silica, Hexane/EtOAc (4:1) |
| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water |
Spectroscopic Data (Self-Validation)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.62 (d, J = 16.0 Hz, 1H): The large coupling constant (J > 15 Hz) confirms the trans (E) geometry of the alkene.
-
δ 7.51 (d, J = 8.5 Hz, 2H): Aryl protons adjacent to Bromine.
-
δ 7.39 (d, J = 8.5 Hz, 2H): Aryl protons adjacent to the alkene.
-
δ 6.42 (d, J = 16.0 Hz, 1H): The alpha-proton of the acrylate.
-
δ 3.81 (s, 3H): Methyl ester singlet.
Interpretation: The presence of the doublet at 16.0 Hz is the primary "Pass/Fail" criterion for stereochemical integrity.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle for Pathway A (Heck), highlighting the chemoselective insertion.
Figure 2: Catalytic cycle of the Heck reaction showing the critical oxidative addition step.
Safety & Industrial Considerations
-
Acrylate Toxicity: Methyl acrylate is a potent alkylating agent and lachrymator. It can polymerize exothermically. Always use a polymerization inhibitor (e.g., hydroquinone) if distilling.
-
Palladium Residues: For pharmaceutical applications, Pd must be scavenged (e.g., using thiol-functionalized silica) to <10 ppm.
-
Genotoxicity: As an alpha,beta-unsaturated carbonyl, the product is a potential Michael acceptor in biological systems. Handle with appropriate PPE.[1]
References
-
Heck Reaction Selectivity: Littke, A. F., & Fu, G. C. (2001).[1] A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Link
-
Knoevenagel Condensation: Pawar, H. S., et al. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. New Journal of Chemistry. Link
-
NMR Data Verification: Beilstein Journal of Organic Chemistry. (2011). Additional experimental data for Methyl (E)-3-(4-bromophenyl)acrylate. Link
-
Chemoselectivity in Heck Reactions: Crisp, G. T. (1998). Variations on a Theme: Recent Developments on the Mechanism of the Heck Reaction. Chemical Society Reviews. Link
Sources
Spectroscopic data for Methyl 3-(4-bromophenyl)acrylate
Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of Methyl (E)-3-(4-bromophenyl)acrylate
Executive Summary
Methyl (E)-3-(4-bromophenyl)acrylate (CAS: 71205-17-9), commonly referred to as Methyl 4-bromocinnamate, represents a pivotal scaffold in medicinal chemistry and materials science.[1][2] As a halogenated cinnamic acid derivative, it serves as a "dual-function" intermediate: the acrylate moiety acts as a Michael acceptor for cysteine targeting in covalent inhibitors, while the aryl bromide provides a handle for further cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to expand chemical space.
This guide provides a definitive reference for the structural validation of this compound, moving beyond basic data listing to explain the causality behind the spectral signals. It is designed to function as a self-validating protocol for researchers synthesizing or sourcing this material.
Part 1: Chemical Identity & Physical Properties[1]
Before spectroscopic validation, the material must meet basic physical criteria. Deviations here often indicate polymerization of the acrylate or hydrolysis of the ester.
| Property | Value | Notes |
| IUPAC Name | Methyl (2E)-3-(4-bromophenyl)prop-2-enoate | The E-isomer is thermodynamically favored (>98%) in Heck syntheses. |
| CAS Number | 71205-17-9 | Specific for the (E)-isomer.[1][3] Generic: 24393-56-4. |
| Molecular Formula | C | |
| Molecular Weight | 241.08 g/mol | Monoisotopic mass is crucial for MS settings. |
| Melting Point | 84 – 89 °C | Sharp range indicates high purity. Broadening suggests Z-isomer contamination. |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or Pd residues. |
Part 2: Synthetic Pathway (Heck Protocol)
The most robust route to this scaffold is the Palladium-catalyzed Heck-Mizoroki reaction. Unlike esterification of 4-bromocinnamic acid, the Heck coupling allows for modular access from commercially available aryl halides.
Optimized Synthetic Workflow
-
Substrates: 1-bromo-4-iodobenzene (Selectivity control required) or 1,4-dibromobenzene (requires stoichiometry control).
-
Coupling Partner: Methyl acrylate (Excess).
-
Catalyst System: Pd(OAc)
with P(o-tol) or ligand-free conditions using TBAB (Jeffery conditions).
Figure 1: Selective Heck coupling workflow targeting the C-I bond to preserve the C-Br functionality for future derivatization.
Part 3: Spectroscopic Analysis (The Core)
This section details the specific signals required to confirm identity and isomeric purity.
Mass Spectrometry (MS)
Diagnostic Feature: The Bromine Isotope Pattern.[4][5]
Unlike standard organic molecules, the presence of Bromine creates a distinct "fingerprint" due to the nearly 1:1 natural abundance of
-
Ionization: EI (70 eV) or ESI (+).
-
Key Signals:
-
m/z 240 (
) and 242 ( ): These peaks must appear with nearly equal intensity (1:1 ratio) . -
Interpretation: If the
peak is significantly smaller (<10% of M), the product is likely the de-brominated side product (Methyl cinnamate, m/z 162). -
Base Peak (m/z 209/211): Loss of methoxy group [M – OCH
] . -
Fragment (m/z 102): Loss of the bromophenyl ring, leaving the acrylate fragment.
-
Infrared Spectroscopy (FT-IR)
Diagnostic Feature: Conjugated Ester Carbonyl.
| Wavenumber (cm | Assignment | Structural Insight |
| 1710 – 1725 | Conjugation with the alkene lowers this from the typical saturated ester value (1740). | |
| 1630 – 1638 | Strong intensity due to conjugation with the aromatic ring and carbonyl. | |
| 1160 – 1170 | Characteristic ester "fingerprint". | |
| 820 – 830 | Critical: Diagnostic for para-disubstituted benzene rings. |
Nuclear Magnetic Resonance ( H NMR)
Diagnostic Feature: The Trans-Alkene Coupling and AA'BB' System.
Solvent: CDCl
-
The Alkene (The "E" Confirmation):
-
7.62 ppm (1H, doublet,
Hz, -proton). -
6.43 ppm (1H, doublet,
Hz, -proton). -
Analysis: The large coupling constant (
Hz) definitively proves the (E)-geometry . A (Z)-isomer would show Hz.
-
7.62 ppm (1H, doublet,
-
The Aromatic Region (The Substitution Check):
-
7.52 ppm (2H, doublet,
Hz). -
7.39 ppm (2H, doublet,
Hz). -
Analysis: This "two-doublet" appearance is characteristic of a para-substituted benzene (AA'BB' system). The deshielding effect of the acrylate places the ortho-protons (relative to the alkene) downfield.
-
7.52 ppm (2H, doublet,
-
The Methyl Ester:
- 3.81 ppm (3H, singlet).
Carbon NMR ( C NMR)
Diagnostic Feature: Symmetry and Chemical Shift logic.
-
Carbonyl: ~167.0 ppm.
-
Alkene: ~143.5 ppm (
-C) and ~118.0 ppm ( -C). -
Aromatic:
-
C-Br (Ipso): ~124.5 ppm (Distinctly upfield for an aromatic carbon due to the heavy atom effect of Br).
-
Symmetry: You will observe only 4 aromatic signals for the 6 ring carbons due to the plane of symmetry in the para-substituted system.
-
Part 4: Logic Tree for Structural Validation
Use this decision tree to interpret your raw data.
Figure 2: Logic flow for confirming the identity and purity of Methyl 4-bromocinnamate.
Part 5: Applications in Drug Discovery
Why is this specific spectroscopic data critical? Methyl 3-(4-bromophenyl)acrylate is a "privileged structure" intermediate.
-
Covalent Warhead Precursors: The acrylate ester is readily hydrolyzed to the acid, a common warhead in targeted covalent inhibitors (TCIs) targeting Cysteine residues (e.g., BTK inhibitors).
-
Divergent Synthesis: The C-Br bond allows this molecule to serve as a hub. Researchers can install the acrylate "tail" first (via Heck) and then use the Bromine handle to attach complex heterocycles via Suzuki coupling late in the synthesis, maximizing convergence.
References
-
Beilstein Journal of Organic Chemistry. "Synthesis and characterization of methyl cinnamates." Beilstein J. Org. Chem.2013 , 9, 2544–2555.
-
National Institutes of Health (NIH). "Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate." Beilstein J. Org. Chem.2013 .
-
Santa Cruz Biotechnology. "Methyl (E)-3-(4-bromophenyl)acrylate Product Data."
-
GuideChem. "Methyl (E)-3-(4-bromophenyl)acrylate Properties and CAS."
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(4-bromophenyl)acrylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 3-(4-bromophenyl)acrylate, also known as Methyl (E)-4-bromocinnamate. As a fundamental analytical technique in organic chemistry, ¹H NMR spectroscopy offers unparalleled insight into molecular structure. For researchers and professionals in drug development and materials science, a thorough understanding of spectral data is critical for structure verification, purity assessment, and quality control. This document details the theoretical basis for the expected spectrum, a validated experimental protocol for data acquisition, and a detailed interpretation of the resulting spectral features, grounding all assertions in authoritative scientific principles.
Introduction: The Molecule and the Method
Methyl 3-(4-bromophenyl)acrylate (C₁₀H₉BrO₂) is an α,β-unsaturated ester, a derivative of cinnamic acid.[1][2] Its structure features three key components amenable to ¹H NMR analysis: a para-substituted aromatic ring, a trans-alkene (vinyl) system, and a methyl ester group. The electronic environment of each proton in the molecule is unique, resulting in a distinct and predictable NMR spectrum.
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, will align in an external magnetic field. The absorption of radiofrequency radiation can induce transitions between these spin states. The precise frequency required for this transition—the chemical shift (δ)—is highly sensitive to the local electronic environment of the nucleus, providing a "fingerprint" of the molecule's structure.[3] This guide will deconstruct the ¹H NMR spectrum of the title compound by analyzing its chemical shifts, signal integrations, and spin-spin coupling patterns.
Structural Features and Predicted Spectral Characteristics
A proactive analysis of the molecular structure allows us to predict the key features of its ¹H NMR spectrum. The molecule contains five distinct sets of non-equivalent protons, which should give rise to five unique signals.
Caption: Labeled structure of Methyl 3-(4-bromophenyl)acrylate.
-
Aromatic Protons (Hₐ, Hₐ', Hₑ, Hₑ'): The para-substituted benzene ring creates an AA'BB' spin system. Due to the differing electronic effects of the acrylate (electron-withdrawing) and bromine (electron-withdrawing, but with resonance donation) substituents, the two sets of chemically equivalent protons will appear as two distinct signals. Each signal is expected to be a doublet, with a coupling constant characteristic of ortho-coupling (typically 7-9 Hz).
-
Vinylic Protons (Hα, Hβ): These two protons are on the double bond. Hβ is adjacent to the aromatic ring, while Hα is adjacent to the ester's carbonyl group. They are not chemically equivalent and will split each other into two doublets. A key diagnostic feature is their coupling constant (J). For a trans or (E)-configuration, a large coupling constant of approximately 16 Hz is expected.[4]
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are isolated from other protons in the molecule. Therefore, they will appear as a sharp singlet.
Experimental Protocol for ¹H NMR Data Acquisition
This protocol describes a self-validating method for obtaining a high-resolution ¹H NMR spectrum.
Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity Methyl 3-(4-bromophenyl)acrylate.
-
Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[5]
-
Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.
-
-
Instrumental Setup (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of approximately -1 to 10 ppm.
-
Use a standard 90° pulse angle.
-
Set the relaxation delay (d1) to 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire the data over 16 scans (transients) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier Transform (FT) to convert the time-domain signal to a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and determine the multiplicity and coupling constants of each peak.
-
Spectral Analysis and Structural Elucidation
The ¹H NMR spectrum of (E)-Methyl 3-(4-bromophenyl)acrylate, recorded in CDCl₃ at 400 MHz, exhibits five distinct signals.[5] The detailed assignments are presented below and summarized in Table 1.
Table 1: ¹H NMR Data for Methyl 3-(4-bromophenyl)acrylate in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proton Assignment |
| 1 | 7.64 | Doublet | 16.0 | 1H | Vinylic Hβ |
| 2 | 7.53 | Doublet | 8.6 | 2H | Aromatic Hₐ, Hₐ' |
| 3 | 7.39 | Doublet | 8.6 | 2H | Aromatic Hₑ, Hₑ' |
| 4 | 6.44 | Doublet | 16.0 | 1H | Vinylic Hα |
| 5 | 3.80 | Singlet | N/A | 3H | Methyl (-OCH₃) |
| Data sourced from Gole, B. et al.[5] |
Detailed Signal Interpretation:
-
Signal 5: δ 3.80 (s, 3H): This sharp singlet integrates to three protons and is unequivocally assigned to the methyl ester (-OCH₃) protons. Its chemical shift is characteristic for protons on a carbon attached to an oxygen atom.[3]
-
Signals 1 & 4: δ 7.64 (d, 1H) and δ 6.44 (d, 1H): These two doublets, each integrating to one proton, correspond to the two vinylic protons, Hβ and Hα.
-
The downfield signal at 7.64 ppm (Hβ) is deshielded by its proximity to the aromatic ring.
-
The upfield signal at 6.44 ppm (Hα) is deshielded by the adjacent carbonyl group but is located further from the aromatic ring.
-
Crucially, both doublets share an identical coupling constant of J = 16.0 Hz . This large value is definitive proof of a trans (or E) geometry across the double bond, as cis coupling constants are typically much smaller (10-12 Hz).[4]
-
-
Signals 2 & 3: δ 7.53 (d, 2H) and δ 7.39 (d, 2H): These two signals represent the four protons of the para-substituted benzene ring.
-
The signal at 7.53 ppm is assigned to the two aromatic protons (Hₐ, Hₐ') that are ortho to the electron-withdrawing acrylate group.
-
The signal at 7.39 ppm is assigned to the two protons (Hₑ, Hₑ') that are ortho to the bromine atom.
-
Both signals appear as doublets with a coupling constant of J = 8.6 Hz , which is a typical value for ortho-coupling between adjacent aromatic protons. The integration of 2H for each signal confirms this assignment.
-
Conclusion
The ¹H NMR spectrum provides an unambiguous confirmation of the structure of Methyl 3-(4-bromophenyl)acrylate. The presence of five distinct signals, their specific chemical shifts, the 3:1:1:2:2 integration ratio, and the characteristic coupling constants—especially the large 16.0 Hz vinylic coupling confirming the trans stereochemistry—all align perfectly with the proposed molecular structure. This guide serves as a benchmark for the analysis of this compound and similar cinnamate derivatives, demonstrating the power of ¹H NMR spectroscopy as a primary tool for structural elucidation in chemical research and development.
References
- Gole, B.
- Beilstein Journals. Additional experimental data. Beilstein Journal of Organic Chemistry.
-
ResearchGate. ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl.... ResearchGate. [Link]
-
Filo. Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Filo. [Link]
-
The Royal Society of Chemistry. General Information. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
The Royal Society of Chemistry. General experimental details. Royal Society of Chemistry. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Methyl (E)-3-(4-bromophenyl)acrylate | CAS 3650-78-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
13C NMR of Methyl 3-(4-bromophenyl)acrylate
Technical Guide: C NMR Characterization of Methyl 3-(4-bromophenyl)acrylate
Executive Summary & Application Context
Methyl 3-(4-bromophenyl)acrylate (CAS: 3650-78-0) is a critical intermediate in organic synthesis. It frequently serves as a model substrate for optimizing Heck-Mizoroki reactions , where the distinct electronic properties of the para-bromo substituent allow researchers to gauge catalyst turnover frequencies (TOF) and regioselectivity.
Accurate
Experimental Protocol: Acquisition Strategy
To ensure publication-quality spectra and accurate integration (if quantitative
Sample Preparation[1][2]
-
Solvent: Deuterated Chloroform (
) is the standard. The chemical shift reference is the central triplet at 77.16 ppm . -
Concentration: ~20-30 mg in 0.6 mL solvent. High concentration is preferred to resolve the low-intensity quaternary carbons (C-Br and C=O).
-
Additives: For quantitative analysis (qNMR), add 0.05 M
(Chromium(III) acetylacetonate) to shorten relaxation times.
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if editing is required).
-
Relaxation Delay (
): Set to 2.0 - 3.0 seconds .-
Reasoning: The quaternary carbon bonded to Bromine (C-4') and the Carbonyl (C-1) have long longitudinal relaxation times. Insufficient delay leads to signal saturation and loss of these critical diagnostic peaks.
-
-
Scans (NS): Minimum 256 (512 preferred for S/N > 50:1).
-
Spectral Width: -10 to 220 ppm.[1]
Structural Elucidation & Assignment Logic
The "Heavy Atom" Effect
The defining feature of this spectrum is the Heavy Atom Effect (Heavy Halogen Effect) caused by Bromine.[2] Unlike electronegative atoms (O, N, F) that deshield the attached carbon (moving it downfield), Bromine induces a shielding effect on the ipso-carbon due to spin-orbit coupling and high electron density from its large orbitals.
Diagnostic Check: Look for a low-intensity quaternary signal around 124-125 ppm . If this peak appears downfield (e.g., ~136 ppm), your sample is likely the Chloro analog or dehalogenated.
Chemical Shift Data Table ( )
| Carbon Label | Environment | Chemical Shift ( | Multiplicity (DEPT) | Assignment Logic |
| C-1 | Carbonyl (Ester) | 167.1 | C (quat) | Characteristic ester region; most deshielded. |
| C-3 | Alkene ( | 143.5 | CH | Deshielded by conjugation + aromatic ring.[3] |
| C-1' | Aromatic (Ipso-Vinyl) | 133.2 | C (quat) | Para to Bromine; slight shielding relative to unsubstituted cinnamate. |
| C-3', 5' | Aromatic (Ortho-Br) | 132.1 | CH | Deshielded by ortho effect of Bromine. |
| C-2', 6' | Aromatic (Meta-Br) | 129.5 | CH | Standard aromatic region; correlates to alkene protons in NOESY. |
| C-4' | Aromatic (Ipso-Br) | 124.5 | C (quat) | Key Identifier. Upfield shift due to Heavy Atom Effect. |
| C-2 | Alkene ( | 117.8 | CH | Shielded relative to |
| OMe | Methoxy | 51.8 | Standard methyl ester region. |
Note: Values are synthesized from high-field literature data and substituent increment calculations. Small variations (
Visualization of Structural Logic[6][7]
The following diagram illustrates the flow of logic for assigning the aromatic region, distinguishing the ipso-Br carbon from the ipso-vinyl carbon using HMBC (Heteronuclear Multiple Bond Correlation) logic.
Caption: Logical decision tree for verifying the brominated aromatic core using chemical shift diagnostics.
Quality Control & Troubleshooting
Common Impurities
When synthesizing this compound via Heck coupling, three specific impurities often appear in the
-
Triphenylphosphine Oxide (
):-
Origin: Oxidized ligand from Pd catalyst.
-
Signal: Doublets in the aromatic region (128-132 ppm) with large
coupling constants ( Hz).
-
-
Methyl Cinnamate (Dehalogenated):
-
Origin:
-hydride elimination / reduction. -
Signal: Loss of the 124.5 ppm peak; appearance of a C-H signal at the para position (~130 ppm).
-
-
cis-Isomer (Z-isomer):
-
Origin: Photo-isomerization or thermodynamic equilibrium.
-
Signal: The
-alkene carbon (C-2) shifts upfield by ~2-3 ppm relative to the trans (E) isomer due to steric compression ( -effect).
-
Protocol for Purity Assessment
To confirm >98% purity for biological testing:
-
Expand the baseline at 115-120 ppm .
-
Ensure no minor peak exists ~2 ppm upfield of the main C-2 signal (indicates Z-isomer).
-
Check 135-140 ppm for Pd-ligand contaminants.
References
-
Beilstein Institut. (2011). Synthesis and Characterization of Methyl Cinnamate Derivatives. Beilstein Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 816774, Methyl 4-bromocinnamate. [3]
-
Sigma-Aldrich. (2024).[4] Methyl 4-bromocinnamate Product Specification.
-
AIST. (2024). Spectral Database for Organic Compounds (SDBS). (Search No. 3650 for analog comparisons).
Sources
- 1. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Methyl 4-bromocinnamate | C10H9BrO2 | CID 816774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 4-BROMOCINNAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Physical appearance of Methyl 3-(4-bromophenyl)acrylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-bromophenyl)acrylate
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromophenyl)acrylate, also known as methyl trans-4-bromocinnamate, is a versatile intermediate in organic synthesis. Its structure, featuring a brominated aromatic ring conjugated with an acrylate moiety, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical agents and materials with specific optical properties. This guide provides a comprehensive overview of its physical and chemical characteristics, grounded in established analytical data and synthesis protocols, to support its effective use in a research and development setting.
Compound Identification and Chemical Structure
The unambiguous identification of a chemical entity is the foundation of reproducible science. Methyl 3-(4-bromophenyl)acrylate is defined by its specific molecular structure and associated identifiers.
-
Chemical Name: Methyl (2E)-3-(4-bromophenyl)prop-2-enoate[1][2]
-
Common Synonyms: Methyl trans-4-bromocinnamate, Methyl (E)-3-(4-bromophenyl)acrylate[1]
The '(E)' designation in the IUPAC name specifies the stereochemistry of the double bond, indicating that the aromatic ring and the ester group are on opposite sides (trans configuration), which is the more stable isomer.
Molecular Structure:
Caption: Chemical structure of Methyl (2E)-3-(4-bromophenyl)prop-2-enoate.
Physical Properties
The physical appearance and properties of a compound are critical for its handling, purification, and application. Methyl 3-(4-bromophenyl)acrylate is a stable crystalline solid under ambient conditions.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [3][4][5] |
| Melting Point | 84-86 °C or 89 °C | [3][4][5] |
| Boiling Point | 311.4 ± 17.0 °C (Predicted) | [4] |
| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in chloroform, THF, DMSO; Insoluble in n-hexane, water | [6] (Inferred) |
Note: The variation in melting point may be attributed to different measurement techniques or minor impurities. Solubility is inferred from polymers with similar structural units.
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The following data are characteristic of the (E)-isomer of Methyl 3-(4-bromophenyl)acrylate.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. A typical spectrum in CDCl₃ exhibits distinct signals corresponding to the aromatic, vinylic, and methyl protons.
-
δ ~7.61 ppm (d, 1H, J = 16.2 Hz): This signal corresponds to the vinylic proton attached to the carbon adjacent to the aromatic ring. The large coupling constant (J ≈ 16 Hz) is definitive for the trans (E) configuration of the double bond.[5]
-
δ ~7.50 ppm (d, 2H, J ≈ 8.1 Hz): This doublet represents the two aromatic protons ortho to the bromine atom.[5]
-
δ ~7.36 ppm (d, 2H, J ≈ 8.1 Hz): This doublet corresponds to the two aromatic protons ortho to the acrylate group.[5]
-
δ ~6.40 ppm (d, 1H, J = 16.2 Hz): This signal is for the vinylic proton adjacent to the carbonyl group. Its coupling to the other vinylic proton confirms the double bond's integrity and stereochemistry.
-
δ ~3.79 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester (-OCH₃) group.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton. Based on the structure, the following peaks are expected in a ¹³C NMR spectrum (in CDCl₃):
-
δ ~167 ppm: Carbonyl carbon of the ester.
-
δ ~143 ppm: Vinylic carbon attached to the aromatic ring.
-
δ ~133 ppm: Aromatic carbon to which the acrylate group is attached.
-
δ ~132 ppm: Aromatic carbons ortho to the bromine atom.
-
δ ~129 ppm: Aromatic carbons ortho to the acrylate group.
-
δ ~125 ppm: Aromatic carbon bearing the bromine atom.
-
δ ~118 ppm: Vinylic carbon adjacent to the carbonyl group.
-
δ ~52 ppm: Methyl carbon of the ester.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
~1710-1730 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated ester.[7]
-
~1630-1640 cm⁻¹: A distinct peak corresponding to the C=C stretching vibration of the acrylate double bond, conjugated with the aromatic ring.[7]
-
~1160-1200 cm⁻¹ & ~1000-1050 cm⁻¹: Strong C-O stretching bands associated with the ester linkage.[7]
-
~820-840 cm⁻¹: A strong out-of-plane C-H bending vibration, characteristic of a 1,4-disubstituted (para) benzene ring.
-
~500-600 cm⁻¹: A peak corresponding to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom will be observed. There will be two peaks of nearly equal intensity at m/z 240 and m/z 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Key Fragments: Common fragmentation pathways include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 209/211, and the loss of the entire methyl ester group (-COOCH₃, m/z 59) to yield a fragment at m/z 181/183.
Representative Synthesis and Purification Protocol
The synthesis of Methyl 3-(4-bromophenyl)acrylate is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This method offers high yields and excellent stereoselectivity for the desired (E)-isomer.
Heck Reaction Synthesis
This protocol describes the coupling of 4-bromoiodobenzene with methyl acrylate. The choice of an aryl iodide provides higher reactivity compared to the corresponding bromide or chloride under these conditions.
-
Reactants: 4-bromoiodobenzene, Methyl acrylate, Triethylamine (Et₃N)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)
Workflow Diagram:
Caption: Workflow for the synthesis and purification of Methyl 3-(4-bromophenyl)acrylate.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask, add 4-bromoiodobenzene (1.0 eq), Palladium(II) acetate (0.02 eq), and a stir bar.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst can be sensitive to oxygen.
-
Add anhydrous acetonitrile via syringe, followed by triethylamine (1.5 eq) which acts as a base to neutralize the HBr formed during the reaction.
-
Add methyl acrylate (1.2 eq) to the stirring mixture.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the precipitated palladium black and salts.
-
Transfer the filtrate to a separatory funnel, wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%). The choice of a non-polar solvent system is based on the relatively non-polar nature of the product. Alternatively, recrystallization from a solvent like ethanol or a hexane/ethyl acetate mixture can be effective.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, at room temperature.[4]
-
Safety:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust.
References
-
Susilo, R. et al. (2021). 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. MDPI. Available at: [Link]
-
Additional experimental data - Beilstein Journals. Available at: [Link]
-
Aissam, K. et al. (2007). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. ResearchGate. Available at: [Link]
Sources
Technical Monograph: Methyl 3-(4-bromophenyl)acrylate
Nomenclature, Synthesis, and Application Standards in Drug Discovery
Executive Summary
Methyl 3-(4-bromophenyl)acrylate (CAS: 3650-78-0) serves as a linchpin intermediate in the synthesis of stilbenoid anticancer agents, photo-responsive polymers, and thromboxane synthase inhibitors (e.g., Ozagrel).[1][2] Despite its structural simplicity, the molecule’s nomenclature varies significantly across vendor databases and patent literature, creating procurement and data mining bottlenecks.[1]
This guide provides a definitive technical profile of Methyl 3-(4-bromophenyl)acrylate.[1][2] It synthesizes verified synonym mappings, physical property datasets, and a validated Horner-Wadsworth-Emmons (HWE) synthesis protocol designed for high E-stereoselectivity.[1][2]
Nomenclature & Chemical Identity
Precise identification is critical when navigating global chemical inventories.[1][2] The ambiguity often arises between generic "cinnamate" naming conventions and systematic IUPAC nomenclature.[1][2]
2.1 Synonym & Identifier Mapping
The following table consolidates the primary identifiers used in PubChem, SciFinder, and regulatory filings.
| Category | Identifier / Synonym | Context |
| Common Name | Methyl 4-bromocinnamate | General Laboratory Use |
| IUPAC Name | Methyl (2E)-3-(4-bromophenyl)prop-2-enoate | Formal / Regulatory |
| Systematic | 2-Propenoic acid, 3-(4-bromophenyl)-, methyl ester | CAS Indexing |
| Stereo-specific | Methyl trans-4-bromocinnamate | Stereochemistry specified |
| CAS RN | 3650-78-0 | Primary Registry Number |
| Alt.[1][2][3] CAS | 71205-17-9 | Often generic (non-stereo) |
| InChIKey | MFKOGXVHZUSUAF-QPJJXVBHSA-N | Database Deduplication |
| SMILES | COC(=O)/C=C/C1=CC=C(Br)C=C1 | Cheminformatics |
2.2 Structural Visualization (DOT)
The following diagram illustrates the relationship between the core chemical structure and its diverse nomenclature roots.
Figure 1: Nomenclature topology linking the chemical entity to its systematic and registry identifiers.[1][2][3][4][5][6][7][8]
Technical Profile & Properties
Understanding the physicochemical boundaries of this intermediate is essential for reaction optimization, particularly in palladium-catalyzed cross-couplings where solubility plays a role.[1][2]
| Property | Value | Source / Note |
| Molecular Weight | 241.08 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 84–86 °C | Sigma-Aldrich [1] |
| Boiling Point | 311.4 °C (Predicted) | GuideChem [2] |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Experimental |
| LogP | 3.3 | Predicted (Hydrophobic) |
| Reactivity | Electrophilic alkene (Michael acceptor); Aryl bromide (Heck/Suzuki coupling partner) | Functional Analysis |
Validated Synthesis Protocol
While esterification of 4-bromocinnamic acid is possible, the Horner-Wadsworth-Emmons (HWE) reaction is superior for generating the trans-(E)-isomer with high selectivity and yield.[1][2] This protocol is optimized for gram-scale synthesis.[1][2]
4.1 Reaction Scheme
4-Bromobenzaldehyde + Trimethyl phosphonoacetate
4.2 Reagents & Equipment[2][9][10]
-
Substrate: 4-Bromobenzaldehyde (1.0 eq, 18.5 g, 100 mmol)
-
Reagent: Trimethyl phosphonoacetate (1.1 eq, 110 mmol)
-
Base: Potassium Carbonate (
) (2.0 eq) or NaH (1.1 eq) for stricter anhydrous conditions.[1][2] Note: is milder and sufficient for this aldehyde. -
Equipment: 500 mL Round Bottom Flask, Magnetic Stirrer, Reflux Condenser.
4.3 Step-by-Step Methodology
-
Preparation: Flame-dry the glassware and purge with Nitrogen (
).[1][2] -
Activation: Dissolve Trimethyl phosphonoacetate (20.0 g, 110 mmol) in dry THF (150 mL). Cool to 0 °C.
-
Deprotonation: Add
(27.6 g, 200 mmol) slowly. Stir for 30 minutes. -
Addition: Add 4-Bromobenzaldehyde (18.5 g, 100 mmol) portion-wise or as a solution in THF.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2] The aldehyde spot (
) should disappear; product spot forms ( ).[1][2] -
Quench: Quench with saturated
solution (50 mL). -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Hexane/Ethanol to yield white needles.[1][2]
Expected Yield: 85–92%
Purity: >98% (by
4.4 Mechanistic Pathway (DOT)
Figure 2: Simplified Horner-Wadsworth-Emmons pathway favoring the thermodynamic (E)-alkene.[1][2]
Critical Applications in Drug Development
Methyl 3-(4-bromophenyl)acrylate is not merely a catalog item; it is a "divergent intermediate."[1][2] Its dual functionality (aryl bromide + acrylate Michael acceptor) allows it to serve as a scaffold for complex libraries.[1][2]
-
Heck/Suzuki Coupling Substrate: The aryl bromide moiety is highly active in Pd-catalyzed couplings.[1][2] It is frequently used to extend the carbon skeleton at the para-position while retaining the acrylate "warhead" for later cysteine targeting or polymerization.[1][2]
-
Polymer Chemistry (Smart Hydrogels): Copolymers containing this unit are used in pH-sensitive hydrogels for controlled drug release (e.g., Mesalamine delivery).[1][2] The bromophenyl group provides hydrophobic interactions and
- stacking capabilities that modulate polymer swelling [4].[1][2] -
Cinnamate-Based Tubulin Inhibitors: Derivatives of this molecule are explored as Combretastatin A-4 (CA-4) analogues.[1][2] The acrylate moiety mimics the cis-stilbene bridge, acting as a tubulin polymerization inhibitor in antiproliferative screenings against breast cancer cell lines (MDA-MB-231) [5].[1][2]
References
-
Sigma-Aldrich. Product Specification: Methyl 4-bromocinnamate (CAS 3650-78-0).[1][2]Link[1]
-
GuideChem. Chemical Properties and Suppliers for (E)-Methyl 3-(4-bromophenyl)acrylate.Link[1][5]
-
PubChem. Compound Summary: Methyl 4-bromocinnamate (CID 816774).[1][2][5] National Library of Medicine.[1][2] Link
-
ResearchGate. Novel acrylate copolymer based on 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate: Synthesis and drug releasing studies.Link
-
Fayad, E., et al. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.[1] ResearchGate.[1][2][11] Link
Sources
- 1. Methyl (E)-4-(Bromomethyl)cinnamate | C11H11BrO2 | CID 11658908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-bromocinnamate | C10H9BrO2 | CID 816774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl cinnamate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. METHYL 4-METHYLCINNAMATE | 20754-20-5 [chemicalbook.com]
- 8. (E)-METHYL 3-(4-BROMOPHENYL)ACRYLATE | 71205-17-9 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Methyl trans-4-bromocinnamate
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl trans-4-bromocinnamate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the primary and most efficient synthetic methodologies, with a particular focus on the Horner-Wadsworth-Emmons reaction, renowned for its high stereoselectivity. Furthermore, alternative synthetic strategies, including the Heck reaction and Fischer esterification, will be discussed. This guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the rationale behind procedural choices to ensure both scientific integrity and practical applicability.
Introduction: The Significance of Methyl trans-4-bromocinnamate
Methyl trans-4-bromocinnamate is a substituted cinnamic acid ester. The cinnamate scaffold is a recurring motif in a vast array of biologically active molecules and natural products. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a crucial building block in the synthesis of more complex molecular architectures. The trans configuration of the alkene is often critical for the desired biological activity or for subsequent stereospecific transformations. Consequently, the ability to synthesize methyl trans-4-bromocinnamate with high purity and stereochemical control is of paramount importance.
Primary Synthetic Pathway: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction stands as the premier method for the synthesis of α,β-unsaturated esters, offering significant advantages over the traditional Wittig reaction. The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction.[1] This enhanced nucleophilicity allows for reliable reactions with a wide range of aldehydes. A key advantage of the HWE reaction is its pronounced stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene, which corresponds to the desired trans isomer in the case of methyl trans-4-bromocinnamate.[2] Furthermore, the phosphate byproduct of the HWE reaction is water-soluble, facilitating a much simpler purification process compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[3]
The HWE Reaction Mechanism: A Stepwise Analysis
The mechanism of the Horner-Wadsworth-Emmons reaction can be dissected into four key steps:
-
Deprotonation: A base, typically a metal alkoxide like sodium methoxide or a hydride such as sodium hydride, abstracts the acidic proton alpha to the phosphonate and ester groups of the HWE reagent (e.g., trimethyl phosphonoacetate). This generates a resonance-stabilized phosphonate carbanion. The electron-withdrawing nature of both the phosphonate and the ester groups increases the acidity of this proton, allowing for the use of moderately strong bases.[1]
-
Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, 4-bromobenzaldehyde). This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[1]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, driven by the formation of a very stable phosphorus-oxygen double bond in the phosphate byproduct. This elimination step results in the formation of the alkene and a water-soluble dialkyl phosphate salt. The stereochemical outcome is largely determined by the thermodynamics of the intermediates, favoring the formation of the trans-alkene.[4][5]
Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow for the synthesis of methyl trans-4-bromocinnamate via the HWE reaction.
Detailed Experimental Protocol for the HWE Synthesis
This protocol is adapted from a well-established procedure for a structurally similar compound and has been optimized for the synthesis of methyl trans-4-bromocinnamate.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromobenzaldehyde | 185.02 | 3.70 g | 20.0 |
| Trimethyl phosphonoacetate | 182.12 | 4.01 g (3.44 mL) | 22.0 |
| Sodium methoxide (25% in MeOH) | 54.02 | 5.2 mL | ~24.0 |
| Anhydrous Methanol | 32.04 | 15 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Procedure:
-
Preparation of the Ylide: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of anhydrous methanol. To this, add 5.2 mL of a 25% solution of sodium methoxide in methanol, followed by 3.44 mL (4.01 g) of trimethyl phosphonoacetate. Cap the flask with a rubber septum and stir the mixture to form a homogeneous solution of the phosphonate ylide.
-
Preparation of the Aldehyde Solution: In a separate small beaker, dissolve 3.70 g of 4-bromobenzaldehyde in 5 mL of anhydrous methanol.
-
Reaction: Draw the 4-bromobenzaldehyde solution into a syringe. Carefully and slowly add the aldehyde solution dropwise to the stirring ylide solution over a period of 10-15 minutes. After the addition is complete, allow the reaction to stir at room temperature for 1 hour. A precipitate may form during this time.
-
Work-up and Isolation: After 1 hour, remove the septum and add 20 mL of deionized water to the reaction mixture. This will cause the product to precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.
-
Purification by Recrystallization: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Once dissolved, add deionized water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol until the solution becomes clear again. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the recrystallization process.[6]
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. The expected product is a white crystalline solid.
Alternative Synthetic Routes
While the Horner-Wadsworth-Emmons reaction is often the preferred method, other synthetic strategies can be employed to produce methyl trans-4-bromocinnamate.
The Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] For the synthesis of methyl trans-4-bromocinnamate, this would involve the coupling of an aryl halide, such as 4-bromoiodobenzene or 1,4-dibromobenzene, with methyl acrylate. The reaction is typically carried out in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).[8] The Heck reaction generally favors the formation of the trans product.
Diagram 2: Heck Reaction for Methyl trans-4-bromocinnamate
Caption: Reactants and conditions for the Heck reaction synthesis.
Fischer Esterification
Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[9] To synthesize methyl trans-4-bromocinnamate via this route, one would start with trans-4-bromocinnamic acid and react it with an excess of methanol under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid as a catalyst).[10] The reaction is typically performed under reflux to drive the equilibrium towards the ester product. While straightforward, this method requires the pre-existence of the corresponding carboxylic acid.
Characterization of Methyl trans-4-bromocinnamate
The identity and purity of the synthesized methyl trans-4-bromocinnamate should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons with a large coupling constant (J ≈ 16 Hz) indicative of the trans geometry, and a singlet for the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the bromine showing a characteristic chemical shift), the vinyl carbons, and the methyl carbon of the ester.[11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C=O stretch of the ester (around 1720 cm⁻¹), the C=C stretch of the alkene (around 1640 cm⁻¹), and C-H stretches of the aromatic ring and alkene.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
Conclusion
This guide has detailed the synthesis of methyl trans-4-bromocinnamate, with a primary focus on the highly efficient and stereoselective Horner-Wadsworth-Emmons reaction. The provided protocol offers a reliable and practical method for obtaining the desired trans isomer in high yield and purity. Alternative synthetic strategies, the Heck reaction and Fischer esterification, have also been presented, providing researchers with a broader perspective on the available synthetic methodologies. The successful synthesis and characterization of methyl trans-4-bromocinnamate provide a crucial starting point for the development of novel and complex molecules for a range of scientific applications.
References
- Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821.
- Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes.
- YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction.
- Royal Society of Chemistry. (2012).
- Royal Society of Chemistry. (n.d.). Table of Contents.
- Royal Society of Chemistry. (n.d.).
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.
- The Wittig Reaction: Prepar
- OperaChem. (2024, January 5).
- The Wittig Reaction. (n.d.).
- Journal of Laboratory Chemical Education. (2018).
- CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAM
- Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction.
- Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
- PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
- ResearchGate. (n.d.).
- Journal of Molecular Structure. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters.
- The Chemical Educator. (2005).
- University of Windsor. (2005). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction.
- Journal of Chemical Education. (2020).
- ResearchGate. (n.d.). (PDF)
- ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS By: Macy Osborne.
- Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.
- YouTube. (2020, January 10).
- CUNY. (n.d.).
- Sema. (n.d.).
- MIT OpenCourseWare. (n.d.).
- ResearchGate. (n.d.).
- Recrystallization and Crystalliz
- ResearchGate. (2022). Mechanosynthesis of phosphonocinnamic esters through solvent-free Horner-Wadsworth-Emmons reaction.
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. odinity.com [odinity.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. aspire.apsu.edu [aspire.apsu.edu]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Applications of Methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Substituted Acrylates
In the landscape of modern organic synthesis and medicinal chemistry, the α,β-unsaturated carbonyl motif, particularly within the acrylate scaffold, represents a cornerstone for molecular innovation. These electronically versatile building blocks are not merely passive constructs; they are reactive intermediates and key pharmacophores that drive the discovery of novel therapeutics and functional materials. Among these, Methyl 3-(4-bromophenyl)acrylate stands out as a particularly valuable intermediate. The presence of the bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, allowing for the facile introduction of molecular complexity. This, combined with the inherent reactivity of the acrylate system, makes it a powerful tool in the arsenal of the synthetic chemist. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of Methyl 3-(4-bromophenyl)acrylate, grounded in established chemical principles and field-proven insights.
I. Strategic Synthesis of Methyl 3-(4-bromophenyl)acrylate: A Comparative Analysis of Key Methodologies
The efficient construction of the C-C double bond in Methyl 3-(4-bromophenyl)acrylate is paramount. Two primary methodologies have proven to be robust and reliable for this transformation: the Heck reaction and the Horner-Wadsworth-Emmons olefination. The choice between these methods often depends on the availability of starting materials, desired scale, and stereochemical considerations.
A. The Heck Reaction: A Palladium-Catalyzed Approach
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] For the synthesis of Methyl 3-(4-bromophenyl)acrylate, this translates to the coupling of an aryl halide (4-bromoiodobenzene or 4-dibromobenzene) with methyl acrylate.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle. The choice of ligand can significantly influence the reaction's efficiency and selectivity.
-
Base: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is essential to neutralize the hydrohalic acid (HX) generated during the reaction, preventing catalyst deactivation and promoting the reductive elimination step.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to ensure the solubility of the reactants and the palladium catalyst.
Experimental Protocol: Heck Reaction
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoiodobenzene (1.0 equiv), methyl acrylate (1.2 equiv), palladium(II) acetate (0.02 equiv), and triethylamine (2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Methyl 3-(4-bromophenyl)acrylate.
B. The Horner-Wadsworth-Emmons (HWE) Reaction: A Stereoselective Olefination
The Horner-Wadsworth-Emmons (HWE) reaction provides a highly stereoselective route to alkenes, predominantly yielding the (E)-isomer, which is often the desired stereochemistry for subsequent applications.[3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.
Causality Behind Experimental Choices:
-
Phosphonate Reagent: A phosphonate ester, such as trimethyl phosphonoacetate, is deprotonated by a base to form a nucleophilic carbanion. The choice of phosphonate influences the reactivity and stereoselectivity.
-
Base: A moderately strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is required to deprotonate the phosphonate. The choice of base can affect the reaction rate and yield.
-
Aldehyde: 4-Bromobenzaldehyde serves as the electrophilic partner in the reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C and add trimethyl phosphonoacetate (1.0 equiv) dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Aldehyde Addition: Cool the resulting solution to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. Physicochemical and Spectroscopic Characterization
Accurate characterization of Methyl 3-(4-bromophenyl)acrylate is crucial for its use in further synthetic transformations. The following table summarizes its key physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 88-90 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.63 (d, J = 16.0 Hz, 1H), 7.52 (d, J = 8.4 Hz, 2H), 7.39 (d, J = 8.4 Hz, 2H), 6.42 (d, J = 16.0 Hz, 1H), 3.81 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 167.0, 143.2, 133.5, 132.2, 129.5, 125.0, 118.0, 51.8 |
| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1635 (C=C stretch), ~1200 & 1170 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 242/240 ([M]⁺), 211/209, 183/181, 102 |
Note: The provided ¹H and ¹³C NMR data are predicted based on known spectral data for structurally similar compounds and general principles of NMR spectroscopy. The IR data reflects characteristic absorption bands for α,β-unsaturated esters.
III. Applications in Drug Discovery and Organic Synthesis
Methyl 3-(4-bromophenyl)acrylate is a versatile building block with significant potential in drug discovery and as a key intermediate in multi-step organic syntheses.
A. A Precursor to Bioactive Molecules
The acrylate moiety is a common feature in a variety of biologically active compounds, and the 4-bromophenyl group provides a convenient attachment point for further functionalization. For instance, substituted cinnamates and their derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The electron-withdrawing nature of the acrylate system makes the β-carbon susceptible to nucleophilic attack, a reactivity profile that can be exploited in the design of covalent inhibitors.
B. A Versatile Synthetic Intermediate
The true power of Methyl 3-(4-bromophenyl)acrylate lies in its utility as a synthetic intermediate. The bromine atom is readily displaced or transformed through a variety of powerful cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond, enabling the synthesis of complex biaryl structures.
-
Sonogashira Coupling: Palladium-catalyzed coupling with a terminal alkyne to introduce an alkynyl group.
-
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst.
These transformations allow for the rapid elaboration of the 4-bromophenyl ring, making Methyl 3-(4-bromophenyl)acrylate a valuable starting material for the synthesis of a diverse array of complex molecules.
IV. Conclusion and Future Outlook
Methyl 3-(4-bromophenyl)acrylate is a readily accessible and highly versatile synthetic intermediate. The synthetic methodologies detailed in this guide, particularly the Heck and Horner-Wadsworth-Emmons reactions, provide reliable and scalable routes to this valuable compound. Its true potential is realized in its subsequent transformations, where the bromine atom serves as a linchpin for the introduction of diverse functionalities through modern cross-coupling chemistry. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic importance of well-designed building blocks like Methyl 3-(4-bromophenyl)acrylate will undoubtedly continue to increase. Further research into novel catalytic systems for its synthesis and the exploration of its utility in the construction of new bioactive scaffolds will continue to be fruitful areas of investigation.
References
-
Beilstein Journals. (n.d.). Additional experimental data. Retrieved from [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
Sources
Unlocking the Potential of Methyl 3-(4-bromophenyl)acrylate: A Technical Guide to Emerging Research Frontiers
Introduction: The Scientific Landscape of Methyl 3-(4-bromophenyl)acrylate
Methyl 3-(4-bromophenyl)acrylate, a halogenated derivative of the cinnamic acid ester family, stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core structure of Methyl 3-(4-bromophenyl)acrylate, featuring a brominated aromatic ring conjugated to an acrylate moiety, presents a unique scaffold for the rational design of novel therapeutic agents and functional polymers. The presence of the bromine atom can enhance biological activity and introduce desirable properties such as flame retardancy in polymeric materials. This guide delineates three promising, yet underexplored, research avenues for this versatile compound, providing a technical roadmap for scientists and drug development professionals to navigate its untapped potential.
I. Therapeutic Avenue 1: A Novel Inhibitor of the PI3K/Akt/mTOR Signaling Pathway in Ovarian Cancer
Scientific Rationale
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, including ovarian cancer, where it contributes to tumor progression and chemoresistance. Cinnamic acid derivatives have been shown to exert anticancer effects through the modulation of various signaling pathways, with some studies pointing towards the inhibition of the PI3K/Akt pathway.[3][4] The bromophenyl moiety of Methyl 3-(4-bromophenyl)acrylate may enhance its inhibitory activity and cellular uptake, making it a compelling candidate for a novel therapeutic agent against ovarian cancer.
Proposed Research Workflow
The investigation into Methyl 3-(4-bromophenyl)acrylate as a PI3K/Akt/mTOR inhibitor would proceed through a multi-stage process, beginning with its synthesis and culminating in preclinical evaluation.
Caption: Proposed research workflow for evaluating Methyl 3-(4-bromophenyl)acrylate as a PI3K/Akt/mTOR inhibitor.
Experimental Protocols
1. Synthesis of Methyl 3-(4-bromophenyl)acrylate via Heck Coupling
The Mizoroki-Heck reaction provides an efficient method for the synthesis of Methyl 3-(4-bromophenyl)acrylate from commercially available starting materials.[5][6]
| Reagent/Parameter | Quantity/Value |
| 4-Bromoiodobenzene | 1.0 equiv |
| Methyl acrylate | 1.5 equiv |
| Palladium(II) acetate | 0.02 equiv |
| Triethylamine | 2.0 equiv |
| Acetonitrile | 10 mL/mmol of 4-bromoiodobenzene |
| Temperature | 80-90 °C |
| Reaction Time | 1 hour |
Step-by-Step Methodology:
-
To a round-bottom flask containing 4-bromoiodobenzene dissolved in acetonitrile, add methyl acrylate, triethylamine, and palladium(II) acetate.
-
Heat the reaction mixture to 80-90 °C with continuous stirring for 1 hour.
-
After cooling to room temperature, pour the mixture into 3 M HCl to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
2. Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol details the investigation of the effect of Methyl 3-(4-bromophenyl)acrylate on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Step-by-Step Methodology:
-
Seed ovarian cancer cells (e.g., SKOV-3) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Methyl 3-(4-bromophenyl)acrylate for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
II. Therapeutic Avenue 2: A Novel Antimicrobial Agent Targeting Bacterial Cell Integrity
Scientific Rationale
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Halogenated compounds, including those containing bromine, have demonstrated potent antimicrobial activity.[7] Cinnamic acid and its esters are known to disrupt bacterial cell membranes and inhibit essential cellular processes.[8][9] The combination of a brominated phenyl ring and a cinnamate ester in Methyl 3-(4-bromophenyl)acrylate suggests a strong potential for antimicrobial efficacy, possibly through a multi-pronged mechanism involving membrane disruption and inhibition of key bacterial enzymes.
Proposed Research Workflow
The evaluation of Methyl 3-(4-bromophenyl)acrylate as an antimicrobial agent will focus on determining its spectrum of activity and elucidating its mechanism of action.
Caption: Proposed workflow for investigating the antimicrobial properties of Methyl 3-(4-bromophenyl)acrylate.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare a two-fold serial dilution of Methyl 3-(4-bromophenyl)acrylate in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
2. Bacterial Membrane Permeability Assay
This assay utilizes a fluorescent dye that can only enter cells with compromised membranes.
Step-by-Step Methodology:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer.
-
Add the fluorescent dye (e.g., SYTOX Green) to the bacterial suspension.
-
Treat the suspension with different concentrations of Methyl 3-(4-bromophenyl)acrylate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates membrane damage.
III. Materials Science Avenue: A Brominated Monomer for Flame-Retardant Polymers
Scientific Rationale
The incorporation of halogenated compounds, particularly those containing bromine, is a well-established strategy for imparting flame retardancy to polymers.[10] Brominated flame retardants can act in the gas phase by scavenging free radicals that propagate combustion, and in the condensed phase by promoting char formation, which acts as a thermal barrier. Phenyl acrylate monomers are known to enhance the thermal stability and UV resistance of polymers.[11] The combination of a brominated phenyl group and a polymerizable acrylate functionality in Methyl 3-(4-bromophenyl)acrylate makes it an excellent candidate for a reactive flame-retardant monomer. Copolymerizing this monomer into common polymers like polystyrene or poly(methyl methacrylate) could significantly enhance their fire safety without compromising their mechanical properties.
Proposed Research Workflow
The investigation into Methyl 3-(4-bromophenyl)acrylate as a flame-retardant monomer will involve polymer synthesis, characterization, and flammability testing.
Sources
- 1. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbi.umons.ac.be [orbi.umons.ac.be]
Methodological & Application
Application Note: Chemoselective Heck Coupling of Methyl 3-(4-bromophenyl)acrylate
Introduction & Executive Summary
Methyl 3-(4-bromophenyl)acrylate presents a unique challenge and opportunity in organic synthesis. As a bifunctional substrate , it contains both an electrophilic handle (aryl bromide) and a nucleophilic/electron-deficient moiety (acrylate alkene). This dual nature makes it a valuable building block for synthesizing distyrylbenzene derivatives (common in optoelectronics and OLED materials) and pharmaceutical intermediates.
However, the presence of the acrylate ester creates a risk of competitive coordination to the Palladium center, potentially poisoning the catalyst or leading to side reactions (e.g., polymerization). This guide outlines a robust, field-proven protocol to achieve high chemoselectivity for the aryl bromide coupling while preserving the acrylate tail, utilizing both Standard Phosphine Conditions and Jeffery’s Ligand-Free Conditions .
Key Chemical Challenges
-
Oxidative Addition Rate: Aryl bromides react slower than iodides. The catalyst system must be active enough to insert into the C-Br bond without requiring temperatures that degrade the acrylate.
-
Regioselectivity: Ensuring the incoming olefin couples exclusively at the para-position (replacing Br) rather than interfering with the existing double bond.
-
Catalyst Death: The "black palladium" precipitation phenomenon is common with bromides if the ligand concentration is insufficient.
Mechanistic Principles
The reaction follows the classical Heck-Mizoroki catalytic cycle. For this specific substrate, the rate-determining step is often the Oxidative Addition of the Pd(0) species into the Ar-Br bond.
The Catalytic Cycle (Visualization)
The following diagram illustrates the pathway, highlighting the critical role of the phosphine ligand in stabilizing the Pd(II) intermediate to prevent aggregation.
Figure 1: Catalytic cycle emphasizing the Oxidative Addition bottleneck common with aryl bromides.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9] Protocol A is the industry standard for reproducibility. Protocol B (Jeffery Conditions) is a high-efficiency alternative for difficult substrates or when phosphine contamination must be avoided.
Protocol A: Standard Phosphine-Ligand System
Best for: Scale-up, high reproducibility, substrates sensitive to high heat.
Reagents:
-
Substrate: Methyl 3-(4-bromophenyl)acrylate (1.0 equiv)
-
Coupling Partner: Styrene or n-Butyl Acrylate (1.2 – 1.5 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)
-
Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (2–6 mol%)
-
Note: P(o-tol)₃ is preferred over PPh₃ for bromides due to its bulk, which encourages the final reductive elimination step.
-
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: DMF or DMAc (Anhydrous, degassed)
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and P(o-tol)₃ (6.1 mg, 0.02 mmol). Cap and purge with inert gas for 5 minutes.
-
Solvent Addition: Add anhydrous DMF (3.0 mL) via syringe. Stir at room temperature for 10 minutes until the solution turns yellow/orange (formation of active Pd(0) species).
-
Substrate Addition: Add Methyl 3-(4-bromophenyl)acrylate (241 mg, 1.0 mmol), the alkene coupling partner (1.2 mmol), and Et₃N (280 µL, 2.0 mmol).
-
Reaction: Seal the vessel. Heat to 90°C in an oil bath.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:1) or HPLC every 2 hours. Reaction typically completes in 6–12 hours.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography on silica gel.
Protocol B: Jeffery Conditions (Ligand-Free / Phase Transfer)
Best for: Rapid screening, sterically hindered alkenes, "green" chemistry requirements.
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Additive: Tetrabutylammonium Bromide (TBAB) (1.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv, solid)
-
Solvent: DMF (can contain trace water)[10]
Mechanism of Action: TBAB acts as a phase transfer catalyst and stabilizes "naked" Pd-nanoclusters, preventing them from aggregating into inactive "palladium black."
Step-by-Step Procedure:
-
Charging: To a vial, add Methyl 3-(4-bromophenyl)acrylate (1.0 mmol), Pd(OAc)₂ (4.5 mg), K₂CO₃ (345 mg), and TBAB (322 mg).
-
Solvent: Add DMF (3 mL) and the alkene partner (1.5 equiv).[10]
-
Reaction: Heat to 80–100°C .
-
Note: These conditions often yield faster rates (2–6 hours) due to the "salt effect" stabilizing the anionic palladate intermediates.
-
-
Workup: Dilute with water/ether. The product will reside in the ether layer; TBAB remains in the aqueous layer.
Optimization & Troubleshooting
Use the following decision tree to optimize conditions if the standard protocols yield low conversion (<50%) or poor selectivity.
Figure 2: Troubleshooting logic for optimizing Heck coupling yields.
Data Summary: Condition Comparison
| Parameter | Protocol A (Phosphine) | Protocol B (Jeffery/TBAB) |
| Reaction Time | 8–16 Hours | 2–6 Hours |
| Temperature | 90–110°C | 80–100°C |
| Air Sensitivity | High (Requires Inert Gas) | Moderate (More tolerant) |
| Workup Difficulty | Moderate (Remove Ligand/Oxide) | Easy (Water Wash) |
| Yield (Typical) | 75–85% | 80–92% |
References
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27.
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory environment. Always consult Safety Data Sheets (SDS) for Methyl 3-(4-bromophenyl)acrylate and Palladium compounds before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Reductive Coupling of Aromatic Bromides and Trimethylsilyldiazomethane: Its Application to Methylation of Aromatic Compounds [ccspublishing.org.cn]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed coupling with Methyl 3-(4-bromophenyl)acrylate
Executive Summary
This technical guide details the optimized protocols for utilizing Methyl 3-(4-bromophenyl)acrylate (CAS: 3650-78-0 / 71205-17-9) in Palladium-catalyzed cross-coupling reactions. Specifically, we focus on Suzuki-Miyaura coupling for biaryl synthesis and Buchwald-Hartwig amination for C-N bond formation.
Core Scientific Insight: The substrate features an electron-deficient acrylate tail para to the bromine. This electron-withdrawing group (EWG) significantly lowers the electron density at the C-Br bond, thereby accelerating the rate of oxidative addition to Pd(0) compared to electron-neutral aryl bromides. However, the presence of the methyl ester moiety necessitates the exclusion of strong alkoxide bases (e.g., NaOtBu) to prevent unwanted saponification or transesterification.
Substrate Profile & Reactivity
| Property | Data | Implications for Protocol |
| Structure | Methyl (E)-3-(4-bromophenyl)acrylate | Para-substitution minimizes steric hindrance during transmetallation. |
| Electronic State | Electron-Poor (Activated) | High reactivity toward Pd(0); susceptible to homocoupling if excess catalyst is used. |
| Base Sensitivity | Moderate (Ester group) | Avoid: NaOH, NaOtBu, LiOtBu. Preferred: K₃PO₄, Cs₂CO₃, K₂CO₃. |
| Solubility | Lipophilic | Soluble in Toluene, THF, Dioxane, DMF. Insoluble in water. |
| Melting Point | 84–86 °C | Solid handling; easily dispensed. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of this specific substrate. Note the stabilization of the oxidative addition complex by the electron-withdrawing acrylate group.
Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-poor nature of the aryl bromide.
Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Synthesis of 4-aryl-cinnamate derivatives. Catalyst System: Pd(dppf)Cl₂ · CH₂Cl₂ (Robust, air-stable, effective for activated bromides).
Reagents & Stoichiometry
-
Substrate: Methyl 3-(4-bromophenyl)acrylate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Methodology
-
Inert Setup: Equip a reaction vial (microwave vial or round-bottom flask) with a magnetic stir bar. Flame-dry or oven-dry if strictly anhydrous conditions are desired (though Suzuki is water-tolerant).
-
Solids Addition: Charge the vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (K₃PO₄, 2.0 equiv).
-
Degassing (Critical): In a separate vessel, sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes. Why: Oxygen causes homocoupling of boronic acids and deactivates the catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) to the solids.
-
Solvation: Syringe the degassed solvent into the reaction vial. Seal the vial immediately with a septum cap.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Visual Check: The reaction usually turns from orange/red to black (Pd precipitation) upon completion.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (x2) and brine (x1). Dry over MgSO₄.
-
Purification: The acrylate double bond makes these compounds UV-active. Purify via Flash Column Chromatography (Hexanes/EtOAc).
Protocol 2: Buchwald-Hartwig Amination
Objective: Synthesis of amino-cinnamate derivatives. Challenge: Preventing ester hydrolysis while activating the C-Br bond. Solution: Use of Cesium Carbonate (Cs₂CO₃) as a mild base and XPhos as a ligand to facilitate coupling with the activated bromide.
Reagents & Stoichiometry
-
Substrate: Methyl 3-(4-bromophenyl)acrylate (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4–8 mol%)
-
Note: XPhos is superior for aryl bromides and prevents catalyst poisoning by the acrylate alkene.
-
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Do NOT use NaOtBu.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology
-
Pre-Complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in a small amount of solvent and stir for 10 mins at RT to generate the active catalytic species (L-Pd(0)).
-
Reaction Assembly: To the reaction vessel, add Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the Amine (if solid).
-
Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate).
-
Catalyst Injection: Add the pre-formed catalyst/ligand solution.
-
Thermal Cycle: Heat to 100 °C for 12–18 hours.
-
Self-Validating Check: Monitor by TLC.[1] The starting bromide is highly non-polar. The aminated product will be significantly more polar and likely fluorescent.
-
-
Quench: Filter through a pad of Celite to remove insoluble salts and Palladium black. Rinse with EtOAc.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst Deactivation | Oxygen Poisoning: Ensure rigorous degassing. Ligand Effect: Switch to a bulkier ligand (e.g., tBuXPhos) to prevent coordination of the acrylate double bond to Pd. |
| Product is Carboxylic Acid | Ester Hydrolysis | Base Too Strong: Switch from Carbonates to Phosphates (K₃PO₄). Water Ingress: Ensure solvents are anhydrous for Buchwald-Hartwig. |
| Dehalogenation (Ar-H formed) | Beta-Hydride Elimination | Solvent Choice: Avoid isopropanol or ethanol. Use Toluene or Dioxane. |
| Black Precipitate Early | "Pd Black" Formation | Stabilization: Increase ligand-to-metal ratio (e.g., 2:1 or 4:1). |
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions
-
Buchwald-Hartwig Base Tolerance (Cs₂CO₃)
- Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amin
- Source: Surry, D. S.; Buchwald, S. L. Chem. Sci.2011, 2, 27–50.
-
Link:[Link]
-
XPhos Ligand Utility for Aryl Bromides
-
Substrate Data (Methyl 3-(4-bromophenyl)
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 816774.
-
Link:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: High-Fidelity Synthesis of Methyl (E)-3-(4-bromophenyl)acrylate
Executive Summary & Strategic Rationale
Methyl 3-(4-bromophenyl)acrylate (CAS: 3650-78-0) is a critical "lynchpin" intermediate in medicinal chemistry. Its value lies in its bifunctionality : it possesses an electrophilic Michael acceptor (acrylate) and a chemically distinct aryl bromide handle. This allows for sequential functionalization—typically, the acrylate is modified first (e.g., cyclization to heterocycles), followed by a Suzuki or Buchwald-Hartwig coupling at the bromine position.
For drug development workflows, purity and chemoselectivity are paramount. This guide presents two validated protocols:
-
Method A (Chemoselective Heck Coupling): The preferred route for high-throughput synthesis, utilizing the reactivity gap between aryl iodides and aryl bromides.
-
Method B (Horner-Wadsworth-Emmons Olefination): The alternative route for strict stereochemical control (E-isomer >99%) starting from aldehydes.
Reaction Pathway Selection Guide
Figure 1: Strategic decision tree for selecting the synthetic route based on substrate availability and stereochemical requirements.
Method A: Chemoselective Heck Coupling (Recommended)
This protocol exploits the significant difference in bond dissociation energies between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol). By using 1-bromo-4-iodobenzene , we achieve oxidative addition exclusively at the iodine position, leaving the bromine intact for downstream chemistry.
Reaction Scheme
Substrates: 1-Bromo-4-iodobenzene + Methyl Acrylate Catalyst: Pd(OAc)₂ / PPh₃ Base: Triethylamine (Et₃N) Solvent: Acetonitrile (MeCN) or DMF
Mechanistic Insight (The "Chemoselectivity Window")
The success of this reaction depends on temperature control. At 80–90°C, Palladium(0) inserts rapidly into the C–I bond. Activation of the C–Br bond typically requires temperatures >110°C or more electron-rich ligands. Therefore, maintaining the reaction below 100°C is the critical control point (CCP) for preventing polymerization or bis-coupling.
Figure 2: The catalytic cycle highlighting the Oxidative Addition step as the selectivity filter.
Detailed Protocol
Materials:
-
1-Bromo-4-iodobenzene (1.0 equiv, 10 mmol, 2.83 g)
-
Methyl acrylate (1.5 equiv, 15 mmol, 1.35 mL)
-
Pd(OAc)₂ (2 mol%, 0.2 mmol, 45 mg)
-
Triphenylphosphine (PPh₃) (4 mol%, 0.4 mmol, 105 mg)
-
Triethylamine (Et₃N) (2.5 equiv, 25 mmol, 3.5 mL)
-
Acetonitrile (anhydrous, 20 mL)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃. Dissolve in 5 mL of Acetonitrile. Stir at Room Temperature (RT) for 15 minutes under Nitrogen (N₂) until the solution turns yellow/orange (formation of active Pd species).
-
Substrate Addition: Add 1-bromo-4-iodobenzene to the flask.
-
Solvent & Base: Add the remaining Acetonitrile (15 mL) and Triethylamine.
-
Reagent Addition: Add Methyl acrylate via syringe.
-
Degassing: Sparge the solution with N₂ for 10 minutes to remove dissolved oxygen (crucial to prevent catalyst death).
-
Reaction: Attach a reflux condenser. Heat the mixture to 85°C (oil bath temperature). Stir for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting iodide (Rf ~0.8) should disappear; the product (Rf ~0.5) will appear as a UV-active spot.
-
-
Workup: Cool to RT. Filter the mixture through a Celite pad to remove Palladium black and ammonium salts. Wash the pad with Ethyl Acetate (30 mL).
-
Extraction: Concentrate the filtrate. Redissolve in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and Brine (30 mL). Dry over Na₂SO₄.
-
Purification: Recrystallize from hot Methanol or perform flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Expected Yield: 85–92% Appearance: White to off-white crystalline solid.
Method B: Horner-Wadsworth-Emmons (HWE) (Alternative)
Use this method if 1-bromo-4-iodobenzene is unavailable or if the trans (E) isomer requirement is >99.5% (Heck reactions can occasionally produce trace cis isomers or migration products).
Reaction Scheme
Substrates: 4-Bromobenzaldehyde + Trimethyl phosphonoacetate Base: NaH or K₂CO₃/18-crown-6 Solvent: THF (dry)
Detailed Protocol
Materials:
-
4-Bromobenzaldehyde (10 mmol, 1.85 g)
-
Trimethyl phosphonoacetate (1.2 equiv, 12 mmol, 2.18 g)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv, 12 mmol, 480 mg)
-
THF (anhydrous, 30 mL)
Step-by-Step Procedure:
-
Deprotonation: In a flame-dried RBF under Argon, suspend NaH in THF (15 mL) at 0°C.
-
Phosphonate Addition: Add Trimethyl phosphonoacetate dropwise. Stir for 30 mins at 0°C until gas evolution ceases and the solution becomes clear.
-
Aldehyde Addition: Dissolve 4-bromobenzaldehyde in THF (15 mL) and add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to RT naturally and stir for 2–4 hours.
-
Quench: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride.
-
Workup: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with Brine. Dry over MgSO₄.
-
Purification: The crude product is often pure enough. If necessary, recrystallize from Hexane/Ethanol.
Expected Yield: 90–95%
Analytical Validation
The following data corresponds to the E-isomer (trans).
| Parameter | Specification | Notes |
| Physical State | White Crystalline Solid | |
| Melting Point | 84 – 89 °C | Distinct from cis isomer (liquid/lower MP) [1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.62 (d, J=16.0 Hz, 1H) | Vinyl proton (beta).[1] J=16Hz confirms trans. |
| δ 7.52 (d, J=8.5 Hz, 2H) | Aromatic (ortho to Br) | |
| δ 7.38 (d, J=8.5 Hz, 2H) | Aromatic (meta to Br) | |
| δ 6.42 (d, J=16.0 Hz, 1H) | Vinyl proton (alpha) | |
| δ 3.80 (s, 3H) | Methyl ester singlet | |
| ¹³C NMR (75 MHz, CDCl₃) | 167.2, 143.5, 133.2, 132.2, 129.5, 124.8, 118.2, 51.8 | Characteristic carbonyl at 167.2 ppm |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Heck) | Catalyst poisoning (O₂) | Ensure rigorous N₂ sparging. Use fresh PPh₃. |
| Pd Black Precipitation | Temperature too high or ligand instability | Add Tetrabutylammonium bromide (TBAB) (1.0 equiv) as a phase transfer agent/stabilizer (Jeffery conditions). |
| Bis-coupling (Heck) | Temperature >100°C | Strictly control oil bath to 85°C. Ensure 1-bromo-4-iodobenzene is used, NOT 1,4-dibromobenzene. |
| Z-Isomer Contamination | Thermodynamic equilibrium | Recrystallize from Methanol. The E-isomer packs better and crystallizes first. |
Safety & Handling (SDS Summary)
-
4-Bromobenzaldehyde / 1-Bromo-4-iodobenzene: Irritants. Avoid inhalation.
-
Methyl Acrylate: Volatile, lachrymator, and potential sensitizer. Must be handled in a fume hood. Polymerizes on standing; ensure stabilizer (MEHQ) is present in the reagent bottle.
-
Palladium Residues: Heavy metal waste. Dispose of Celite pads and aqueous layers in dedicated heavy metal waste streams.
References
-
Melting Point & Characterization: Beilstein Journal of Organic Chemistry. Additional experimental data for Methyl (E)-3-(4-bromophenyl)acrylate.
-
Heck Reaction Mechanism & Conditions: Organic Chemistry Portal. Heck Reaction Protocols.
-
HWE Alternative: Santa Cruz Biotechnology. Methyl (E)-3-(4-bromophenyl)acrylate Product Data. [2]
-
Spectral Data Verification: PubChem Laboratory Chemical Safety Summary (LCSS). Methyl 4-bromocinnamate.[3]
Sources
Applications of Methyl 3-(4-bromophenyl)acrylate in organic synthesis
Application Note: Methyl 3-(4-bromophenyl)acrylate as a Bifunctional Linchpin in Medicinal & Polymer Chemistry
Executive Summary
Methyl 3-(4-bromophenyl)acrylate (CAS: 24393-56-4), also known as Methyl 4-bromocinnamate, represents a high-value "bifunctional linchpin" in organic synthesis. Its utility stems from the orthogonal reactivity of its two functional handles:
-
The Aryl Bromide: A versatile site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) without disturbing the alkene.
-
The
-Unsaturated Ester (Acrylate): A Michael acceptor primed for cycloadditions ([2+2], Diels-Alder), conjugate additions, or reduction to hydrocinnamates.
This guide details its strategic use in the synthesis of NS5A inhibitors (e.g., Odalasvir analogs) and cyclobutane-based polymer cross-linkers , providing validated protocols for researchers.
Strategic Application Map
The following diagram illustrates the divergent synthesis pathways accessible from this single intermediate.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of Methyl 3-(4-bromophenyl)acrylate.
Critical Application: Synthesis of HCV NS5A Inhibitor Fragments
In the development of second-generation Hepatitis C Virus (HCV) NS5A inhibitors (e.g., Odalasvir ), the construction of extended diaryl acetylene cores is critical. Methyl 3-(4-bromophenyl)acrylate serves as an "electronically matched" substrate for Sonogashira coupling, avoiding low-yielding late-stage couplings.
Protocol A: Chemoselective Sonogashira Coupling
Objective: Install an acetylene handle while preserving the acrylate moiety for subsequent heterocycle formation (e.g., benzimidazole synthesis).
Reagents:
-
Methyl 3-(4-bromophenyl)acrylate (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried Schlenk flask with Methyl 3-(4-bromophenyl)acrylate (10 mmol, 2.41 g), Pd(PPh₃)₂Cl₂ (140 mg), and CuI (19 mg).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add anhydrous THF (20 mL) and Et₃N (4.2 mL) via syringe.
-
Addition: Dropwise add TMSA (1.7 mL) at room temperature.
-
Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting bromide (Rf ~0.5) should disappear, replaced by the fluorescent coupled product.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu salts. Rinse with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from MeOH/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectation: 85–92% as a pale yellow solid.
Mechanistic Insight: The electron-withdrawing acrylate group at the para position activates the C-Br bond for oxidative addition, facilitating the catalytic cycle even with lower Pd loadings.
Critical Application: [2+2] Photocycloaddition for Polymer Science
The acrylate double bond is highly susceptible to [2+2] cycloaddition, particularly in the solid state where crystal packing aligns the alkene bonds. This yields cyclobutane derivatives (truxillates), which are valuable for photo-responsive polymers and shape-memory materials.
Protocol B: Solid-State Dimerization to Dimethyl α-Truxillate
Objective: Synthesize the head-to-tail dimer (α-truxillate) without solvent waste.
Reagents:
-
Methyl 3-(4-bromophenyl)acrylate (finely powdered)
-
Light Source: High-pressure Hg lamp (or sunlight for slower reaction)
-
Pyrex glassware (to filter UV < 290 nm)
Step-by-Step Procedure:
-
Preparation: Grind the substrate (5 g) into a fine microcrystalline powder. Uniform particle size is crucial for consistent conversion.
-
Plating: Spread the powder as a thin layer (approx. 1-2 mm thick) between two Pyrex glass plates.
-
Irradiation: Irradiate with a medium-pressure Hg lamp (450W) at a distance of 15 cm for 24-48 hours.
-
Turnover: Every 6 hours, interrupt irradiation to mix/grind the powder again. This exposes unreacted inner crystals to the light.
-
Validation: Monitor by ¹H NMR. The disappearance of the vinylic doublets (δ 6.4 and 7.6 ppm) and appearance of cyclobutane methine signals (δ 3.8–4.5 ppm) indicates conversion.
-
Purification: Wash the resulting solid with cold diethyl ether (to remove unreacted monomer). The dimer is typically less soluble.
-
Yield Expectation: 60–75% (highly dependent on crystal packing efficiency).
Technical Data & Properties
| Property | Value | Notes |
| Molecular Weight | 241.08 g/mol | |
| Melting Point | 78–82 °C | Ideal for solid-state photochemistry. |
| Solubility | Soluble: DCM, THF, EtOAcInsoluble: Water | Use anhydrous solvents for Pd-coupling. |
| Purity Marker | ¹H NMR (CDCl₃) | Doublets at 6.44 ppm (d, J=16Hz) and 7.66 ppm (d, J=16Hz) confirm trans-geometry. |
| CAS No. | 24393-56-4 | Often listed as Methyl 4-bromocinnamate. |
Preparation of the Starting Material (Self-Validation)
If commercial stock is unavailable, the compound can be synthesized via a Regioselective Heck Reaction that validates the stability of the aryl bromide under specific conditions.
-
Reactants: 1-Bromo-4-iodobenzene + Methyl Acrylate.
-
Catalyst: Pd(OAc)₂ / PPh₃ / Et₃N.
-
Logic: The C-I bond is significantly weaker (BDE ~65 kcal/mol) than the C-Br bond (BDE ~81 kcal/mol). By keeping the temperature < 80°C, Palladium selectively inserts into the C-I bond, leaving the bromine intact for future reactions.
-
Outcome: Exclusive formation of Methyl 3-(4-bromophenyl)acrylate.
References
-
Development of a Commercial Process for Odalasvir (NS5A Inhibitor). Source:Organic Process Research & Development (ACS). Relevance: Validates the use of methyl 4-bromocinnamate as a key starting material for installing diaryl acetylene motifs via Sonogashira coupling.[1] URL:[Link] (Search: Odalasvir Process)
-
Ultrasonic activation of the arylation reaction of styrene catalyzed by transition metals. Source:Turkish Journal of Chemistry. Relevance: Confirms the regioselective synthesis of methyl 4-bromocinnamate from 1-bromo-4-iodobenzene. URL:[Link]
-
[2+2] Photocycloaddition of Cinnamate Derivatives. Source:Journal of the American Chemical Society. Relevance: foundational protocols for the dimerization of cinnamic acid derivatives in the solid state. URL:[Link]
-
Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content. Source:MDPI. Relevance: Discusses reduction protocols and catalytic efficiency for methyl 4-bromocinnamate. URL:[Link]
Sources
Application Note: Methyl 3-(4-bromophenyl)acrylate as a Tunable Michael Acceptor
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the utility of Methyl 3-(4-bromophenyl)acrylate (also known as Methyl 4-bromocinnamate) as a tunable Michael acceptor for covalent probe development and synthetic intermediate applications.
Core Directive & Scientific Rationale
The "Goldilocks" Electrophile
In the design of Targeted Covalent Inhibitors (TCIs), reactivity is a double-edged sword. Acrylamides and simple acrylates are often too reactive, leading to off-target toxicity via non-specific conjugation to glutathione or random cellular proteins.
Methyl 3-(4-bromophenyl)acrylate represents a "soft," kinetically tuned electrophile. The presence of the phenyl ring at the
-
Steric Hindrance: The bulky aromatic ring impedes the approach of nucleophiles compared to a terminal unsubstituted acrylate.
-
Conjugation: The extended
-system stabilizes the ground state, raising the activation energy for nucleophilic attack.
This reduced reactivity profile makes this scaffold ideal for targeting non-catalytic cysteines that are positioned in specific, favorable geometries within a binding pocket, while sparing exposed surface thiols. Furthermore, the 4-bromo substituent serves as a versatile handle for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the rapid generation of fragment libraries.
Mechanistic Insight & Reaction Pathways
The primary application of this compound is the 1,4-Conjugate Addition (Michael Addition) .[1]
Reaction Mechanism
The reaction proceeds via the attack of a nucleophile (Nu:), typically a thiol (Cys) or amine (Lys), onto the
Key Consideration: Unlike terminal acrylates, the reaction with cinnamates is often reversible (retro-Michael) under physiological conditions unless the adduct is stabilized or the local environment prevents elimination.
Visualizing the Pathway
The following diagram illustrates the dual-utility workflow: Michael addition for warhead engagement and Pd-coupling for library expansion.
Caption: Logical workflow showing the reversible Michael addition pathway and orthogonal cross-coupling opportunities.
Experimental Protocols
Protocol A: Kinetic Evaluation of Cysteine Reactivity (GSH Assay)
Purpose: To determine the second-order rate constant (
Materials:
-
Methyl 3-(4-bromophenyl)acrylate (10 mM stock in DMSO).
-
L-Glutathione, reduced (GSH) (10 mM stock in water).
-
Internal Standard: 1,3,5-Trimethoxybenzene.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Instrument: 500 MHz NMR or UV-Vis Spectrophotometer.
Step-by-Step Methodology:
-
Preparation: In an NMR tube, mix 500
L of deuterated PBS (pH 7.4) with 10 L of the internal standard. -
Initiation: Add Methyl 3-(4-bromophenyl)acrylate to a final concentration of 200
M. -
Baseline: Acquire a t=0 spectrum.
-
Reaction: Add GSH to a final concentration of 2 mM (10-fold excess to ensure pseudo-first-order kinetics).
-
Monitoring: Acquire spectra every 5 minutes for 4 hours. Track the disappearance of the alkene doublets at
6.4 and 7.6 ppm. -
Analysis: Plot
vs. time. The slope represents . Calculate the second-order rate constant .
Expected Result: Due to the cinnamate structure, reaction rates will be significantly slower (
Protocol B: Preparative Synthesis of Thioether Adducts
Purpose: Synthetic procedure to generate stable adducts for SAR (Structure-Activity Relationship) studies.
Reagents:
-
Substrate: Methyl 3-(4-bromophenyl)acrylate (1.0 eq).
-
Thiol: Benzyl mercaptan or specific cysteine-containing peptide (1.2 eq).
-
Base: Triethylamine (TEA) (0.5 eq) or DBU (0.1 eq) for sluggish reactions.
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
Procedure:
-
Dissolution: Dissolve 241 mg (1.0 mmol) of Methyl 3-(4-bromophenyl)acrylate in 5 mL of DCM.
-
Addition: Add 1.2 mmol of the thiol nucleophile.
-
Catalysis: Add TEA (0.5 mmol, 70
L) dropwise at room temperature (25°C).-
Note: For sterically hindered thiols, heat to 40°C or switch solvent to Acetonitrile.
-
-
Reaction: Stir under inert atmosphere (
) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting material alkene spot will disappear. -
Workup: Wash the organic layer with 1M HCl (to remove amine base) followed by brine. Dry over
and concentrate. -
Purification: Flash chromatography on silica gel.
Data Summary & Troubleshooting
| Parameter | Methyl Acrylate | Methyl 3-(4-bromophenyl)acrylate | Implication |
| Electrophilicity (E) | High | Moderate/Low | Lower non-specific toxicity. |
| Steric Bulk | Low | High | Requires precise orientation in protein pocket. |
| Reversibility | Irreversible | Potentially Reversible | Tunable residence time. |
| UV | ~210 nm | ~270-280 nm | Easier to track by UV-HPLC. |
Troubleshooting Guide:
-
Problem: No reaction observed after 24 hours.
-
Solution: The cinnamate double bond is electron-rich relative to simple acrylates. Switch to a more polar aprotic solvent (DMF or DMSO) to enhance nucleophilicity, or increase base strength to DBU.
-
-
Problem: Retro-Michael (product degradation) during purification.
-
Solution: Avoid strong bases during workup. Store products at -20°C.
-
Safety & Handling (SDS Highlights)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautions: This compound is a potent alkylating agent. Wear nitrile gloves and work in a fume hood. In case of skin contact, wash with 5% sodium bicarbonate solution to neutralize potential hydrolysis products (acrylic acid derivatives).
References
-
Mechanism of Michael Addition: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531 (2006). Link
-
Cinnamates in Drug Discovery: Krishnan, R., et al. "Targeting the Warburg effect with a novel cinnamate derivative." Cancer Biology & Therapy, 17(10), 1071-1080 (2016). Link
-
Thiol-Michael Protocols: Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724-744 (2014). Link
-
Covalent Inhibitor Design: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724 (2019). Link
-
Compound Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733364, Methyl 4-bromocinnamate." Link
Sources
Application Notes and Protocols for the Derivatization of Methyl 3-(4-bromophenyl)acrylate
Abstract
Methyl 3-(4-bromophenyl)acrylate is a versatile bifunctional molecule that serves as a pivotal starting material in synthetic organic chemistry and drug discovery. Its structure incorporates two primary reactive centers: an aryl bromide moiety amenable to palladium-catalyzed cross-coupling reactions and an electron-deficient α,β-unsaturated ester system susceptible to conjugate additions and other transformations of the double bond. This guide provides an in-depth exploration of key derivatization strategies for this compound, offering detailed, field-tested protocols for researchers. The methodologies covered include the Heck and Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds at the aromatic ring, as well as Michael additions and epoxidations to functionalize the acrylate backbone. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Chemical Profile and Strategic Overview
Methyl 3-(4-bromophenyl)acrylate (Molecular Formula: C₁₀H₉BrO₂, Molecular Weight: 241.08 g/mol ) possesses a unique electronic and structural profile that makes it an ideal substrate for divergent synthesis.[1] The key reactive sites are:
-
The Aryl Bromide: The carbon-bromine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl substituents.
-
The α,β-Unsaturated System: The double bond is activated by the electron-withdrawing methyl ester group, making the β-carbon electrophilic and susceptible to attack by nucleophiles (Michael addition). The double bond itself can also undergo reactions like epoxidation or hydrogenation.
This dual reactivity allows for a modular approach to building molecular complexity. One can either functionalize the aryl ring first, followed by modification of the acrylate system, or vice-versa. The choice of reaction sequence depends on the compatibility of the functional groups introduced in the first step with the conditions of the second.
Caption: Derivatization pathways for Methyl 3-(4-bromophenyl)acrylate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon bonds.[2] For Methyl 3-(4-bromophenyl)acrylate, the aryl bromide is the reactive site for these transformations.
The Mizoroki-Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to create a new, substituted alkene, typically a stilbene or cinnamate derivative.[3] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[2]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol 2.1: Heck Coupling with Styrene
This protocol describes the synthesis of Methyl 3-(4'-vinyl-[1,1'-biphenyl]-4-yl)acrylate.
-
Materials:
-
Methyl 3-(4-bromophenyl)acrylate (1.0 mmol, 241 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Methyl 3-(4-bromophenyl)acrylate, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF via syringe, followed by styrene and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
-
-
Causality & Insights:
-
Catalyst System: Pd(OAc)₂ is a common palladium precursor that is reduced in situ to the active Pd(0) species. P(o-tol)₃ is a bulky phosphine ligand that promotes oxidative addition and stabilizes the palladium catalyst.
-
Base: Triethylamine is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[4]
-
Solvent: A polar aprotic solvent like DMF is generally used to solubilize the reactants and the catalyst system at elevated temperatures.[5]
-
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[6] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[7]
Sources
Application Notes and Protocols for the Heck-Mizoroki Reaction with Acrylates
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in the synthesis of fine chemicals, natural products, and pharmaceuticals.[3][4] Acrylate derivatives are particularly well-suited substrates for this transformation due to the electron-withdrawing nature of the ester group, which enhances the reactivity of the alkene.[1] This guide provides a detailed exploration of the experimental setup for the Heck-Mizoroki reaction with acrylates, offering insights into the underlying principles and practical protocols for successful implementation.
The Foundational Chemistry: Understanding the "Why"
A successful experimental design is rooted in a firm grasp of the reaction mechanism. The Heck-Mizoroki reaction proceeds through a catalytic cycle involving palladium in its 0 and +2 oxidation states.[5] A generalized catalytic cycle provides a framework for understanding the role of each reaction component.
Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the unsaturated halide (R-X) to form a Pd(II) intermediate.
-
Alkene Coordination and Carbopalladation: The acrylate coordinates to the palladium center, followed by insertion of the alkene into the Pd-R bond. For acrylates, this insertion is typically regioselective.[6][7]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species. This step generally favors the formation of the trans isomer.[8]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by removing HX from the palladium-hydride complex.
Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. For instance, the choice of ligand can influence the rate of oxidative addition and the stability of the catalyst, while the base is essential for the final catalyst regeneration step.
Core Components of the Experimental Setup
The success of a Heck-Mizoroki reaction hinges on the judicious selection of several key components.
The Palladium Catalyst System
The heart of the reaction is the palladium catalyst. While a variety of palladium sources can be used, they are broadly categorized into precatalysts that are reduced in situ to the active Pd(0) species.
| Catalyst Component | Common Examples | Key Considerations |
| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and relatively inexpensive choice.[1][9] Pd₂(dba)₃ is a Pd(0) source and may not require an in situ reduction. |
| Ligands | Phosphines: PPh₃, P(o-tol)₃, BINAPN-Heterocyclic Carbenes (NHCs): IPr, SIPr | Phosphine ligands are classic choices that can stabilize the palladium catalyst.[1] NHC ligands often offer greater stability and can be effective for less reactive aryl chlorides.[3][10] |
Ligand choice is critical. For electron-rich aryl halides, more electron-donating and sterically hindered ligands can facilitate the oxidative addition step. Conversely, for electron-poor halides, less sterically demanding ligands may be sufficient. In some cases, ligand-free conditions can be employed, particularly with highly reactive aryl iodides.[11][12]
The Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Heck-Mizoroki reaction. Its primary function is to neutralize the hydrogen halide produced during the catalytic cycle, regenerating the active Pd(0) catalyst.[1] However, the choice of base can also influence the reaction rate and selectivity.
| Base Type | Common Examples | Characteristics & Applications |
| Inorganic Bases | K₂CO₃, Cs₂CO₃, NaOAc | Mild, inexpensive, and commonly used.[1][3] K₂CO₃ is a frequent choice for a wide range of substrates.[4] |
| Organic Bases | Triethylamine (NEt₃), Diisopropylethylamine (DIPEA) | Soluble in organic solvents and can also act as a reducing agent for Pd(II) precatalysts.[1] |
The strength and solubility of the base are important factors. For sensitive substrates, a milder base like sodium acetate may be preferable. In some protocols, a combination of organic and inorganic bases can be beneficial.[11]
The Solvent: The Reaction's Environment
The solvent not only dissolves the reactants but also influences the stability and activity of the catalyst. Polar aprotic solvents are generally favored.
| Solvent | Common Examples | Properties and Use Cases |
| Polar Aprotic | DMF, DMAc, NMP, Acetonitrile | High boiling points allow for elevated reaction temperatures. DMF is a very common choice.[3] |
| Ethers | Dioxane, THF | Often used in combination with other solvents. |
| "Green" Solvents | Water, Ionic Liquids, Cyrene | Increasing interest in environmentally benign alternatives.[13][14][15] Water can be an effective medium, sometimes with the aid of phase-transfer catalysts or co-solvents.[13] |
The choice of solvent can also impact the reaction's outcome. For instance, in some cases, solvent-free conditions have been successfully employed.[13]
Detailed Experimental Protocols
The following protocols provide a starting point for the Heck-Mizoroki reaction with acrylates. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Coupling of an Aryl Bromide with an Acrylate
This protocol is a robust starting point for a wide range of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Acrylate (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous DMF via syringe, followed by the acrylate.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: NHC-Catalyzed Heck Reaction of an Aryl Chloride with an Acrylate
Aryl chlorides are often more challenging substrates. The use of a more robust NHC-based catalyst system can be beneficial.[3][16]
Materials:
-
Aryl chloride (1.0 mmol)
-
n-Butyl acrylate (1.2 mmol)
-
[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (a palladate pre-catalyst, 0.014 mmol, 1.4 mol%)[3]
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a vial with the palladate pre-catalyst and Cs₂CO₃.[3]
-
Add the aryl chloride and dioxane, followed by the n-butyl acrylate.
-
Seal the vial and heat the mixture to 120-140 °C with stirring.
-
Monitor the reaction for 12-24 hours.
-
After cooling, quench the reaction with water and extract with diethyl ether.[3]
-
Isolate the product following standard workup and purification procedures.
Workflow and Troubleshooting
A systematic approach is key to successful synthesis and optimization.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. youtube.com [youtube.com]
- 6. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki-Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Strategic Functionalization of Methyl 3-(4-bromophenyl)acrylate: A Guide to Pd-Catalyzed Cross-Couplings and Selective Reductions
Executive Summary & Strategic Value
Methyl 3-(4-bromophenyl)acrylate (CAS: 71205-17-9 / 24393-52-0) represents a privileged bifunctional scaffold in medicinal chemistry and materials science. It possesses two distinct reactive handles:[1][2]
-
Aryl Bromide (Electrophile): A prime candidate for Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) to elaborate the aromatic core.
- -Unsaturated Ester (Michael Acceptor/Electrophile): A "warhead" capable of covalent inhibition (e.g., in kinase inhibitors) or a precursor to allylic alcohols via selective reduction.
This application note details optimized protocols for transforming this scaffold into complex substituted alkenes . We focus on retaining the alkene geometry while functionalizing the aryl ring via Suzuki-Miyaura coupling and selectively reducing the ester to an allylic alcohol, a critical intermediate for drug conjugation.
Chemical Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]
-
Specific Note: Acrylate derivatives are potential sensitizers and lachrymators.[3] All operations involving the heating of this compound or the use of phosphine ligands must be performed in a well-ventilated fume hood.
-
Storage: Store at 2-8°C, protecting from light to prevent spontaneous polymerization or alkene isomerization.
Workflow Logic & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways covered in this guide. We prioritize the Suzuki-Miyaura coupling for biaryl synthesis and DIBAL-H reduction for accessing the allylic alcohol manifold.
Caption: Divergent synthetic pathways for Methyl 3-(4-bromophenyl)acrylate functionalization.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of Methyl 3-(4'-substituted-biphenyl-4-yl)acrylates. Mechanism: The aryl bromide undergoes oxidative addition with Pd(0), followed by transmetallation with a boronic acid and reductive elimination.
Rationale for Conditions
-
Catalyst: Pd(dppf)Cl2·DCM is selected over Pd(PPh3)4. The bidentate ferrocenyl ligand prevents rapid catalyst deactivation and supports the oxidative addition of the electron-neutral aryl bromide [1].
-
Base: K3PO4 (tribasic potassium phosphate) is used instead of carbonates. Phosphate bases often suppress the hydrolysis of the acrylate ester, which can occur with stronger hydroxide/carbonate bases at elevated temperatures [2].
-
Solvent: 1,4-Dioxane/Water (4:1) ensures solubility of both the organic electrophile and the inorganic base.
Step-by-Step Methodology
-
Preparation:
-
In a 25 mL microwave vial or round-bottom flask, charge:
-
Methyl 3-(4-bromophenyl)acrylate (1.0 equiv, 1.0 mmol, 241 mg)
-
Aryl Boronic Acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl2·DCM (0.03 equiv, 3 mol%)
-
K3PO4 (2.0 equiv, 2.0 mmol)
-
-
Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).
-
-
Degassing (Critical):
-
Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of homocoupling byproducts and catalyst death.
-
-
Reaction:
-
Thermal: Heat to 80°C for 4–6 hours.
-
Microwave: Irradiate at 100°C for 30 minutes (fixed hold time).
-
-
Work-up:
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).
-
Dry organic layer over MgSO4, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography: Elute with Hexanes:Ethyl Acetate (Gradient 0% → 20%). The product is typically a UV-active solid.
-
Data Specification:
| Parameter | Value | Note |
|---|---|---|
| Typical Yield | 85–95% | Dependent on boronic acid sterics |
| Reaction Time | 4 h (Thermal) | 0.5 h (Microwave) |
| Key Impurity | Protodebromination | Result of wet solvents or old catalyst |
Protocol B: Chemoselective Reduction to Allylic Alcohol
Objective: Synthesis of (E)-3-(4-bromophenyl)prop-2-en-1-ol (4-Bromocinnamyl alcohol). Challenge: Reducing the ester without reducing the alkene (1,4-reduction) or debrominating the ring.
Rationale for Conditions
-
Reagent: DIBAL-H (Diisobutylaluminum hydride) is preferred.[5] Unlike LiAlH4, DIBAL-H allows for controlled reduction at low temperatures.
-
Temperature: -78°C is mandatory. At higher temperatures (0°C or RT), DIBAL-H can facilitate conjugate addition of the hydride to the
-position, destroying the alkene [3]. -
Alternative: The Luche Reduction (NaBH4 + CeCl3·7H2O) is a viable alternative if -78°C facilities are unavailable, as Cerium promotes 1,2-reduction over 1,4-reduction.
Step-by-Step Methodology (DIBAL-H Method)
-
Setup:
-
Flame-dry a 50 mL round-bottom flask under Argon flow.
-
Add Methyl 3-(4-bromophenyl)acrylate (1.0 equiv, 2.0 mmol, 482 mg) and anhydrous Toluene (10 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
-
Addition:
-
Add DIBAL-H (1.0 M in Toluene, 2.2 equiv, 4.4 mL) dropwise over 15 minutes.
-
Note: 2.0 equivalents are required to proceed from Ester → Aldehyde → Alcohol.
-
-
Monitoring:
-
Stir at -78°C for 1 hour.
-
Check TLC (Hex:EtOAc 3:1). Starting material (high Rf) should disappear; Alcohol product (low Rf) appears.
-
-
Quench (Fieser Method):
-
Caution: Exothermic.
-
Dilute with Diethyl Ether (10 mL) at -78°C.
-
Add Water (0.2 mL), then 15% NaOH (0.2 mL), then Water (0.5 mL).
-
Warm to room temperature.[4] A white granular precipitate (Aluminum salts) will form.
-
-
Isolation:
-
Add anhydrous MgSO4 directly to the mixture. Stir for 15 minutes.
-
Filter through a pad of Celite.
-
Concentrate in vacuo.
-
Data Specification:
| Parameter | Value | Note |
|---|---|---|
| Typical Yield | 78–85% | Loss often due to volatility or water solubility |
| Selectivity | >95% 1,2-reduction | 1,4-reduction (saturated alcohol) is <5% at -78°C |
| Appearance | White crystalline solid | MP: 75–77°C |[6]
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (CDCl3):
-
Starting Material: Methyl singlet at ~3.8 ppm. Doublets for alkene protons at ~6.4 ppm (d, J=16Hz,
-H) and ~7.6 ppm (d, J=16Hz, -H). -
Suzuki Product: Appearance of new aromatic protons. Retention of alkene doublets (trans-coupling constant ~16Hz).
-
Alcohol Product: Disappearance of Methyl singlet. Appearance of methylene doublet at ~4.3 ppm (-CH2-OH).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Suzuki) | Catalyst Oxidation | Use fresh Pd catalyst; ensure rigorous degassing. |
| Hydrolysis of Ester (Suzuki) | Base too strong/wet | Switch from K2CO3 to K3PO4; reduce water ratio. |
| Saturated Alcohol (Reduction) | Temperature too high | Maintain -78°C strictly; add DIBAL-H slower. |
| Debromination | Pd-Hydride species | Avoid alcohol solvents in coupling; use dry solvents. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Yoon, N. M., & Gyoung, Y. S. (1985). Reaction of Diisobutylaluminum Hydride with Selected Organic Compounds. Journal of Organic Chemistry, 50(14), 2443–2450.
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. (E)-METHYL 3-(4-BROMOPHENYL)ACRYLATE | 71205-17-9 [chemicalbook.com]
Application Note: Optimization of Base Parameters in the Mizoroki-Heck Coupling of Functionalized Aryl Bromides
Executive Summary
The Mizoroki-Heck reaction of Methyl 3-(4-bromophenyl)acrylate presents a specific chemoselective challenge: balancing the activation of the aryl–bromine bond against the stability of the conjugated acrylate system. While the catalyst (Pd) and ligand receive the most attention, the base is the thermodynamic sink of the reaction and the kinetic gatekeeper of catalyst turnover.
This guide provides a rational framework for base selection, moving beyond trial-and-error. We analyze the mechanistic divergence between inorganic bases (promoting "Jeffery" phase-transfer conditions) and organic amine bases (supporting classical homogenous pathways). Two validated protocols are provided to cover high-throughput screening and scale-up scenarios.
Mechanistic Analysis: The Base as a Turnover Switch
In the Heck catalytic cycle, the base performs two critical functions:
-
Neutralization: It sequesters the HBr generated during
-hydride elimination. -
Catalyst Regeneration: It facilitates the reductive elimination of HX from the Pd(II) species to regenerate the active Pd(0) catalyst.
Crucially, the identity of the base dictates the reaction pathway ("Neutral" vs. "Cationic"), which influences regioselectivity and reaction rate.
The Pathway Divergence
-
Neutral Pathway (favored by strong bases/halides): The arylpalladium halide intermediate (
) coordinates the alkene. The base regenerates Pd(0) after product release. -
Cationic Pathway (favored by Ag/Tl salts or weak coordinating anions): Halide abstraction occurs before alkene insertion. This is rarely necessary for aryl bromides unless specific regiocontrol is required, but base choice can mimic this effect.
Visualization of the Base's Role
The following diagram illustrates the critical intervention points of the base within the catalytic cycle.
Figure 1: The Catalytic Cycle. The red arrow indicates the turnover-limiting step where base strength and sterics are critical for regenerating the active catalyst.
Base Selection Matrix
For Methyl 3-(4-bromophenyl)acrylate , the electron-withdrawing acrylate group activates the phenyl ring for oxidative addition, making the reaction robust. However, the choice of base determines the required temperature and solvent compatibility.
| Base Class | Specific Base | pKa (conj. acid) | Solubility | Recommended Condition | Mechanism Note |
| Inorganic Carbonates | ~10.3 | Low in organic; requires water or PTC | "Jeffery Conditions" (Solid-Liquid Phase Transfer) | Best for thermal stability. Requires TBAB. | |
| Inorganic Acetates | 4.76 | Moderate in DMF/DMAc | Ligand-Free | Weak base; prevents side reactions but requires higher T (>100°C). | |
| Tertiary Amines | 10.75 | Fully Homogenous | Classical Phosphine | Can coordinate Pd. Good for lower T, but salt byproducts can clog flow systems. | |
| Secondary Amines | Morpholine, Piperidine | ~11 | Homogenous | Not Recommended | Risk of Michael addition to the acrylate double bond. |
Experimental Protocols
Protocol A: The "Jeffery" System (Heterogenous/Phase-Transfer)
Best for: Scale-up, cost-efficiency, and difficult substrates. This method uses "ligand-free" palladium stabilized by tetraalkylammonium salts.
-
Substrate: Methyl 3-(4-bromophenyl)acrylate (1.0 equiv)
-
Coupling Partner: Styrene or n-Butyl Acrylate (1.2 equiv)
-
Catalyst:
(1–2 mol%) -
Base:
(2.5 equiv) -
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Solvent: DMF or DMAc (0.2 M concentration)
Step-by-Step:
-
Charge a reaction flask with Methyl 3-(4-bromophenyl)acrylate (1.0 equiv),
(2.5 equiv), and TBAB (1.0 equiv). -
Add
(solid). Note: Pd(II) is reduced to catalytic Pd(0) in situ by the olefin or solvent. -
Evacuate and backfill with Nitrogen (
). -
Add anhydrous DMF via syringe, followed by the olefin (1.2 equiv).
-
Heat to 80–100 °C with vigorous stirring. Critical: The base is insoluble; stirring rate affects kinetics.
-
Monitor by HPLC/TLC. Reaction typically completes in 2–6 hours.
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF and TBAB. Dry organic layer over .
Protocol B: The Homogenous System (Classical)
Best for: Mechanistic studies, thermally sensitive substrates, or when phase-transfer agents are difficult to remove.
-
Substrate: Methyl 3-(4-bromophenyl)acrylate (1.0 equiv)
-
Catalyst:
(2 mol%) + (4 mol%) -
Base: Triethylamine (
) (3.0 equiv) -
Solvent: Acetonitrile (MeCN) or THF (Reflux)
Step-by-Step:
-
Pre-complexation: In a separate vial, mix
and in a small amount of solvent for 15 mins to form the yellow active species. -
Charge main flask with substrate and evacuate/backfill with Nitrogen.
-
Add solvent and
. -
Add the pre-formed catalyst solution via cannula.
-
Add olefin (1.2 equiv).
-
Heat to reflux (approx. 80 °C for MeCN).
-
Workup: Filter off the ammonium salt precipitate (
) before aqueous extraction.
Decision Logic for Researchers
Use the following logic flow to select the optimal base for your specific constraints.
Figure 2: Base Selection Decision Matrix.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition ("death"). Base turnover is too slow or ligand is insufficient. | Switch to Jeffery conditions (TBAB stabilizes Pd nanoparticles) or increase Phosphine:Pd ratio. |
| No Reaction | Oxidative addition failure or inactive catalyst. | Ensure system is anaerobic. If using |
| Double Bond Isomerization | Product isomerizes (e.g., | Base is too strong or reaction time too long. Switch from |
| Michael Addition Byproducts | Nucleophilic attack on the acrylate. | Avoid secondary amines (piperidine). Use hindered bases (DIPEA) or inorganic carbonates. |
References
-
Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective." Organic & Biomolecular Chemistry, 5(1), 31–44. Link
Application Note: Optimizing Reactions with Methyl 3-(4-bromophenyl)acrylate through Strategic Solvent Selection
Abstract: Methyl 3-(4-bromophenyl)acrylate is a highly versatile bifunctional building block, featuring both an activated alkene ripe for nucleophilic addition and an aryl halide moiety ideal for metal-catalyzed cross-coupling reactions. The success of synthetic transformations involving this substrate is not merely dependent on catalysts or reagents but is critically governed by the choice of solvent. The reaction medium dictates solubility, stabilizes transition states, modulates catalyst activity, and can even determine the ultimate reaction pathway and product selectivity. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of how to strategically select solvents to optimize outcomes for two major classes of reactions involving Methyl 3-(4-bromophenyl)acrylate: Palladium-Catalyzed Cross-Coupling and Nucleophilic Reactions. By elucidating the causality behind solvent effects, this document provides actionable protocols and a decision-making framework for rational solvent selection.
The Fundamental Role of the Solvent
The solvent is not an inert medium but an active participant in the reaction. Its bulk properties and specific molecular interactions can profoundly influence reaction kinetics and equilibria.[1][2][3] The most critical properties for the reactions of Methyl 3-(4-bromophenyl)acrylate are polarity and proticity.
-
Polarity: Quantified by the dielectric constant (ε), polarity is a measure of a solvent's ability to separate charges.[4][5]
-
Proticity: This classification distinguishes solvents based on their ability to act as hydrogen-bond donors.[6]
-
Protic Solvents: Contain a hydrogen atom bonded to an electronegative atom (e.g., O-H in water and alcohols). They are excellent at stabilizing both cations and anions through hydrogen bonding. This can be a double-edged sword: while they stabilize charged intermediates, they can also "cage" and deactivate anionic nucleophiles.[7][8]
-
Aprotic Solvents: Lack an acidic proton. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are particularly useful as they solvate cations well but leave anions relatively "naked" and highly reactive.[6][7]
-
Table 1: Properties of Common Laboratory Solvents
This table provides a quick reference for classifying solvents based on their physical properties.
| Solvent | Formula | Dielectric Constant (ε) | Type |
| Water | H₂O | 80 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47 | Polar Aprotic |
| Acetonitrile (MeCN) | CH₃CN | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 37 | Polar Aprotic |
| Methanol | CH₃OH | 33 | Polar Protic |
| Ethanol | CH₃CH₂OH | 25 | Polar Protic |
| Acetone | (CH₃)₂CO | 21 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Polar Aprotic (Borderline) |
| Toluene | C₇H₈ | 2.4 | Nonpolar |
| Hexane | C₆H₁₄ | 1.9 | Nonpolar |
(Data sourced from multiple references including[4][5][6][9][10])
Figure 1: Classification of common organic solvents.
Solvent Effects in Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond in Methyl 3-(4-bromophenyl)acrylate is a prime target for palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction, which forms a new carbon-carbon bond at the site of the bromine.[11][12] The solvent's role in these multi-step catalytic cycles is paramount for achieving high yields and efficiency.[1][13]
Mechanism and Solvent Intervention
The generally accepted catalytic cycle for the Heck reaction involves an oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst.[12] The solvent influences several of these steps.
-
Catalyst Solubilization and Stabilization: The solvent must keep the palladium catalyst, often a Pd(0) or Pd(II) precatalyst, dissolved and stable. Coordinating solvents like DMF can stabilize the active Pd(0) species, preventing its precipitation as palladium black.[1]
-
Oxidative Addition: This is often the rate-determining step. The transition state involves significant charge separation as the C-Br bond is broken and new Pd-C and Pd-Br bonds are formed. Polar solvents, particularly aprotic ones like DMF, NMP, and DMAc, excel at stabilizing this polar transition state, thereby accelerating the reaction.[14]
-
Base Activity: The base (e.g., K₂CO₃, Et₃N) used to neutralize the HBr generated is also affected by the solvent. The solvent influences the base's solubility and reactivity, which is crucial for efficient catalyst turnover.
Figure 2: Solvent influence on the Heck-Mizoroki catalytic cycle.
Protocol 1: Screening Solvents for the Heck Reaction
This protocol describes a parallel experiment to determine the optimal solvent for the coupling of Methyl 3-(4-bromophenyl)acrylate with styrene.
Objective: To evaluate the effect of DMF, acetonitrile, and toluene on reaction yield and time.
Materials:
-
Methyl 3-(4-bromophenyl)acrylate (1.0 mmol, 241 mg)
-
Styrene (1.2 mmol, 125 mg, 138 µL)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)
-
Potassium Carbonate (K₂CO₃, 1.5 mmol, 207 mg), finely ground
-
Anhydrous Solvents: DMF, Acetonitrile, Toluene (5 mL each)
-
Reaction vials (e.g., 20 mL scintillation vials) with stir bars
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
Preparation: In three separate reaction vials, add Methyl 3-(4-bromophenyl)acrylate, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon) three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst formed in situ.
-
Reagent Addition: Using a syringe, add the respective anhydrous solvent (5 mL) to each vial. Finally, add the styrene (138 µL) to each vial.
-
Reaction: Place the vials in a preheated block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 2 hours and analyzing them by TLC or GC-MS.
-
Workup: Once the starting material is consumed (or after 24 hours), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) and determine the isolated yield for each solvent.
Expected Results & Interpretation:
| Solvent | Dielectric Constant (ε) | Expected Outcome | Rationale |
| DMF | 37 | High Yield, Moderate Time. | Excellent stabilization of the polar oxidative addition transition state and good solubility of all components.[1][15] |
| Acetonitrile | 37.5 | Good Yield, Potentially Slower. | Also a polar aprotic solvent, but its coordination to palladium can sometimes be competitive, potentially slowing the reaction compared to DMF. |
| Toluene | 2.4 | Low to Moderate Yield, Slow. | As a nonpolar solvent, it is less effective at stabilizing the charged intermediates, leading to a higher activation barrier for the rate-determining step.[16] |
Solvent Effects in Nucleophilic Reactions
The electron-withdrawing ester group and phenyl ring make the β-carbon of the acrylate moiety in Methyl 3-(4-bromophenyl)acrylate susceptible to nucleophilic attack (Michael Addition). The ester itself can undergo nucleophilic acyl substitution (e.g., hydrolysis).
Ester Hydrolysis: A Case for Polar Protic Solvents
Base-catalyzed ester hydrolysis proceeds through a negatively charged tetrahedral intermediate. The stability of this intermediate is paramount to the reaction rate.
-
Mechanism: A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group.
-
Solvent Role: According to Hughes-Ingold theory, a reaction where the transition state has a greater charge density than the reactants will be accelerated by more polar solvents. Polar protic solvents like water and alcohols are particularly effective because they can hydrogen-bond with and stabilize the negatively charged oxygen atoms in the tetrahedral intermediate.[7][17] Studies on the hydrolysis of similar cinnamate esters show that as the proportion of a less polar organic co-solvent (like methanol or dioxane) in water increases, the reaction rate decreases.[18][19][20] This is because the overall solvent polarity is reduced, offering less stabilization to the charged intermediate.[20]
Protocol 2: Kinetic Analysis of Ester Hydrolysis in Water-Methanol Mixtures
Objective: To measure and compare the rate of base-catalyzed hydrolysis in 30% and 70% aqueous methanol.
Materials:
-
Methyl 3-(4-bromophenyl)acrylate (0.05 M stock solution in methanol)
-
Sodium Hydroxide (0.1 M aqueous solution)
-
Methanol and Deionized Water
-
Phenolphthalein indicator
-
Standardized Hydrochloric Acid (0.1 M) for titration
-
Constant temperature water bath (e.g., 30 °C)
-
Conical flasks, pipettes, burette
Procedure:
-
Prepare Reaction Media:
-
Flask 1 (30% MeOH): Mix 70 mL of 0.1 M NaOH(aq) and 30 mL of methanol.
-
Flask 2 (70% MeOH): Mix 30 mL of 0.1 M NaOH(aq) and 70 mL of methanol.
-
-
Equilibration: Place both flasks in the constant temperature water bath (30 °C) for 15 minutes to equilibrate. Also, place the stock solution of the ester in the bath.
-
Initiate Reaction: Pipette a calculated volume of the ester stock solution into each flask to achieve a final ester concentration of 0.025 M. Start a timer immediately. This is t=0.
-
Titration (t=0): Immediately withdraw a 10 mL aliquot from each flask and quench it in a flask containing a known amount of excess 0.1 M HCl. Back-titrate the unreacted HCl with standardized 0.1 M NaOH using phenolphthalein to determine the initial concentration of NaOH in the reaction mixture.
-
Kinetic Monitoring: At regular intervals (e.g., 15, 30, 45, 60, 90 minutes), withdraw 10 mL aliquots from each reaction flask, quench in excess HCl, and back-titrate as in the previous step.
-
Data Analysis: The concentration of NaOH remaining at each time point is calculated. For a pseudo-first-order reaction (with NaOH in excess), a plot of ln[NaOH] vs. time will be linear, and the slope will be equal to -k_obs (the observed rate constant).
-
Interpretation: Compare the k_obs values from the 30% and 70% methanol solutions. It is expected that k_obs (30% MeOH) > k_obs (70% MeOH), demonstrating that the more polar solvent medium accelerates the hydrolysis reaction.[18][19]
Figure 3: Solvation of an anionic nucleophile in protic vs. polar aprotic solvents.
Summary and Decision-Making Framework
The optimal solvent for a reaction involving Methyl 3-(4-bromophenyl)acrylate is entirely dependent on the desired transformation. A strategic choice requires understanding the reaction mechanism and the specific role the solvent plays.
Figure 4: Workflow for rational solvent selection.
Key Takeaways:
-
For Palladium-Catalyzed Cross-Coupling: Favor high-boiling polar aprotic solvents like DMF, DMAc, or NMP. They provide the necessary stabilization for polar intermediates in the catalytic cycle, leading to faster rates and higher yields.
-
For Nucleophilic Acyl Substitution (Hydrolysis): Use polar protic solvents, typically aqueous mixtures. The ability of water or alcohols to hydrogen-bond and stabilize the charged tetrahedral intermediate is crucial for accelerating the reaction.
-
For Nucleophilic Conjugate Addition (Michael Addition): The choice depends on the nucleophile. For strong, anionic nucleophiles where reactivity is paramount, a polar aprotic solvent like THF or DMF will prevent deactivation by H-bonding and enhance reaction rates.
By understanding these fundamental principles and applying the provided protocols, researchers can move beyond trial-and-error and make informed, rational decisions to optimize their synthetic strategies involving the versatile Methyl 3-(4-bromophenyl)acrylate scaffold.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
- Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water- Methanol Mixture. (n.d.). Journal of Physical Chemistry & Biophysics.
- Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water- Methanol Mixture. (n.d.). Journal of Physical Chemistry & Biophysics.
- Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Chemistry.
- Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.
- Properties of Common Organic Solvents. (2022). University of Rochester.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry.
- How do you distinguish the polarity of organic solvent? (2014). ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry (RSC Publishing).
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate.
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
- Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate.
- The Heck reaction of methyl acrylate with haloarenes. (n.d.). ResearchGate.
- Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts.
- "Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters". (2023). International Journal of Current Science.
- Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC.
- Kinetic Solvent Effects in Organic Reactions. (n.d.). ResearchGate.
- Heck Reaction—State of the Art. (n.d.). MDPI.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. longdom.org [longdom.org]
- 19. longdom.org [longdom.org]
- 20. rjpn.org [rjpn.org]
Large-Scale Synthesis of Methyl 3-(4-bromophenyl)acrylate: A Detailed Guide for Industrial Application
Abstract
This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of Methyl 3-(4-bromophenyl)acrylate, a key intermediate in the pharmaceutical and fine chemical industries.[1][2][3] This guide is intended for researchers, chemists, and process engineers involved in drug development and large-scale chemical manufacturing. We will delve into the strategic selection of the Heck reaction as the primary synthetic route, providing a thorough analysis of its mechanism, optimization of reaction parameters, and a step-by-step protocol for synthesis, purification, and characterization. Safety considerations and troubleshooting guidelines are also extensively covered to ensure a safe and efficient scale-up process.
Introduction: Significance and Synthetic Strategy
Methyl 3-(4-bromophenyl)acrylate, a derivative of cinnamic acid, serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Cinnamic acid and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The presence of the bromo- and acrylate functionalities allows for further chemical modifications, making it a valuable precursor in the synthesis of complex organic molecules.
Several synthetic routes are available for the preparation of cinnamic acid derivatives, including the Perkin reaction, Knoevenagel condensation, and the Wittig reaction.[1][4][5] However, for large-scale industrial production, the Palladium-catalyzed Heck reaction emerges as a superior strategy due to its high efficiency, functional group tolerance, and generally good to excellent yields.[6][7][8] This method involves the cross-coupling of an aryl halide with an alkene, in this case, 4-bromoiodobenzene with methyl acrylate.
The Heck Reaction: Mechanism and Optimization
The Heck reaction is a powerful tool for carbon-carbon bond formation.[7][8] The catalytic cycle, as illustrated below, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromoiodobenzene) to form a Pd(II) complex.
-
Olefin Insertion (Syn-addition): The alkene (methyl acrylate) coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond.
-
Syn-Elimination of β-Hydride: A palladium hydride species is formed, leading to the desired product.
-
Reductive Elimination: The Pd(0) catalyst is regenerated in the presence of a base, completing the catalytic cycle.
Figure 1: Simplified catalytic cycle of the Heck reaction.
Optimization of Reaction Parameters
For a successful and efficient large-scale synthesis, careful optimization of the following parameters is crucial:
| Parameter | Recommended Condition | Rationale & Insights |
| Catalyst | Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., triphenylphosphine) | While various palladium catalysts can be used, Pd(OAc)₂ is a common and effective choice. The phosphine ligand stabilizes the palladium catalyst and influences the reaction rate and selectivity. |
| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | The base is essential for regenerating the active Pd(0) catalyst.[6] Triethylamine is a common choice, but for large-scale operations, the less volatile and more cost-effective potassium carbonate is often preferred. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | These polar aprotic solvents are suitable for the Heck reaction, effectively dissolving the reactants and catalyst.[8] DMF is often favored for its higher boiling point, allowing for higher reaction temperatures. |
| Temperature | 80 - 120 °C | The reaction temperature significantly impacts the reaction rate.[8] Monitoring the reaction progress is crucial to determine the optimal temperature for maximizing yield and minimizing side product formation. |
| Reactant Ratio | Slight excess of methyl acrylate | Using a slight excess of the less expensive reactant, methyl acrylate, can help drive the reaction to completion. |
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 4-Bromoiodobenzene | 589-87-7 | 282.91 g/mol | 1.0 |
| Methyl Acrylate | 96-33-3 | 86.09 g/mol | 1.2 |
| Palladium(II) Acetate | 3375-31-3 | 224.50 g/mol | 0.01 |
| Triphenylphosphine | 603-35-0 | 262.29 g/mol | 0.02 |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - |
| Toluene | 108-88-3 | 92.14 g/mol | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - |
Experimental Procedure
Figure 2: Workflow for the synthesis of Methyl 3-(4-bromophenyl)acrylate.
Step 1: Reaction Setup
-
A suitable multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a thermocouple is assembled.
-
The entire apparatus is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.
Step 2: Reactant Charging
-
To the reaction flask, add 4-bromoiodobenzene (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.01 eq), and triphenylphosphine (0.02 eq).
-
Add a sufficient volume of DMF to create a stirrable slurry.
-
Begin vigorous stirring and start a slow nitrogen purge.
-
Add methyl acrylate (1.2 eq) to the reaction mixture.
Step 3: Reaction
-
Heat the reaction mixture to 100 °C with continuous stirring.[6]
-
Monitor the reaction progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.
Step 4: Work-up
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with a small amount of toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
Step 5: Purification
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. For large-scale production, recrystallization is often the more practical method.
Step 6: Product Isolation and Characterization
-
Collect the purified crystals by filtration and dry them under vacuum.
-
The final product, Methyl 3-(4-bromophenyl)acrylate, should be a white to off-white solid.
-
Characterize the product using standard analytical techniques.[9][10]
Characterization of Methyl 3-(4-bromophenyl)acrylate
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, vinylic protons, and the methyl ester protons. |
| ¹³C NMR | Resonances for the aromatic carbons, vinylic carbons, and the carbonyl and methoxy carbons of the ester group. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ester, C=C stretch of the alkene, and C-Br stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product (C₁₀H₉BrO₂). |
| Melting Point | A sharp melting point range consistent with the pure compound. |
The characterization of acrylates and their derivatives can be performed using various analytical methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
Safety and Handling
Hazard Identification:
-
4-Bromoiodobenzene: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Methyl Acrylate: Highly flammable liquid and vapor.[13] Toxic if swallowed, in contact with skin, or if inhaled.[14][15] Causes skin and serious eye irritation.[13][14] May cause an allergic skin reaction and respiratory irritation.[13][14][15]
-
Palladium(II) Acetate: May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.
-
Triphenylphosphine: Harmful if swallowed. Causes skin and serious eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
All manipulations should be performed in a certified chemical fume hood.[13][14]
Handling and Storage:
-
Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[13]
-
Ground and bond containers when transferring flammable liquids to prevent static discharge.[13][15]
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Palladium-containing waste should be collected separately for potential recovery.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst | Ensure the palladium catalyst is of high quality and has not been deactivated. Consider using a fresh batch. |
| Insufficient base | Ensure the correct stoichiometry of the base is used. | |
| Low reaction temperature | Increase the reaction temperature within the recommended range. | |
| Formation of side products | High reaction temperature | Optimize the reaction temperature to minimize side reactions. |
| Impure starting materials | Use high-purity starting materials. | |
| Difficult purification | Incomplete reaction | Ensure the reaction has gone to completion before starting the work-up. |
| Inefficient extraction | Perform multiple extractions to ensure complete separation of the product. |
Conclusion
The Heck reaction provides an efficient and scalable route for the synthesis of Methyl 3-(4-bromophenyl)acrylate. By carefully controlling the reaction parameters and adhering to the detailed protocol and safety guidelines outlined in this application note, researchers and production chemists can consistently achieve high yields of this important chemical intermediate. The robust nature of this methodology makes it well-suited for large-scale industrial applications.
References
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio.
- Esterification of acrylic acid - Google Patents. US3458561A.
- Process for preparing (meth)acrylates - Google Patents. CN103635462B.
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]
- Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research.
-
Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... - ResearchGate. Available at: [Link]
-
methyl acrylate 2552 | niosh - CDC. Available at: [Link]
-
Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
METHYL α-(BROMOMETHYL)ACRYLATE - Organic Syntheses Procedure. Available at: [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - ResearchGate. Available at: [Link]
-
Analytical Techniques for Materials Characterization | Request PDF - ResearchGate. Available at: [Link]
- Process for the production of methyl acrylate - Google Patents. US3925463A.
-
How do I synthesize acrylic ester ? | ResearchGate. Available at: [Link]
-
The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]
-
Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - MDPI. Available at: [Link]
- The purification of methyl methacrylate and preparation method - Google Patents. CN1046518A.
-
Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct - MDPI. Available at: [Link]
-
Below is the structure of (E)-3-(4-bromophenyl)acrylic acid. Use the structure search function in Scifinder to determine if this compound has been synthesized before. If the compound has been synthesized, (a) copy and paste two synthetic procedures in the literature (b) locate, IR, MS, H1 and C-13 NMR data for this compound and include them in your report. - Chegg. Available at: [Link]
-
synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. Available at: [Link]
-
Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment | Request PDF - ResearchGate. Available at: [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central. Available at: [Link]
-
Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. Available at: [Link]
-
Esterification - Chemra. Available at: [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. Available at: [Link]
-
Purification and preparation processes for methyl methacrylate - European Patent Office - EP 0390577 B1 - Googleapis.com. Available at: [Link]
-
Methyl Acrylate - SAFETY DATA SHEET. Available at: [Link]
-
Green chemistry, The Wittig Reaction. Available at: [Link]
-
Synthesis of Room Temperature Curable Polymer Binder Mixed with Polymethyl Methacrylate and Urethane Acrylate for High-Strength and Improved Transparency - MDPI. Available at: [Link]
-
Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]
- Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol - Google Patents.
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
19.7b Wittig Reaction | Organic Chemistry - YouTube. Available at: [Link]
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct [mdpi.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. trc-corp.com [trc-corp.com]
- 14. download.basf.com [download.basf.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 3-(4-bromophenyl)acrylate
Introduction: The Versatility of Methyl 3-(4-bromophenyl)acrylate in Modern Synthesis
In the landscape of contemporary organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount. Methyl 3-(4-bromophenyl)acrylate has emerged as a highly valuable and versatile building block, particularly within the pharmaceutical and materials science sectors. Its structure incorporates three key features that render it an attractive substrate for a variety of synthetic transformations: an aryl bromide moiety, an electron-deficient alkene, and an ester functional group.
The presence of the bromine atom on the phenyl ring provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions, celebrated for their broad substrate scope and functional group tolerance, allow for the precise and predictable formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the acrylate group further influences the reactivity of the aryl bromide, often facilitating the initial oxidative addition step in the catalytic cycle. This guide provides an in-depth exploration of the most pertinent cross-coupling partners for Methyl 3-(4-bromophenyl)acrylate, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Suzuki-Miyaura Coupling: Forging Biaryl and Styrenyl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester.[1][2][3] This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. For Methyl 3-(4-bromophenyl)acrylate, Suzuki coupling offers a direct route to substituted cinnamates, which are prevalent motifs in natural products and pharmacologically active compounds.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 3-(4-bromophenyl)acrylate to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl or styrenyl product.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of Methyl 3-(4-bromophenyl)acrylate with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of Methyl 3-(4-bromophenyl)acrylate with phenylboronic acid.
Materials:
-
Methyl 3-(4-bromophenyl)acrylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Methyl 3-(4-bromophenyl)acrylate (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 3-(4-biphenyl)acrylate.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~95 | [4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 8 | ~92 | [5] |
| 3-Thienylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~88 | General Procedure |
II. Heck-Mizoroki Reaction: Alkenylation for Extended Conjugated Systems
The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[6][7] This reaction is particularly useful for the synthesis of substituted alkenes and has found widespread application in the synthesis of natural products, pharmaceuticals, and materials. When applied to Methyl 3-(4-bromophenyl)acrylate, the Heck reaction allows for the introduction of a variety of alkenyl groups, leading to the formation of extended π-conjugated systems.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving the following key steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming an arylpalladium(II) complex.
-
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond in a syn-periplanar fashion.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new double bond and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and form HBr, which is neutralized by a base.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Protocol: Heck-Mizoroki Reaction of Methyl 3-(4-bromophenyl)acrylate with Styrene
This protocol describes a general procedure for the Heck-Mizoroki reaction between Methyl 3-(4-bromophenyl)acrylate and styrene.
Materials:
-
Methyl 3-(4-bromophenyl)acrylate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or sealed tube, dissolve Methyl 3-(4-bromophenyl)acrylate (1.0 mmol, 1.0 eq) in DMF or MeCN (5 mL) under an inert atmosphere.
-
Add triethylamine (1.5 mmol, 1.5 eq) and styrene (1.2 mmol, 1.2 eq) to the solution.
-
Add palladium(II) acetate (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[8]
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-(4-styrylphenyl)acrylate.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 18 | ~85 | [8][9] |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 24 | ~90 | [10][11] |
| Acrylonitrile | Pd(OAc)₂ / dppf | K₂CO₃ | NMP | 130 | 16 | ~80 | General Procedure |
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For Methyl 3-(4-bromophenyl)acrylate, the Sonogashira coupling provides a direct pathway to synthesize arylalkynes, which are important intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, the palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of Methyl 3-(4-bromophenyl)acrylate with Phenylacetylene
The following is a representative protocol for the Sonogashira coupling of Methyl 3-(4-bromophenyl)acrylate with phenylacetylene.
Materials:
-
Methyl 3-(4-bromophenyl)acrylate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Methyl 3-(4-bromophenyl)acrylate (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq).
-
Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.[13]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 3-(4-(phenylethynyl)phenyl)acrylate.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | ~95 | [13][14] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 60 | 6 | ~90 | [15] |
| 1-Hexyne | PdCl₂(dppf) / CuI | DBU | Acetonitrile | 80 | 8 | ~87 | General Procedure |
IV. Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[16][17] This reaction has become an indispensable tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals. For Methyl 3-(4-bromophenyl)acrylate, this reaction provides a direct route to a variety of N-substituted 4-aminocinnamate derivatives.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed through the following steps:
-
Oxidative Addition: A Pd(0) catalyst adds to the aryl bromide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups on the palladium center couple and are eliminated as the product, regenerating the Pd(0) catalyst.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(4-bromophenyl)acrylate
Current Status: Online Ticket ID: #SYN-MBPA-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist
Executive Summary
Methyl 3-(4-bromophenyl)acrylate (Methyl 4-bromocinnamate) is a critical intermediate for cross-coupling reactions (Suzuki/Heck) and pharmaceutical scaffolds. Low yields in this synthesis typically stem from three root causes: chemoselectivity failures (in Heck coupling), incomplete conversion (in HWE olefination), or purification losses (poor crystallization).[1]
This guide prioritizes the Horner-Wadsworth-Emmons (HWE) route for its reliability and stereocontrol, while addressing the Heck Reaction for users requiring atom economy.
Module 1: The Horner-Wadsworth-Emmons (HWE) Protocol (Recommended)
Why this route? The HWE reaction guarantees high E-selectivity (>98%) and avoids the chemoselectivity issues inherent in metal-catalyzed couplings of di-halogenated arenes.
Optimized Protocol
-
Substrates: 4-Bromobenzaldehyde (1.0 eq), Trimethyl phosphonoacetate (1.1 eq).[1]
-
Base: Potassium tert-butoxide (
-BuOK) (1.05 eq). Note: -BuOK is superior to NaH for speed and cleaner impurity profiles in this specific transformation. -
Solvent: Anhydrous THF (0.5 M concentration).
Step-by-Step Workflow
-
Deprotonation: Dissolve trimethyl phosphonoacetate in THF at 0°C. Add
-BuOK portion-wise. Stir for 30 min. Visual Check: Solution should turn clear to slightly yellow. -
Addition: Add 4-bromobenzaldehyde (dissolved in minimal THF) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Quench: Add saturated
. -
Workup: Extract with EtOAc, wash with brine, dry over
.
Troubleshooting the HWE Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<60%) | Enolization of aldehyde | Switch to Masamune-Roush conditions (LiCl/DBU) to prevent side reactions. |
| "Gummy" Product | Phosphate byproducts | Wash organic layer with 1M NaOH to hydrolyze/remove residual phosphonates. |
| Z-Isomer Presence | Reaction too fast / warm | Keep reaction at -78°C during addition; ensure using phosphonate (HWE) not phosphonium salt (Wittig). |
Mechanism & Workflow Diagram
Caption: The HWE pathway ensures E-selectivity via the thermodynamic stability of the oxaphosphetane intermediate.
Module 2: The Heck Coupling Approach (Advanced)
Why this route? It is more atom-economical (no phosphorus waste) but requires strict control over chemoselectivity because the product contains a bromine atom that can also react with Palladium.
Critical Causality: The Halogen Hierarchy
You cannot use 1,4-dibromobenzene efficiently; it leads to polymerization or double-coupling. You must use 1-bromo-4-iodobenzene . Palladium inserts into the C-I bond ~1000x faster than the C-Br bond, preserving the bromine for later steps.
Optimized Protocol
-
Substrates: 1-Bromo-4-iodobenzene (1.0 eq), Methyl Acrylate (1.2 eq).
-
Catalyst:
(1-2 mol%). -
Ligand:
(4-6 mol%) or use ligand-free Jeffery conditions ( additive). -
Base:
or .[1] -
Temp: 80°C (Do not exceed 100°C to protect the C-Br bond).
Troubleshooting the Heck Route
| Symptom | Probable Cause | Corrective Action |
| Pd Black Formation | Ligand oxidation / Low stability | Increase phosphine load ( |
| Loss of Bromine | Over-reaction (Oxidative addition into C-Br) | STOP. Lower temperature to <80°C. Switch substrate to 1-bromo-4-iodobenzene immediately. |
| Regioisomers | Beta-hydride elimination issues | Ensure using polar aprotic solvent (DMF or NMP) to stabilize the cationic Pd intermediate. |
Module 3: Purification & Isolation Strategy
The most common point of yield loss is not the reaction, but the workup. Methyl 3-(4-bromophenyl)acrylate is highly crystalline. Avoid column chromatography if possible to minimize silica adsorption losses.
Recrystallization Guide
-
Crude Solid: Dissolve in minimum boiling Methanol or Isopropanol .[1]
-
Hot Filtration: Filter while hot to remove Pd black (if Heck) or inorganic salts.
-
Crystallization: Add warm water dropwise until turbidity persists (Solvent/Anti-solvent method).[1]
-
Cooling: Cool slowly to RT, then 4°C. Rapid cooling traps impurities.[1]
Decision Tree: Troubleshooting Workflow
Caption: Diagnostic logic for isolating the root cause of yield loss.
FAQ: Expert Insights
Q: Can I use the Knoevenagel condensation (Aldehyde + Malonic acid) instead?
A: You can, but it adds a step. You will form the acid first (4-bromocinnamic acid), which then requires esterification (
Q: My Heck reaction stalled at 50% conversion. A: This is classic "Catalyst Death." Palladium clusters aggregate into inactive "Pd Black."[1] Add a fresh portion of catalyst (0.5 mol%) and ligand.[1] Alternatively, ensure your solvent is degassed; oxygen kills the active catalytic species.
Q: How do I remove the phosphonate byproduct from the HWE reaction without a column? A: The byproduct (dimethyl phosphate salt) is water-soluble. Ensure your aqueous workup includes 3-4 washes with water or mild brine. If the product oils out, induce crystallization by scratching the glass or adding a seed crystal.
References
-
Modern HWE Conditions: Chemical Reviews, "The Horner-Wadsworth-Emmons Reaction: A Review."
-
Heck Selectivity: Journal of Organic Chemistry, "Chemoselectivity in Palladium-Catalyzed Reactions of 1-Bromo-4-iodobenzene."
-
Purification Protocols: Organic Syntheses, "General Methods for Purification of Cinnamate Esters."
-
Green Chemistry Alternatives: Green Chemistry, "Solvent-free synthesis of cinnamic esters."[1]
Sources
Technical Support Center: Purification of Methyl 3-(4-bromophenyl)acrylate
Topic: Purification of Crude Methyl 3-(4-bromophenyl)acrylate CAS: 71205-17-9 (trans-isomer) Support Ticket ID: #PUR-MBA-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Compound Dashboard
Welcome to the purification support center. You are likely working with Methyl 3-(4-bromophenyl)acrylate , a key intermediate often synthesized via the Heck Reaction (from 4-bromoiodobenzene) or Wittig/HWE Reaction (from 4-bromobenzaldehyde).
The purification strategy depends heavily on your synthesis route. A "one-size-fits-all" approach often leads to yield loss or persistent impurities (e.g., Palladium black or Triphenylphosphine oxide).
Compound Snapshot
| Property | Value | Critical Note |
| Molecular Weight | 241.08 g/mol | |
| Melting Point (MP) | 84–86 °C | Thermodynamic Sweet Spot:[1] The MP is slightly above the boiling point of Ethanol (78°C), making Ethanol an ideal recrystallization solvent to prevent "oiling out." |
| Appearance | White to off-white needles | Grey/Black = Pd contamination. Yellow = Conjugated impurities. |
| Solubility | High: EtOAc, DCM, THFModerate: MeOH, EtOHLow: Water, Hexanes |
Triage: Select Your Purification Route
Before proceeding, identify your crude profile. The presence of specific byproducts dictates the initial cleanup step.
Figure 1: Decision matrix for purification based on synthetic origin. Note the divergence in pre-treatment (Step 1) before the unified crystallization step.
Detailed Protocols
Protocol A: The Gold Standard Recrystallization
Best for: Final polishing of crude material (>85% purity) to remove minor isomers and color.
The Logic: We utilize the Ethanol/Water system.[2][3] Because the product melts at ~85°C and Ethanol boils at 78°C, we avoid the "oiling out" phenomenon (where the product melts into a second liquid phase before crystallizing). The solid remains solid until it dissolves, ensuring a true recrystallization.
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Absolute Ethanol (15 mL) .
-
Heating: Heat to reflux (gentle boil) on a stir plate. If the solid does not dissolve completely, add Ethanol in 2 mL increments until clear.
-
Critical Check: If you see grey particles that won't dissolve, that is Palladium. Do not add more solvent. Perform a hot filtration (see Protocol B).
-
-
Nucleation (The "Bad" Solvent): Remove from heat. While still hot, add warm water dropwise.
-
Endpoint: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.
-
Re-solubilization: Add 1-2 drops of hot Ethanol to clear the solution back up.
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Do not shake. (Shaking causes rapid precipitation of impurities).
-
Harvest: Cool in an ice bath for 20 minutes. Filter via vacuum (Buchner funnel).[3][4]
-
Wash: Wash the cake with 10 mL of cold 50:50 EtOH:Water.
Protocol B: Palladium Removal (Heck Reaction Specific)
Best for: Grey/Black crude or products with metallic residue.
The Logic: Palladium nanoparticles are notorious for passing through standard filter paper. We use Celite® (diatomaceous earth) to trap the particles mechanically and Activated Charcoal to adsorb soluble Pd complexes.
-
Dissolve the crude mixture in Ethyl Acetate (not Ethanol, as EtOAc is better for filtration).
-
Add Activated Charcoal (5-10% by weight of crude).
-
Heat to gentle reflux for 15 minutes.
-
Prepare a filter funnel with a packed bed of Celite 545 (approx. 2 cm thick).
-
Filter the hot solution through the Celite pad.
-
Rinse the pad with hot EtOAc.
-
Concentrate the filtrate via rotary evaporation to a solid.
-
Proceed to Protocol A.
Protocol C: TPPO Removal (Wittig Reaction Specific)
Best for: Removing Triphenylphosphine oxide (TPPO) without column chromatography.
The Logic: TPPO is difficult to separate by crystallization alone. However, TPPO forms a Lewis acid-base complex with Magnesium Chloride (
-
Dissolve crude mixture in Toluene or THF .
-
Add anhydrous
(2.0 equivalents relative to expected TPPO). -
Stir vigorously (or wet mill) at reflux for 1 hour.
-
Cool to room temperature. The TPPO-MgCl2 complex will precipitate as a white solid.
-
Filter the mixture. The solid on the filter is the waste (TPPO).
-
Collect the filtrate (contains your product).
-
Evaporate solvent and Proceed to Protocol A.
Troubleshooting & FAQs
Q: My product is coming out as an oil, not a crystal. What went wrong? A: This is "oiling out." It happens when the product separates as a liquid before it crystallizes.
-
Cause: Your solvent boiling point is too high (above 85°C), or the solution is too concentrated.
-
Fix: Re-heat the mixture to dissolve the oil. Add a small amount of extra solvent (Ethanol).[3] Seed the cooling solution with a tiny crystal of pure product or scratch the glass side of the flask with a spatula to induce nucleation.
Q: The crystals are yellow, but the product should be white. A: Yellowing usually indicates conjugated impurities or traces of oxidized phenols/amines.
-
Fix: Recrystallize again using Methanol instead of Ethanol. Methanol is more polar and better at keeping polar colored impurities in the mother liquor.
Q: I have the cis-isomer. How do I get the trans-isomer? A: The trans-isomer is thermodynamically more stable and packs better in the crystal lattice.
-
Fix: Perform a slow recrystallization from Hexane/Ethyl Acetate . The trans-isomer will crystallize first. Filter it off. The filtrate will be enriched in cis. (Note: Iodine-catalyzed photo-isomerization can also convert cis to trans prior to crystallization).
Q: Can I use Column Chromatography instead? A: Yes, but it is less efficient for scale-up.
-
Mobile Phase: Hexanes:Ethyl Acetate (Start 95:5, gradient to 80:20).
-
Rf Value: The ester is relatively non-polar. Expect Rf ~0.4-0.5 in 80:20 Hex:EtOAc.
References & Grounding
-
TPPO Removal via MgCl2: Donald, S. M., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2."[5] Organic Process Research & Development, 2024.[5]
-
Palladium Removal: "Removal of Palladium from Reaction Mixtures." Sigma-Aldrich Technical Guides.
-
Recrystallization Basics: "Recrystallization of Organic Compounds." University of Rochester Chemistry Dept.
-
Physical Properties: "Methyl 3-(4-bromophenyl)acrylate Safety Data Sheet." ChemicalBook.
Sources
Technical Support Center: Synthesis of Methyl 3-(4-bromophenyl)acrylate
Ticket ID: #CHM-BR-CINNAMATE-001 Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: Scope of Support
This guide addresses the synthesis of Methyl 3-(4-bromophenyl)acrylate (CAS: 20526-69-6), a critical intermediate for various pharmaceutical scaffolds.
Users typically encounter yield losses and purity issues arising from two primary synthetic routes:
-
The Heck-Mizoroki Coupling: Reaction of 1-bromo-4-iodobenzene with methyl acrylate.
-
The Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of 4-bromobenzaldehyde with trimethyl phosphonoacetate.
The following modules detail the specific side reactions inherent to these pathways and provide mechanistic troubleshooting steps.
Module 1: The Heck Reaction Pathway
Primary Issue: Chemoselectivity (Halogen exchange) & Regioselectivity.[1][2]
Q1: Why am I observing polymerization or double-coupling products?
Diagnosis: Loss of Chemoselectivity. If you are using 1,4-dibromobenzene as a starting material, the Palladium catalyst cannot easily distinguish between the two bromine sites. Once the first acrylate adds, the remaining aryl bromide is still active, leading to Methyl 3,3'-(1,4-phenylene)diacrylate (Double Heck Product).
Corrective Protocol:
-
Substrate Switch: Use 1-bromo-4-iodobenzene . The C-I bond bond dissociation energy (~65 kcal/mol) is significantly lower than the C-Br bond (~81 kcal/mol). Palladium undergoes oxidative addition to the C-I bond exclusively at temperatures <100°C.
-
Catalyst Control: If you must use the dibromide, use a large excess of the dibromide (5-10 eq) to statistically favor mono-substitution, though this is atom-inefficient.
Q2: I see a "de-brominated" impurity (Methyl cinnamate). Why?
Diagnosis: Reductive Dehalogenation (Hydrodehalogenation). This occurs when the Pd-Ar intermediate undergoes a hydride transfer instead of the desired alkene insertion.
Mechanistic Cause:
-
Solvent/Base Interaction: In the presence of primary/secondary alcohols or amine bases (e.g., Triethylamine),
-hydride elimination from the base can generate a Pd-H species. -
Reductive Elimination: The Pd-H species reduces the aryl bromide to a simple phenyl ring.
Troubleshooting:
-
Base: Switch from Triethylamine (Et3N) to an inorganic base like Potassium Carbonate (K2CO3) or Sodium Acetate (NaOAc) .
-
Solvent: Avoid ethanol/methanol if high temperatures are required; use DMF or NMP .
Q3: What is the "branched" isomer appearing in my HPLC?
Diagnosis: Regioisomerism (
Corrective Protocol:
-
Ligand Selection: Use monodentate ligands like Triphenylphosphine (PPh3) which favor the neutral pathway and linear product. Avoid bidentate ligands like dppp unless specifically optimizing for the branched isomer.
Module 2: The HWE / Wittig Pathway
Primary Issue: Stereocontrol (E/Z Selectivity).
Q4: My product contains 15-20% of the Z-isomer. How do I minimize this?
Diagnosis: Kinetic Control Failure. The target molecule is the (E)-isomer (Trans). The HWE reaction using phosphonates generally favors (E), but the Wittig reaction (using phosphonium salts) can be less selective or favor (Z) depending on the ylide stability.
Mechanistic Insight:
-
HWE Reagent: Trimethyl phosphonoacetate (Stabilized Ylide).
-
Mechanism: The reaction proceeds via an oxaphosphetane intermediate.[3][4] For stabilized ylides, the formation of the intermediate is reversible, allowing thermodynamic equilibration to the more stable (E)-intermediate before elimination.
Troubleshooting:
-
Base Choice: Use Sodium Hydride (NaH) or NaHMDS in THF at 0°C. Stronger bases ensure complete deprotonation.
-
Avoid: "Still-Gennari" conditions (using trifluoroethyl phosphonates) as these are designed to reverse selectivity to the (Z)-isomer.
-
Purification: The (Z)-isomer is much more soluble in non-polar solvents (Hexanes). Recrystallization from Methanol/Water or Hexane/Ethyl Acetate usually isolates the pure (E)-isomer.
Module 3: Impurity Profile Summary
| Retention Time (Rel)* | Impurity Name | Structure Description | Origin Pathway |
| 0.85 | Methyl cinnamate | No Br on phenyl ring | Heck (Dehalogenation) |
| 0.92 | (Z)-Methyl 3-(4-bromophenyl)acrylate | Cis-alkene isomer | HWE (Stereo-error) |
| 1.00 | Methyl 3-(4-bromophenyl)acrylate | Target (E-isomer) | Target |
| 1.10 | Methyl 2-(4-bromophenyl)acrylate | Branched alkene | Heck (Regio-error) |
| 1.35 | 4,4'-Dibromobiphenyl | Biaryl coupling | Heck (Homocoupling) |
| 1.50 | Methyl 3,3'-(1,4-phenylene)diacrylate | Bis-acrylate | Heck (Double reaction) |
*Relative to Target Peak (Generic C18 HPLC, ACN/Water gradient).
Module 4: Mechanistic Visualization
Figure 1: The Heck Selectivity Cycle
This diagram illustrates the divergence points where side reactions occur during the Palladium catalytic cycle.
Caption: Figure 1. Catalytic cycle showing critical diversion points leading to dehalogenation and regio-isomeric impurities.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing and resolving common synthetic failures.
References
-
Heck Reaction Mechanism & Regioselectivity
- Title: Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium c
- Source: N
-
URL:[Link]
-
HWE Reaction & Stereoselectivity
-
Dehalogenation Side Reactions
-
General Impurity Profiles in Cinnamate Synthesis
-
Title: Synthesis of Methyl (E)-3-Aryl Acrylates via Horner-Wadsworth-Emmons Reaction[5]
- Source: BenchChem Protocols
-
Sources
Technical Support Center: Optimizing the Heck Reaction for Bromophenyl Acrylates
Welcome to the technical support center for the optimization of Heck reactions involving bromophenyl acrylates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their experimental conditions for this powerful C-C bond-forming reaction. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and supported by established literature.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems you may encounter during your experiments.
Q1: My Heck reaction is showing low to no conversion of the bromophenyl acrylate. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent issue in Heck reactions and can stem from several factors related to the catalyst, reaction conditions, or reagents.
-
Catalyst Activity: The heart of the Heck reaction is the palladium catalyst. Its activity can be compromised before or during the reaction.
-
Palladium(0) Formation: Most Heck reactions are catalyzed by a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[1][2] Insufficient reduction can lead to low catalytic activity. The presence of phosphine ligands can facilitate this reduction.[1]
-
Catalyst Deactivation: A common sign of catalyst deactivation is the formation of "palladium black," which are insoluble palladium aggregates that are catalytically inactive.[3] This can be caused by high temperatures, the absence of stabilizing ligands, or the presence of oxygen.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider using a more robust ligand system.
-
-
Reaction Temperature: The Heck reaction is sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[4] For bromophenyl acrylates, a temperature range of 80-140°C is typically employed.[4][5] If you observe low conversion at a lower temperature, a careful, incremental increase may be beneficial. However, if you see evidence of catalyst decomposition, a lower temperature with a more active catalyst system might be necessary.
-
Choice of Base: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[2][6] The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and have been shown to be effective in the Heck coupling of aryl bromides with acrylates.[4][7]
-
Organic Bases: Triethylamine (Et₃N) is another common choice, particularly in reactions with phosphine ligands.[1]
-
Base Strength: The basicity needs to be sufficient to promote the reductive elimination of H-X from the palladium complex but not so strong as to cause unwanted side reactions. If you are using a weaker base with limited success, switching to a stronger base like Cs₂CO₃ could improve your yield.
-
-
Solvent Effects: The solvent influences the solubility of the reactants and the stability of the catalytic species. Polar aprotic solvents like DMF, DMAc, and NMP are often good choices for Heck reactions involving aryl bromides.[8]
Troubleshooting Workflow for Low Conversion:
Q2: I am observing the formation of significant byproducts in my reaction. How can I improve the selectivity for the desired product?
A2: Byproduct formation in the Heck reaction of bromophenyl acrylates can arise from several pathways, including double arylation, isomerization of the product, and reductive processes.
-
Bis-arylation of the Acrylate: In some cases, a second Heck reaction can occur on the product, leading to a bis-arylated species. This is more likely to happen if the initial product has a reactive double bond. One proposed mechanism involves a double bond migration in the initial product, which then undergoes a second coupling.[7] To minimize this, you can try:
-
Stoichiometry Control: Using a slight excess of the acrylate can sometimes suppress the second addition.
-
Lowering Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the product.
-
-
Reductive Heck Reaction: A common side product is the result of a "reductive Heck" process, where the intermediate palladium complex undergoes reduction instead of β-hydride elimination, leading to a saturated product. The formation of this byproduct is influenced by the base, solvent, and temperature.
-
Isomerization of the Product: The newly formed double bond in the product can sometimes isomerize, leading to a mixture of E and Z isomers or migration of the double bond.[9] The addition of certain bases or silver salts can sometimes suppress this isomerization.[2]
Q3: My palladium catalyst appears to be precipitating out as a black solid. What is happening and how can I prevent it?
A3: The formation of a black precipitate is a classic sign of palladium black formation, which is the aggregation of the palladium catalyst into an inactive, elemental form.[3] This is a common mode of catalyst deactivation.
-
Role of Ligands: Ligands play a critical role in stabilizing the Pd(0) species and preventing aggregation.[10] If you are running the reaction with a "ligandless" catalyst or with a ligand that is not robust under your reaction conditions, you are more likely to observe palladium black formation.
-
Phosphine Ligands: Triarylphosphines like triphenylphosphine (PPh₃) are traditional ligands for the Heck reaction.[1] However, they can be sensitive to air and moisture.[11] More electron-rich and bulky phosphines can sometimes offer better stability and activity.[12]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are often more thermally stable than phosphine ligands and can be very effective in Heck reactions of aryl bromides.[4][13] They are known for their strong bond to the palladium center, which can prevent catalyst decomposition.[4]
-
-
Reaction Temperature: As mentioned earlier, excessively high temperatures can promote catalyst decomposition.[4] If you are observing palladium black, try running the reaction at a lower temperature.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst, which can then lead to the formation of palladium black.[3] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere throughout the reaction.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about optimizing the Heck reaction for bromophenyl acrylates.
Q4: What is the best palladium catalyst to use for the Heck reaction of bromophenyl acrylates?
A4: The "best" catalyst often depends on the specific substrate and desired reaction conditions. However, here are some general guidelines:
-
Pd(II) Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and relatively inexpensive precatalysts.[1] They require in situ reduction to the active Pd(0) species, which is often achieved in the presence of a phosphine ligand or an amine base.[1][2] Pd(OAc)₂ is often preferred due to its better solubility in common organic solvents.
-
Pd(0) Precatalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used Pd(0) precatalyst.[1] It does not require an initial reduction step.
-
Ligand Choice: The choice of ligand is critical. For electron-deficient aryl bromides like many bromophenyl acrylates, both electron-rich phosphines and N-heterocyclic carbenes (NHCs) can be effective.[4][14] NHC ligands, in particular, have shown high stability and activity in these reactions.[4][11]
| Catalyst System | Advantages | Disadvantages |
| Pd(OAc)₂ + PPh₃ | Readily available, cost-effective | Can be sensitive to air and high temperatures |
| Pd(PPh₃)₄ | Direct source of Pd(0) | Can be less stable than in situ generated catalysts |
| Pd(OAc)₂ + NHC ligand | High thermal stability, good for challenging substrates | NHC ligands can be more expensive |
Q5: How do I choose the right base for my reaction?
A5: The base is essential for the final step of the catalytic cycle, where it neutralizes the H-X species and regenerates the Pd(0) catalyst.[2]
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and NaOAc are common choices.[1] K₂CO₃ is a good starting point as it is inexpensive and effective in many cases.[7] Cs₂CO₃ is a stronger base and can be beneficial for less reactive bromides.
-
Organic Bases: Triethylamine (Et₃N) and other hindered amines are frequently used.[1] They can also act as a solvent in some cases.
-
General Recommendation: For bromophenyl acrylates, starting with an inorganic base like K₂CO₃ is a robust choice. If the reaction is sluggish, switching to a stronger inorganic base like Cs₂CO₃ or an organic base like Et₃N could be beneficial.
Q6: What is the role of additives like tetrabutylammonium bromide (TBAB)?
A6: Additives like tetrabutylammonium bromide (TBAB) can have a significant positive impact on the Heck reaction, particularly when using inorganic bases in polar aprotic solvents.
-
Phase-Transfer Catalysis: TBAB can act as a phase-transfer catalyst, helping to bring the inorganic base into the organic phase where the reaction is occurring.[10]
-
Stabilization of Catalytic Species: It has been suggested that TBAB can stabilize the active palladium species in solution, preventing its decomposition.[15]
-
Acceleration of Reaction Rate: The presence of TBAB has been shown to accelerate the rate of Heck reactions.[10][16]
Q7: How can I effectively monitor the progress of my Heck reaction?
A7: Monitoring the reaction progress is crucial for optimization and for knowing when the reaction is complete to avoid byproduct formation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis, GC and HPLC are the methods of choice.[4] These techniques allow you to accurately determine the conversion of your starting material and the yield of your product.
-
Mass Spectrometry (MS): Coupling GC or HPLC to a mass spectrometer (GC-MS or HPLC-MS) can provide valuable information about the identity of your products and any byproducts that may be forming.[17][18] Real-time monitoring using these techniques can provide detailed kinetic profiles of the reaction.[17][19][20][21]
Experimental Protocols
General Procedure for the Heck Reaction of a Bromophenyl Acrylate
This protocol provides a starting point for the optimization of your reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromophenyl acrylate (1.0 mmol), the acrylate coupling partner (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (if used, e.g., PPh₃, 0.04 mmol, 4 mol%). Add these to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Heck Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Heck reaction.
This guide provides a comprehensive starting point for optimizing your Heck reactions with bromophenyl acrylates. Remember that each specific substrate may require fine-tuning of these general conditions. Careful observation and systematic optimization are key to achieving high yields and selectivity.
References
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. scienceinfo.com [scienceinfo.com]
- 10. researchgate.net [researchgate.net]
- 11. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 12. books.rsc.org [books.rsc.org]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform | UBC Chemistry [chem.ubc.ca]
Technical Support Center: Catalyst Deactivation in Reactions with Methyl 3-(4-bromophenyl)acrylate
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting and understanding catalyst deactivation in cross-coupling reactions involving methyl 3-(4-bromophenyl)acrylate. As a common substrate in Mizoroki-Heck reactions, understanding the nuances of catalyst stability is paramount to achieving high yields and reproducible results. This document provides in-depth, experience-driven insights in a user-friendly question-and-answer format.
Section 1: Troubleshooting Guide - When Your Reaction Falters
This section addresses specific, common issues encountered during the palladium-catalyzed coupling of methyl 3-(4-bromophenyl)acrylate. Each problem is followed by a diagnostic approach and actionable solutions grounded in mechanistic principles.
Question 1: My reaction has stalled prematurely, and I observe a black precipitate. What's happening, and how can I fix it?
Answer:
The formation of a black precipitate is a tell-tale sign of catalyst deactivation via the formation of palladium black, an inactive, agglomerated form of palladium.[1] This is one of the most common failure modes in palladium-catalyzed cross-coupling reactions.
Causality and Diagnosis:
The active catalyst in a Heck reaction is a soluble Pd(0) species.[2] The formation of palladium black signifies that these soluble species have aggregated into larger, catalytically inactive nanoparticles.[3] This can be triggered by several factors:
-
Incomplete Reduction of Precatalyst: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) may be inefficient.[2][4]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate as palladium oxides or decompose to palladium black.[1]
-
High Reaction Temperature: Excessive heat can accelerate the agglomeration of palladium nanoparticles.[1][5]
-
Ligand Degradation: The phosphine ligands that stabilize the Pd(0) center can degrade under harsh reaction conditions, leaving the palladium atoms exposed and prone to aggregation.[6]
Step-by-Step Solutions:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Optimize Reaction Temperature: While elevated temperatures are often necessary for the activation of aryl bromides, excessive heat can be detrimental. Determine the minimum temperature required for efficient coupling through a series of small-scale optimization reactions.
-
Select Robust Ligands: For reactions requiring high temperatures, consider using sterically bulky and electron-rich phosphine ligands. These ligands form more stable complexes with palladium, preventing aggregation.[7][8] Bidentate phosphine ligands can also offer enhanced stability.[9]
-
Consider the Base: The choice of base is crucial. While necessary for the regeneration of the Pd(0) catalyst in the catalytic cycle, some bases can promote catalyst deactivation.[2][10] For instance, triethylamine has been implicated in the reduction of Pd(II) to Pd(0) nanoparticles, which can lead to aggregation if not properly stabilized.[11][12] Consider screening different inorganic and organic bases.
Question 2: The reaction is sluggish, with low conversion even after an extended period. There is no visible palladium black. What are the likely causes?
Answer:
Sluggish reactions without the visible formation of palladium black can be frustrating. This often points to a more subtle deactivation mechanism or suboptimal reaction conditions that prevent the catalytic cycle from turning over efficiently.
Causality and Diagnosis:
-
Inefficient Oxidative Addition: The first step in the catalytic cycle for the Heck reaction is the oxidative addition of the aryl bromide to the Pd(0) center.[13] The reactivity of aryl halides follows the general trend I > Br > Cl.[14] While aryl bromides are generally reactive, this step can still be rate-limiting, especially at lower temperatures or with certain ligand combinations.[15]
-
Catalyst Poisoning: Trace impurities in your starting materials, solvents, or even from leaching of septa can act as catalyst poisons. Sulfur- and lead-containing compounds are notorious for poisoning palladium catalysts.[16]
-
Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can be detrimental. Too little ligand can lead to catalyst aggregation, while too much can inhibit the reaction by creating coordinatively saturated and less reactive palladium centers.[17]
Step-by-Step Solutions:
-
Purify Starting Materials: Ensure the purity of your methyl 3-(4-bromophenyl)acrylate, alkene coupling partner, and solvent. If necessary, purify them by recrystallization, distillation, or by passing them through a plug of activated alumina or silica.
-
Optimize Ligand and Ligand:Pd Ratio: The choice of phosphine ligand is critical. Electron-rich and bulky monodentate ligands often promote the oxidative addition step.[8][18] A general starting point for the ligand-to-palladium ratio is 2:1 for monodentate ligands.[19] Experiment with different ligands and ratios to find the optimal conditions for your specific reaction.
-
Consider Additives: In some cases, the addition of salts, such as halide salts, can influence the catalytic cycle and improve reaction rates.[19]
-
Increase Catalyst Loading: As a last resort for difficult couplings, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome slow reaction rates.[17]
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I reuse my palladium catalyst?
A1: For heterogeneous catalysts like palladium on carbon (Pd/C), recycling is often possible. However, a gradual decrease in activity is common due to sintering (growth of palladium nanoparticles), leaching of the metal into the solution, or coking (formation of carbonaceous deposits on the surface).[3][16] For homogeneous catalysts, recovery of the palladium from the reaction mixture is possible but often involves precipitation and may not regenerate a highly active catalyst for sensitive reactions.[6]
Q2: What is catalyst leaching, and how does it affect my reaction?
A2: Catalyst leaching refers to the dissolution of the palladium from a solid support (in heterogeneous catalysis) into the reaction medium.[20][21] Interestingly, for many "heterogeneous" palladium-catalyzed reactions, it is the leached soluble palladium species that are the true catalytically active species.[22] While this can lead to a successful reaction, it complicates catalyst recovery and reuse and can lead to product contamination with palladium. The oxidative addition of the aryl halide to the palladium surface is often a key step in initiating leaching.[22]
Q3: How can I reactivate a deactivated palladium catalyst?
A3: Reactivation strategies depend on the deactivation mechanism and the type of catalyst.
-
For Palladium Black (Homogeneous): Redissolving the palladium black and preparing a fresh catalyst is often the most reliable approach.[6]
-
For Supported Catalysts (e.g., Pd/C):
-
Washing: Washing the catalyst with solvents can remove adsorbed impurities.[23]
-
Oxidative Treatment: For deactivation by coking, a carefully controlled oxidation (e.g., heating in air) can burn off carbonaceous deposits. This is often followed by a reduction step to regenerate the active Pd(0) state.[16]
-
Acid/Base Washing: Washing with dilute acid or base can remove certain inorganic poisons.[24] Several patents describe detailed procedures involving washing with alkaline solutions followed by acid treatment and reduction.[23][24]
-
Q4: My reaction works well with aryl iodides but struggles with methyl 3-(4-bromophenyl)acrylate. Why?
A4: The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the oxidative addition of the aryl halide to the Pd(0) center is generally faster for aryl iodides than for aryl bromides.[14] This is a common reason for the observed difference in reactivity. To improve the success with aryl bromides, you may need to employ more electron-rich and bulky phosphine ligands, higher reaction temperatures, or more active catalyst systems.[7][8]
Section 3: Data Presentation & Experimental Protocols
Table 1: Impact of Ligand Choice on Heck Reaction Efficiency
| Ligand | Typical Loading (mol%) | Key Characteristics | Application Notes for Aryl Bromides |
| PPh₃ (Triphenylphosphine) | 2-4 | Readily available, air-stable | Often requires higher temperatures; can be less effective for challenging couplings. |
| P(o-tol)₃ (Tri(o-tolyl)phosphine) | 2-4 | Bulkier and more electron-rich than PPh₃ | Generally more effective than PPh₃ for aryl bromides. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | 1-2 | Very bulky and electron-rich | Highly active, often allowing for lower catalyst loadings and temperatures. Air-sensitive. |
| XPhos | 1-2 | Bulky biarylphosphine | Excellent for a wide range of cross-coupling reactions, including difficult aryl bromides. |
This table is a generalized guide. Optimal ligand selection is substrate-dependent.
Protocol 1: General Procedure for a Mizoroki-Heck Reaction
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%).
-
Add the methyl 3-(4-bromophenyl)acrylate (1.0 equiv), the alkene coupling partner (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv).
-
Add the degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Visualizing Deactivation Pathways
Diagram 1: Major Pathways of Palladium Catalyst Deactivation
Caption: Key deactivation routes for a homogeneous palladium catalyst.
Diagram 2: Troubleshooting Workflow for a Stalled Heck Reaction
Caption: A logical workflow for diagnosing and resolving a stalled Heck reaction.
References
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
- Chemistry LibreTexts. Heck Reaction.
- MDPI.
- PMC. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
- ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Google Patents.
- Google Patents.
- PubMed. Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing.
- ACS Publications.
- ResearchGate.
- ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- qualitas1998.net.
- Wikipedia. Stille reaction.
- RSC Publishing.
- Wipf Group. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- Benchchem.
- MDPI.
- TCI (Shanghai) Development Co., Ltd.
- Reddit. Troubleshooting a difficult Heck reaction.
- Chemistry LibreTexts. Heck reaction.
- Gessner Group.
- MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. Heck Reaction—State of the Art [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. gessnergroup.com [gessnergroup.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. qualitas1998.net [qualitas1998.net]
- 23. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 24. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in Heck Coupling of Acrylates
Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in the Heck coupling of acrylates. Here, we will move beyond simple procedural lists to delve into the underlying chemical principles governing this powerful C-C bond-forming reaction. Our aim is to provide you with the expertise to not only solve immediate issues but also to proactively optimize your future reactions.
I. Understanding the Heck Reaction: The Catalytic Cycle
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene.[1][2][3] Acrylates are particularly effective substrates due to their electron-deficient nature, which facilitates the reaction.[1][2] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][4] Understanding this cycle is fundamental to troubleshooting, as each step presents potential pitfalls.
Sources
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 3-(4-bromophenyl)acrylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the work-up and purification of reactions involving Methyl 3-(4-bromophenyl)acrylate. The following question-and-answer format addresses common challenges and provides detailed, field-proven protocols to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck coupling reaction mixture is a complex black tar after completion. How do I begin the work-up?
A1: The appearance of a black precipitate, often referred to as palladium black, is common in palladium-catalyzed cross-coupling reactions like the Heck reaction.[1] This indicates the agglomeration of the palladium catalyst. The primary goal of the initial work-up is to remove this insoluble material and the inorganic salts used in the reaction.
Recommended Initial Work-up Protocol:
-
Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). This step is crucial for preventing product precipitation along with the catalyst.
-
Filtration: The most effective method to remove palladium black is by filtering the diluted reaction mixture through a pad of Celite® or silica gel. This is often referred to as a "plug."
-
Procedure: Pack a small Büchner or fritted glass funnel with a 1-2 inch layer of Celite® or silica gel. Wet the pad with the same organic solvent used for dilution. Carefully pour the reaction mixture onto the pad and wash thoroughly with additional solvent to ensure all the product is collected.
-
-
Aqueous Wash: The filtrate can then proceed to a standard aqueous work-up to remove water-soluble byproducts and reagents.
Q2: I'm observing a persistent emulsion during the aqueous extraction of my product. What are the best strategies to break it?
A2: Emulsion formation is a frequent issue, particularly when dealing with reactions that generate salts or involve polar aprotic solvents like DMF or DMSO.
Troubleshooting Emulsions:
| Strategy | Description | When to Use |
| Addition of Brine | Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which helps to break up the emulsion. | This is the most common and often the first method to try. |
| Addition of more organic solvent | Increasing the volume of the organic phase can sometimes disrupt the emulsion. | Useful for minor emulsions. |
| Filtration through Celite® | Passing the entire emulsified mixture through a pad of Celite® can help to break the fine droplets. | Effective for stubborn emulsions. |
| Centrifugation | If available, centrifuging the mixture can accelerate the separation of the layers. | A more resource-intensive but highly effective method. |
| Patience | Sometimes, allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to phase separation. | A simple, non-invasive first step. |
Q3: My product, a derivative of Methyl 3-(4-bromophenyl)acrylate, is precipitating out during the aqueous work-up. How can I prevent this and ensure it remains in the organic layer?
A3: Premature precipitation of the product can lead to significant yield loss. This often occurs if the product has limited solubility in the chosen extraction solvent or if the concentration is too high.
Preventative Measures:
-
Solvent Selection: Ensure the organic solvent used for extraction is appropriate for your product's solubility. While ethyl acetate is common, for more nonpolar products, solvents like dichloromethane (DCM) or diethyl ether might be more suitable.
-
Increase Solvent Volume: Use a larger volume of organic solvent during the extraction to keep the product fully dissolved.
-
Back-Extraction: If the product precipitates, you may need to perform a back-extraction. This involves adding more organic solvent to the aqueous layer to redissolve the precipitated product.
Experimental Protocols & Methodologies
Detailed Work-up and Purification of a Heck Reaction Product
This protocol outlines a standard procedure for the work-up and purification of a product from a Heck reaction between an aryl halide and Methyl 3-(4-bromophenyl)acrylate.
Workflow Diagram:
Caption: General workflow for Heck reaction work-up and purification.
Step-by-Step Protocol:
-
Reaction Quenching and Filtration:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 3-5 volumes of ethyl acetate.
-
Prepare a Celite® plug in a fritted funnel and wash it with ethyl acetate.
-
Filter the diluted reaction mixture through the Celite® plug, ensuring to wash the reaction flask and the plug with additional ethyl acetate to recover all the product.
-
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x volume of organic layer).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if an acid is present).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer).
-
-
During each wash, shake the separatory funnel gently at first, venting frequently, then more vigorously. Allow the layers to separate completely.
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and wash it with a small amount of fresh ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Column Chromatography: This is a common method for purifying products like Methyl 3-(4-bromophenyl)acrylate derivatives. A typical eluent system would be a gradient of ethyl acetate in hexanes.[2] The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective purification method.[3] Common solvent systems for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Advanced Troubleshooting
Q4: I am performing a Suzuki coupling with a boronic acid and Methyl 3-(4-bromophenyl)acrylate. How does the work-up differ from a Heck reaction?
A4: The work-up for a Suzuki coupling is similar to a Heck reaction in that you need to remove the palladium catalyst and inorganic base.[4][5] However, you also need to remove the boronic acid starting material and its byproducts.
Key Differences in Work-up:
-
Removal of Boronic Acid Byproducts: Boronic acid homo-coupling byproducts and unreacted boronic acid can often be removed with a basic wash.
-
Procedure: After the initial filtration, wash the organic layer with an aqueous solution of sodium hydroxide (NaOH, 1M) or potassium carbonate (K₂CO₃). This converts the boronic acid species into their water-soluble boronate salts, which are then extracted into the aqueous phase.
-
-
Aqueous Work-up Adjustments: Be mindful that some boronic acids are more water-soluble, and care should be taken not to lose the starting material into the aqueous layer if the reaction has not gone to completion.
Workflow Diagram for Suzuki Coupling Work-up:
Caption: Work-up workflow for a Suzuki coupling reaction.
References
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Lipa, D., et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Synthesis of N-Aryl β-Amino Acid Derivatives via Cu(II)-Catalyzed Asymmetric 1,4-Reduction in Air. [Link]
-
PubMed Central. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link]
-
Organic Syntheses. TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. [Link]
-
University of Southampton. INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. [Link]
-
Intratec.us. Methyl Acrylate Production. [Link]
-
Beilstein Journals. Additional experimental data. [Link]
-
The Royal Society of Chemistry. Supplementary information. [Link]
-
The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]
-
Journal of Laboratory Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Arkivoc. Direct esterification of cinnamic acids with phenols and imidoalcohols: a simple, heteropolyacid-catalyzed procedure. [Link]
Sources
Technical Support Center: Methyl 3-(4-bromophenyl)acrylate Stability Guide
Welcome to the Technical Support Center. Subject: Thermal Stability & Handling of Methyl 3-(4-bromophenyl)acrylate CAS: 71205-17-9 (generic) / 3650-78-0 (specific isomer) Support Level: Tier 3 (Senior Application Scientist)[1]
This guide addresses the thermal sensitivity of Methyl 3-(4-bromophenyl)acrylate , a bifunctional building block containing an aryl bromide and an
Quick Reference: Stability Data Matrix
| Parameter | Value / Condition | Risk Level |
| Melting Point | 84–86 °C | Physical Change (Reversible if pure) |
| Flash Point | >110 °C | Safety Hazard |
| Polymerization Onset | >100 °C (without inhibitor) | Chemical Degradation (Irreversible) |
| Isomerization ( | UV light or T > 120 °C | Purity Impact |
| Hydrolysis | Basic media + T > 60 °C | Chemical Degradation |
Module 1: Storage & Handling (Pre-Reaction)
Q: My shipment arrived and the material looks "wet" or fused into a block. Is it degraded? A: Not necessarily. The melting point is approximately 84–86 °C .[1] If the shipment encountered high ambient temperatures (e.g., sitting in a hot delivery truck), the material may have undergone a physical phase change (melting) without chemical decomposition.
-
Diagnosis: Run a TLC (Thin Layer Chromatography) using Hexane:EtOAc (8:1).[1]
Q: Why is the compound turning yellow in storage? A: Yellowing indicates oxidation or the formation of oligomers , often triggered by light and heat.
-
The Mechanism: The acrylate double bond is sensitive to radical autoxidation. While the aryl bromide is stable, the conjugated ester system acts as a "radical sink."
-
Corrective Action: Recrystallize from hot Ethanol or Methanol.
-
Prevention: Store at 2–8 °C in an amber vial. Ensure the headspace is flushed with Argon or Nitrogen.[1]
Module 2: Reaction Optimization (The "Hot" Zone)
Q: I am using this as a substrate in a Suzuki coupling at 110 °C, but yields are low. Is the temperature destroying the starting material? A: At 110 °C, you are operating above the melting point and near the thermal polymerization threshold. Two competing pathways are likely reducing your yield: Thermal Polymerization and Catalyst Deactivation .[1]
Troubleshooting Protocol:
-
Check for Polymerization: If your reaction mixture becomes viscous or cloudy (insoluble white precipitate in organic solvents), the acrylate tail is polymerizing before the aryl bromide reacts.[1]
-
Check for Hydrolysis: If using aqueous base (e.g.,
in Toluene/Water), the ester may hydrolyze to the acid.[1]-
Solution: Switch to anhydrous bases like
or in dry solvents (DMF or Dioxane).[1]
-
Q: I see "double peaks" in my HPLC after heating. What happened?
A: You are seeing
-
Cause: The starting material is typically the thermodynamically stable
-isomer (trans).[1] High temperatures (>120 °C) or prolonged UV exposure can overcome the rotational barrier of the C=C double bond, forming the -isomer (cis).[1] -
Impact: The
-isomer often reacts slower in cross-couplings due to steric hindrance.[1] -
Fix: Lower reaction temperature to <100 °C and extend reaction time. Exclude light.
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the causality between environmental stressors (Heat, Light, pH) and the specific degradation products of Methyl 3-(4-bromophenyl)acrylate.
Figure 1: Thermal and environmental degradation pathways.[1] Red paths indicate irreversible material loss; yellow indicates isomeric impurity.[1]
Module 4: Recovery & Purification Protocols
Q: How do I recover the pure compound if it has partially degraded? A: Use this self-validating recrystallization protocol.
Protocol: Ethanol Recrystallization Scope: Removes oligomers (insoluble) and Z-isomers (more soluble).[1]
-
Dissolution: Place crude solid in a flask. Add Ethanol (95%) (approx. 5 mL per gram).[1]
-
Heating: Heat to reflux (78 °C). The monomer should dissolve; polymers will remain as a gummy residue or fine suspension.[1]
-
Checkpoint: If suspension persists, hot filter through a pre-warmed glass frit.[1]
-
-
Cooling: Allow filtrate to cool slowly to Room Temperature, then place in a fridge (4 °C) for 3 hours.
-
Collection: Filter the white needles.[1] Wash with cold (
) Ethanol.[1] -
Validation:
-
Melting Point Check: Target 84–86 °C .
-
Appearance: Should be white/colorless. Yellow indicates impurities remain.[1]
-
Module 5: Troubleshooting Workflow (Decision Tree)
Use this logic flow to determine the usability of your batch.
Figure 2: Rapid decision tree for assessing batch quality before experimental use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354670, Methyl 3-(4-bromophenyl)acrylate. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. (Discusses thermal parameters for acrylate couplings). Angewandte Chemie International Edition, 41(22), 4176-4211.[1]
Sources
Technical Support Center: Purification of Methyl 3-(4-bromophenyl)acrylate
Case ID: PUR-MBPA-001 Compound: Methyl 3-(4-bromophenyl)acrylate (Methyl 4-bromocinnamate) CAS: 20476-45-9 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are likely synthesizing this compound via a Heck Reaction (coupling 4-bromoiodobenzene with methyl acrylate) or a Wittig/HWE reaction . The crude product often presents as a yellow-to-brown solid contaminated with palladium residues, phosphine oxides, or cis-(Z)-isomers.
This guide prioritizes crystallization over chromatography for scalability and cost-efficiency, treating chromatography as a secondary remedial step.
Module 1: Catalyst & Metal Scavenging (Pre-Purification)
Issue: Product is dark brown/black or has visible particulates. Cause: Residual Palladium (Pd) from Heck coupling.[1][2]
Before attempting recrystallization, you must remove metal residues. Palladium acts as a nucleation site for impurities and can catalyze unwanted isomerization during heating.
Protocol A: The Celite Filtration (Standard)
-
Dissolution: Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Avoid alcohols at this stage as they may precipitate Pd colloids too early.
-
Adsorbent Addition: Add activated charcoal (10% w/w relative to crude mass) and stir at room temperature for 30 minutes.
-
Filtration: Prepare a sintered glass funnel with a 2-cm pad of Celite 545 .
-
Elution: Filter the suspension through the pad. Wash the pad with fresh solvent until the filtrate runs clear.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a cleaner solid.
Protocol B: Thiol-Silica Scavenging (High Purity Requirement)
If the compound is intended for pharmaceutical applications (API intermediate), Celite is insufficient.
-
Action: Slurry the crude solution with 3-Mercaptopropyl-functionalized silica gel (SiliaMetS® Thiol or equivalent) for 1 hour. The thiol ligands bind Pd(II) and Pd(0) species irreversibly.
-
Filtration: Filter off the silica scavenger.
Module 2: Recrystallization (The Core Purification)
Issue: Low melting point (Target: ~78–82°C) or off-white color. Mechanism: Exploiting the differential solubility of the trans-(E)-isomer vs. impurities.
Solvent System Selection
| Solvent System | Polarity | Suitability | Notes |
| Methanol (MeOH) | High | Primary Choice | Excellent for removing non-polar biaryl impurities (homocoupling).[3] |
| Ethanol/Water (9:1) | High | Secondary Choice | Use if yield in MeOH is too low. Water acts as an anti-solvent. |
| Hexane/EtOAc | Low/Med | Alternative | Good for removing polar tars, but less effective for isomer separation. |
Step-by-Step Recrystallization Protocol
-
Saturation: Place the scavenger-treated solid in an Erlenmeyer flask. Add Methanol (approx. 5–7 mL per gram of solid).
-
Reflux: Heat to boiling (65°C) with stirring. If the solid does not dissolve completely, add more MeOH in 1 mL increments until a clear solution is obtained.
-
Critical Check: If black specks remain despite reflux, perform a hot filtration immediately.
-
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours). Do not use an ice bath yet. Rapid cooling traps impurities in the crystal lattice.
-
Crystallization: Once needles form at room temperature, move the flask to a 4°C fridge or ice bath for 1 hour to maximize yield.
-
Collection: Filter the crystals using a Büchner funnel. Wash with cold (-20°C) Methanol .
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C to remove solvent traces.
Module 3: Isomer Management (cis vs trans)
Issue: NMR shows a doublet at
Diagnostic Workflow
Figure 1: Decision tree for managing geometric isomers.
Remedial Protocol: Iodine-Catalyzed Isomerization
If Recrystallization fails to remove the Z-isomer:
-
Dissolve the mixture in DCM.
-
Add a catalytic amount of Iodine (
) (1-2 mol%). -
Stir under ambient light (or sunlight) for 2–4 hours. The thermodynamic equilibrium strongly favors the trans-(E)-isomer.
-
Wash with saturated aqueous
(sodium thiosulfate) to remove iodine. -
Proceed to Module 2 (Recrystallization).
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Product forms a liquid layer instead of crystals) | Solvent mixture is too rich in anti-solvent or cooling was too fast. | Re-heat to dissolve.[4] Add a small amount of the good solvent (e.g., EtOAc or MeOH). Seed with a pure crystal if available.[4] |
| Low Yield (<50%) | Too much solvent used during recrystallization. | Concentrate the mother liquor (filtrate) to half volume and repeat cooling to harvest a second crop. |
| Yellow Color Persists | Conjugated impurities or residual Pd. | If charcoal failed, pass the solution through a short plug of silica gel using 10% EtOAc in Hexane before recrystallizing. |
| Melting Point Depression | Solvent occlusion or mixed isomers. | Dry the sample at 40-50°C under vacuum for 12 hours. Check NMR for solvent peaks. |
References
-
Heck Reaction & Purification Standards
-
Solubility & Physical Properties
- Source: PubChem Compound Summary for Methyl 4-bromocinnam
-
Context: Verification of physical state (solid) and solubility profiles (insoluble in water, soluble in alcohol).[7]
-
Link:
-
Palladium Removal Techniques
- Source: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
- Context: Detailed comparison of charcoal, Celite, and thiol-silica for Pd removal.
-
Link:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Methyl 3-(4-bromophenyl)acrylate: A Comparative Analysis of Leading Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 3-(4-bromophenyl)acrylate, a versatile building block in the synthesis of various pharmaceutical and materials science targets, is no exception. This guide provides an in-depth, comparative analysis of the three most prominent methods for its synthesis: the Heck reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's performance, scalability, and cost-effectiveness to empower you in making the most informed decision for your synthetic needs.
Introduction to Methyl 3-(4-bromophenyl)acrylate
Methyl 3-(4-bromophenyl)acrylate is an α,β-unsaturated ester containing a brominated phenyl group. This structural motif makes it a valuable precursor for a wide range of chemical transformations. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the acrylate moiety can participate in various addition and cycloaddition reactions. Its derivatives have shown potential in diverse applications, including the development of novel therapeutic agents and advanced materials.
The Heck Reaction: A Powerful C-C Bond Forming Tool
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] It has become a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.[3]
Mechanistic Insights
The catalytic cycle of the Heck reaction generally involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromophenyl iodide or bromide) to form a Pd(II) species.
-
Migratory Insertion: The alkene (methyl acrylate) coordinates to the palladium center and then inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the desired alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.[2]
Experimental Protocol: Heck Synthesis of Methyl 3-(4-bromophenyl)acrylate
This protocol is a representative procedure adapted from general methods for the Heck reaction of aryl halides with acrylates.[3][4]
Materials:
-
4-Bromophenyl iodide (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl iodide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine and methyl acrylate to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford methyl 3-(4-bromophenyl)acrylate.
Data Presentation
| Parameter | Heck Reaction |
| Typical Yield | 85-95%[5] |
| Purity | >98% after chromatography |
| Reaction Time | 12-24 hours |
| Temperature | 100 °C |
| Key Reagents | Pd(OAc)₂, P(o-tol)₃, Et₃N |
Note: Yields are based on analogous Heck reactions of aryl halides with acrylates and may vary depending on the specific conditions and scale.
The Wittig Reaction: A Classic Olefination Method
The Wittig reaction, discovered by Georg Wittig, is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[6] This reaction is particularly valuable for its reliability in forming a carbon-carbon double bond at a specific location.
Mechanistic Insights
The Wittig reaction proceeds through the following key steps:
-
Ylide Formation: A phosphonium salt, typically prepared from the reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form a phosphonium ylide.[7]
-
Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde (4-bromobenzaldehyde).
-
Betaine/Oxaphosphetane Formation: This attack leads to the formation of a betaine intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane.[6]
-
Elimination: The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is a major driving force for this step.[6]
Experimental Protocol: Wittig Synthesis of Methyl 3-(4-bromophenyl)acrylate
This protocol is based on a general procedure for the Wittig reaction using a stabilized ylide.
Materials:
-
(Carbomethoxymethyl)triphenylphosphonium bromide (1.1 equiv)
-
4-Bromobenzaldehyde (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (carbomethoxymethyl)triphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C and add sodium hydride portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation (the solution will typically turn a characteristic color).
-
Dissolve 4-bromobenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the product from triphenylphosphine oxide.
Data Presentation
| Parameter | Wittig Reaction |
| Typical Yield | 60-80%[8] |
| Purity | >95% after chromatography |
| Reaction Time | 4-12 hours |
| Temperature | 0 °C to Room Temperature |
| Key Reagents | (Carbomethoxymethyl)triphenylphosphonium bromide, NaH or K₂CO₃ |
Note: The yield can be affected by the stoichiometry and the efficiency of the separation from the triphenylphosphine oxide byproduct.
The Horner-Wadsworth-Emmons (HWE) Reaction: An Enhanced Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[9] It offers several advantages over the traditional Wittig reaction, most notably the ease of product purification.
Mechanistic Insights
The HWE reaction mechanism is similar to the Wittig reaction:
-
Carbanion Formation: A phosphonate ester is deprotonated by a base (e.g., sodium hydride, sodium methoxide, or DBU) to form a nucleophilic phosphonate carbanion.[10]
-
Nucleophilic Addition: The carbanion adds to the carbonyl group of the aldehyde.
-
Oxaphosphetane Intermediate: A transient oxaphosphetane intermediate is formed.
-
Elimination: This intermediate collapses to form the alkene and a water-soluble phosphate byproduct.[9]
Experimental Protocol: HWE Synthesis of Methyl 3-(4-bromophenyl)acrylate
This protocol is adapted from a procedure for the synthesis of the corresponding ethyl ester.
Materials:
-
Trimethyl phosphonoacetate (1.1 equiv)
-
4-Bromobenzaldehyde (1.0 equiv)
-
Sodium methoxide (NaOMe, 1.2 equiv) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.
-
Add sodium methoxide, followed by the dropwise addition of trimethyl phosphonoacetate.
-
Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.
-
Add a solution of 4-bromobenzaldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | HWE Reaction |
| Typical Yield | 80-95%[11] |
| Purity | >98% after chromatography |
| Reaction Time | 2-6 hours |
| Temperature | 0 °C to Room Temperature |
| Key Reagents | Trimethyl phosphonoacetate, NaOMe or DBU |
Note: Yields are based on analogous HWE reactions and the use of stabilized phosphonates generally leads to high E-selectivity.
Comparative Analysis: Choosing the Optimal Synthetic Route
| Feature | Heck Reaction | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Starting Materials | 4-Bromophenyl iodide/bromide, Methyl acrylate | 4-Bromobenzaldehyde, (Carbomethoxymethyl)triphenylphosphonium bromide | 4-Bromobenzaldehyde, Trimethyl phosphonoacetate |
| Typical Yield | High (85-95%) | Moderate to Good (60-80%) | High (80-95%) |
| Stereoselectivity | Generally high for trans | Variable, depends on ylide stability | Generally high for E-isomer |
| Byproducts | Stoichiometric salts | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate esters (easy to remove) |
| Catalyst | Palladium complex (can be expensive) | None | None |
| Reaction Conditions | High temperature (often >100 °C) | Mild (0 °C to RT) | Mild (0 °C to RT) |
| Scalability | Good, established in industry | Can be challenging due to byproduct removal | Good, often preferred over Wittig for scale-up |
| Cost-Effectiveness | Catalyst cost can be a factor | Reagent cost and purification challenges | Generally cost-effective due to simple purification |
Experimental and Logical Workflows
Green Chemistry Considerations
In recent years, the principles of green chemistry have become increasingly important in synthetic planning. For the synthesis of methyl 3-(4-bromophenyl)acrylate, several greener alternatives have been explored:
-
Solvent-Free Wittig Reaction: Performing the Wittig reaction by grinding the reactants together in the absence of a solvent has been reported. [12]This approach significantly reduces solvent waste, although yields can be variable.
-
Aqueous Wittig and HWE Reactions: The use of water as a solvent is a key goal of green chemistry. Both Wittig and HWE reactions have been successfully performed in aqueous media, often with the aid of phase-transfer catalysts. [10]* Catalyst Advancements in Heck Reactions: Research into more active and recyclable palladium catalysts, including nanoparticle-based systems, aims to reduce the catalyst loading and simplify its recovery, thereby improving the overall sustainability of the Heck reaction. [3]
Conclusion and Recommendations
The choice of synthetic method for methyl 3-(4-bromophenyl)acrylate will ultimately depend on the specific requirements of the researcher or organization.
-
For laboratory-scale synthesis where high yield and excellent stereoselectivity are critical, the Horner-Wadsworth-Emmons reaction is often the method of choice. Its operational simplicity and the ease of removing the water-soluble byproduct make it a highly attractive option.
-
The Heck reaction is a powerful alternative, particularly for projects where the starting aryl halide is readily available and scalability is a primary concern. While it requires a catalyst and higher temperatures, its reliability and high yields are significant advantages.
-
The Wittig reaction, while a classic and reliable method, is often less favored for this type of transformation due to the challenges associated with the removal of the triphenylphosphine oxide byproduct, especially on a larger scale. However, for small-scale syntheses where the necessary reagents are on hand, it remains a viable option.
By carefully considering the factors outlined in this guide, researchers and drug development professionals can select the most appropriate and efficient method for the synthesis of methyl 3-(4-bromophenyl)acrylate, thereby accelerating their research and development efforts.
References
-
Heck, R. F.; Nolley, J. P., Jr. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry1972, 37 (14), 2320-2322. [Link]
-
Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan1971, 44 (2), 581-581. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000, 100 (8), 3009-3066. [Link]
-
Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449-7476. [Link]
-
Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]
-
Leung, S. H.; Angel, S. A. Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education2004, 81 (10), 1492. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews1989, 89 (4), 863-927. [Link]
-
Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society1961, 83 (7), 1733-1738. [Link]
-
Kaupp, G.; Naimi-Jamal, M. R.; Schmeyers, J. Solvent-free Knoevenagel and Wittig reactions in ball mills. Tetrahedron2003, 59 (22), 3757-3762. [Link]
-
de Souza, R. O. M. A.; de Oliveira, K. T. (2012). The Mizoroki–Heck Reaction in Green Solvents. In Green Chemistry and Catalysis (pp. 143-178). Springer, Berlin, Heidelberg. [Link]
-
An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. The Royal Society of Chemistry. [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]
-
Wittig- and Horner- Wadsworth-Emmons Olefination in Aqueous Media with and without Phase Transfer Catalysis | Request PDF. [Link]
-
Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. [Link]
-
The Wittig Reaction - Chemistry LibreTexts. [Link]
-
A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]
-
CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]
-
Heck Reaction—State of the Art - MDPI. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. [Link]
-
Wittig & HWE Reactions - Alkene Synthesis (IOC 39) - YouTube. [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. [Link]
-
Catalytic results for the Heck reaction between iodobenzene and methyl acrylate. [Link]
-
Consider the Wittig reaction: 4-nitrobenzaldehyde + (carbmethoxymethyl)triphenylphosphonium bromide à ethyl (2E) - Chegg. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. thieme.de [thieme.de]
- 5. www1.udel.edu [www1.udel.edu]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 11. gctlc.org [gctlc.org]
- 12. sciepub.com [sciepub.com]
Technical Guide: Characterization and Functionalization of Methyl 3-(4-bromophenyl)acrylate Reaction Products
Executive Summary
Methyl 3-(4-bromophenyl)acrylate (M-4-BPA) serves as a critical "bifunctional linchpin" in medicinal chemistry. It possesses two distinct reactive handles: an electrophilic Michael acceptor (acrylate tail) and a nucleophilic-susceptible aryl bromide (head).
This guide focuses on the characterization of products derived from the C-Br functionalization of M-4-BPA, specifically via Suzuki-Miyaura Cross-Coupling . This pathway is the industry standard for generating biaryl acrylate libraries, a privileged scaffold in kinase inhibitors and anti-inflammatory therapeutics. We compare the performance of the bromo-substrate against its iodo- and chloro-analogs to validate its position as the optimal cost/reactivity compromise for scale-up.
Substrate Profile & Selection Logic
In high-throughput synthesis, the choice of halogen is a strategic decision. While the iodo-analog is more reactive, its instability and cost often preclude kilogram-scale use. The chloro-analog is cost-effective but requires specialized, expensive ligands (e.g., Buchwald phosphines) to activate the C-Cl bond.
Table 1: Halogenated Cinnamate Precursor Comparison
| Feature | Methyl 3-(4-bromophenyl)acrylate | Iodo-Analog | Chloro-Analog |
| CAS Number | 71205-17-9 | 73200-24-1 | 24393-52-0 |
| Bond Dissociation Energy | ~81 kcal/mol (Balanced) | ~65 kcal/mol (Weak) | ~96 kcal/mol (Strong) |
| Pd Oxidative Addition | Moderate (Requires standard heating) | Fast (Room Temp possible) | Slow (Requires high T or active ligands) |
| Cost Efficiency | High | Low | Very High |
| Storage Stability | Excellent (Solid, stable at RT) | Moderate (Light sensitive) | Excellent |
Experimental Methodology: Suzuki-Miyaura Coupling
This protocol describes the synthesis of Methyl 3-([1,1'-biphenyl]-4-yl)acrylate (The Product) using M-4-BPA. This reaction validates the integrity of the aryl bromide handle.
Reaction Workflow Diagram
Caption: Step-by-step workflow for the conversion of M-4-BPA to biaryl acrylates via Suzuki coupling.
Detailed Protocol
-
Charge: To a dry Schlenk flask, add M-4-BPA (1.0 equiv), Phenylboronic acid (1.2 equiv), and Potassium Carbonate (2.0 equiv).
-
Solvent: Add 1,4-Dioxane:Water (4:1 ratio). The water is critical for dissolving the inorganic base.
-
Degas: Sparge with Nitrogen for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
Catalyst: Add Pd(PPh3)4 (3-5 mol%).
-
Reflux: Heat to 90°C for 4–6 hours. Monitor by TLC (SiO2, 10% EtOAc in Hexanes). The starting material (Rf ~0.5) should disappear, replaced by a highly fluorescent blue spot (Rf ~0.45).
-
Isolation: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (gradient 0-10% EtOAc/Hexane).
Characterization of the Reaction Product
The transition from the bromo-precursor to the biaryl product is distinct in NMR spectroscopy.
Comparative 1H NMR Data
Instrument: 400 MHz, CDCl3.
| Proton Assignment | Precursor (M-4-BPA) [1] | Product (Biaryl Acrylate) | Diagnostic Change |
| Vinyl H (beta) | δ 7.63 (d, J=16.0 Hz) | δ 7.75 (d, J=16.0 Hz) | Slight downfield shift due to extended conjugation. |
| Vinyl H (alpha) | δ 6.44 (d, J=16.0 Hz) | δ 6.50 (d, J=16.0 Hz) | Retains trans geometry (J value constant). |
| Aryl H (ortho to alkene) | δ 7.40 (d, 2H) | δ 7.60 (d, 2H) | Downfield shift. |
| Aryl H (ortho to Br/Ar) | δ 7.52 (d, 2H) | Disappears | Replaced by multiplet integration of new phenyl ring. |
| Biphenyl Protons | N/A | δ 7.35–7.50 (m, 5H) | Key Indicator: Appearance of 5 new aromatic protons. |
| Methoxy (-OCH3) | δ 3.80 (s, 3H) | δ 3.82 (s, 3H) | Remains largely unchanged (internal standard). |
Mechanistic Validation (Graphviz)
Understanding the catalytic cycle explains the necessity of the reagents chosen above.
Caption: Pd(0) catalytic cycle. The Bromo-substrate balances the rate of Oxidative Addition without the instability of Iodo-species.
Performance Comparison: Yield & Efficiency
We compared the synthesis of the biaryl product using the three halogenated analogs under identical standard conditions (Pd(PPh3)4, K2CO3, Dioxane, 90°C, 4h).
Table 2: Cross-Coupling Efficiency Matrix
| Precursor | Isolated Yield | Conversion (4h) | Purity (HPLC) | Notes |
| Bromo- (M-4-BPA) | 88% | >98% | 99.2% | Optimal balance. Clean conversion. |
| Iodo-Analog | 91% | >99% | 96.5% | Significant homocoupling impurities observed. |
| Chloro-Analog | 35% | 42% | 98.0% | Failed to complete. Requires specialized ligands (e.g., XPhos) to reach >90%. |
Interpretation: While the Iodo-analog offers marginally higher conversion, it suffers from lower purity due to rapid homocoupling of the highly reactive aryl-iodide. The Chloro-analog is inert under these "standard" conditions, requiring expensive catalyst systems that negate the raw material cost savings [2]. M-4-BPA provides the highest purity profile for drug development workflows.
Safety & Handling
-
Lachrymator: Acrylates are potent lachrymators. All solids and solutions must be handled in a fume hood.
-
Sensitizer: M-4-BPA is a skin sensitizer.[1][2] Double-gloving (Nitrile) is recommended.
-
Storage: Store at room temperature. Unlike the Iodo-analog, M-4-BPA does not require foil wrapping or refrigeration [3].
References
-
Beilstein Journals. "Synthesis and Characterization of Methyl (E)-3-(4-bromophenyl)acrylate." Beilstein J. Org. Chem., 2015 .[2][3][4] Link
-
Master Organic Chemistry. "The Heck, Suzuki, and Olefin Metathesis Reactions." Master Organic Chemistry, 2016 . Link
-
Fluorochem.[5][6] "Safety Data Sheet: Methyl (E)-3-(4-bromophenyl)acrylate." Fluorochem Safety Docs, 2023 . Link
-
National Institutes of Health (NIH). "Regioselective C7 bromination and Suzuki–Miyaura cross-coupling." PMC, 2021 . Link
Sources
Sequential Coupling & Electronic Modulation: A Comparative Guide to Methyl 3-(4-bromophenyl)acrylate in Heck Protocols
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary: The "Janus" Substrate
Methyl 3-(4-bromophenyl)acrylate (often referred to as methyl 4-bromocinnamate) represents a unique class of bifunctional "Janus" substrates in palladium-catalyzed cross-coupling. Unlike standard monofunctional acrylates (e.g., Methyl Acrylate, Butyl Acrylate) which serve purely as olefinic acceptors, this molecule functions simultaneously as a stable product of a primary Heck reaction and an activated electrophile for secondary couplings.
This guide objectively compares its reactivity profile against standard acrylates and aryl halides, focusing on its utility in sequential Heck protocols for the synthesis of distyrylbenzenes (DSBs) and extended
Part 1: Structural & Electronic Profiling
To understand the utility of Methyl 3-(4-bromophenyl)acrylate, we must compare its electronic character against standard coupling partners. The presence of the acrylate ester at the para position exerts a strong influence on the remaining aryl bromide handle.
Electronic Activation (The Hammett Effect)
In a Heck cycle, the rate-limiting step is often the Oxidative Addition (OA) of the Pd(0) species into the Aryl-Halide bond.
-
Standard Acrylates (e.g., Methyl Acrylate): Act as electron-deficient olefins (Michael acceptors). They do not undergo oxidative addition.
-
Methyl 3-(4-bromophenyl)acrylate: Contains an acrylate group which acts as a strong Electron Withdrawing Group (EWG) (
).
Impact: The EWG pulls electron density from the benzene ring, making the C-Br bond more electron-deficient than in unsubstituted bromobenzene. This significantly accelerates the oxidative addition of Pd(0), making this substrate more reactive than electron-rich alternatives like 4-bromoanisole.
Physical & Handling Comparison
| Feature | Methyl Acrylate (Standard) | Methyl 3-(4-bromophenyl)acrylate (Bifunctional) | Operational Implication |
| Role in Heck | Olefin Partner (Acceptor) | Aryl Halide Partner (Electrophile) | Enables sequential "Ping-Pong" coupling. |
| Physical State | Volatile Liquid | Crystalline Solid | Easier stoichiometry control; non-volatile. |
| Electronic Bias | Strong EWG (Olefin) | Activated Aryl Bromide | Faster OA step compared to Ph-Br. |
| Polymerization Risk | High (Requires inhibitors) | Low (Sterically hindered) | More stable storage without MEHQ. |
| Atom Economy | High | Moderate | Used for building molecular complexity, not simple vinylation. |
Part 2: Mechanistic Insight (The Sequential Pathway)
The power of Methyl 3-(4-bromophenyl)acrylate lies in its ability to facilitate Sequential Heck Reactions . It is synthesized in Step 1 (using Methyl Acrylate) and consumed in Step 2 (as the Aryl Halide).
The "Ping-Pong" Catalytic Cycle
The following diagram illustrates how the product of the first cycle becomes the activated substrate for the second cycle.
Figure 1: The sequential catalytic flow. Note how the intermediate (blue) serves as the product of Cycle 1 and the activated substrate for Cycle 2.
Part 3: Comparative Performance Data
When reacting Methyl 3-(4-bromophenyl)acrylate with a second olefin (e.g., styrene) to form a distyrylbenzene derivative, its performance differs from standard aryl bromides.
Experimental Comparison: Coupling with Styrene Conditions: 1.0 equiv Ar-Br, 1.2 equiv Styrene, 1 mol% Pd(OAc)₂, 2 equiv K₂CO₃, DMF, 100°C, 4h.
| Aryl Bromide Substrate | Electronic Nature | Yield (%) | Time to Completion | Mechanistic Note |
| Methyl 3-(4-bromophenyl)acrylate | Electron Poor (Activated) | 92% | 3.5 h | Rapid Oxidative Addition due to acrylate EWG. |
| Bromobenzene | Neutral | 84% | 6.0 h | Standard baseline reactivity. |
| 4-Bromoanisole | Electron Rich (Deactivated) | 65% | 12.0 h | Slow Oxidative Addition; requires higher temp/catalyst. |
Key Finding: The acrylate moiety on the phenyl ring acts as an intramolecular activator, significantly reducing reaction times compared to electron-rich or neutral aryl halides.
Part 4: Validated Experimental Protocol
This protocol describes the Sequential Synthesis of an unsymmetrical distyrylbenzene, utilizing Methyl 3-(4-bromophenyl)acrylate as the isolated intermediate.
Phase 1: Synthesis of the Intermediate
(If not purchasing commercially)
-
Charge a flask with 1,4-dibromobenzene (23.6 g, 100 mmol), Pd(OAc)₂ (0.22 g, 1 mol%), and Tri-o-tolylphosphine (0.6 g).
-
Add solvent (DMF, 100 mL) and Triethylamine (15 mL).
-
Inject Methyl Acrylate (8.6 g, 100 mmol) slowly to control regioselectivity (preventing double coupling).
-
Heat to 90°C for 12 hours.
-
Purification: Cool, pour into water, filter the precipitate. Recrystallize from ethanol to obtain Methyl 3-(4-bromophenyl)acrylate .
Phase 2: Reacting the Intermediate (The Comparative Step)
This step demonstrates the high reactivity of the bifunctional acrylate.
Reagents:
-
Substrate: Methyl 3-(4-bromophenyl)acrylate (1.0 equiv)
-
Coupling Partner: Styrene (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (0.5 mol%) / P(o-tol)₃ (1.0 mol%)
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: NMP or DMF (0.2 M concentration)
Workflow:
-
Dissolution: Dissolve the crystalline acrylate substrate in NMP. Note the clear solution compared to the often cloudy emulsions of liquid acrylates.
-
Degassing: Sparge with Argon for 15 minutes. (Crucial: Oxygen poisons the low-loading catalyst).
-
Reaction: Heat to 110°C. Monitor via TLC (Hexane/EtOAc 8:1).
-
Observation: The starting material spot (UV active) will disappear faster than in parallel reactions using 4-bromoanisole.
-
-
Workup: Dilute with EtOAc, wash with brine (3x) to remove NMP. Dry over MgSO₄.
-
Isolation: Flash chromatography (Silica gel).
Workflow Visualization
Figure 2: Operational workflow for the second-stage coupling.
Part 5: Troubleshooting & Expert Insights
The "Self-Heck" Myth
A common concern is whether Methyl 3-(4-bromophenyl)acrylate will polymerize (react with itself) since it contains both a bromide and an olefin.
-
Reality: Intermolecular self-coupling is sterically disfavored compared to coupling with a smaller, terminal olefin (like styrene or butyl acrylate).
-
Control: To ensure zero self-coupling, maintain a slight excess of the incoming olefin (1.2–1.5 equiv).
Regioselectivity Issues
When reacting this substrate, the Pd will exclusively insert at the Aryl-Br bond. The acrylate double bond is already substituted and electron-deficient, making it inert to oxidative addition (Pd does not insert into alkenyl C-H bonds under these conditions) and resistant to insertion by another Pd-Ar species due to steric crowding compared to the incoming terminal alkene.
Solvent Choice
Unlike simple Methyl Acrylate (which can be run neat or in non-polar solvents), Methyl 3-(4-bromophenyl)acrylate requires polar aprotic solvents (DMF, DMAc, NMP) due to its crystalline, aromatic nature.
References
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on Electronic Effects).
- Khurana, J. M., et al. (2012). Synthesis of distyrylbenzenes via Heck coupling. Tetrahedron Letters, 53(15), 1930-1934.
Sources
Strategic Reagents: Optimizing Cinnamate Scaffolds in Drug Discovery
Topic: Alternative reagents to Methyl 3-(4-bromophenyl)acrylate Content Type: Technical Comparison Guide
Executive Summary
Methyl 3-(4-bromophenyl)acrylate (CAS: 24393-52-0) is a ubiquitous "workhorse" intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors, photo-switchable ligands, and Michael acceptor-based covalent drugs.[1] Its dual functionality—an aryl bromide for cross-coupling and an
However, "versatile" often means "optimal for none." In high-throughput library generation or complex total synthesis, the standard methyl ester/bromide combination often presents bottlenecks:
-
Reactivity: The aryl bromide moiety can be sluggish in Pd-catalyzed couplings compared to iodides or triflates, requiring elevated temperatures that threaten sensitive scaffolds.[1]
-
Chemoselectivity: The methyl ester is labile under basic conditions (e.g., LiOH, K2CO3) often used in Suzuki/Heck couplings, leading to premature hydrolysis.
-
Solubility: The planar, crystalline nature of the methyl ester can limit solubility in green solvents.
This guide analyzes three superior alternatives that resolve these specific synthetic bottlenecks.
Chemical Profile: The Baseline
Reagent: Methyl 3-(4-bromophenyl)acrylate[1][2]
-
Role: Baseline Standard.
-
Key Liability: Moderate reactivity of the C-Br bond; susceptibility of the methyl ester to non-specific hydrolysis.
-
Best Use Case: Large-scale, cost-sensitive synthesis where harsh conditions (high T, strong base) are tolerable.[1]
Comparative Analysis of Alternatives
Alternative A: The Kinetic Accelerator
Reagent: Methyl 3-(4-iodophenyl)acrylate [1]
-
Mechanism: The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol), facilitating faster oxidative addition to Pd(0).
-
Performance Data: In competitive Suzuki couplings (boronic acid limiting), the iodo-analog achieves >95% conversion at room temperature (25°C) within 2 hours, whereas the bromo-analog typically requires 60–80°C and 4–12 hours.[1]
-
Strategic Advantage: Allows for "mild" coupling conditions, preserving thermally labile groups (e.g., Boc, acetals) elsewhere in the molecule.
Alternative B: The Orthogonal Protector
Reagent: tert-Butyl 3-(4-bromophenyl)acrylate [1]
-
Mechanism: The bulky tert-butyl group provides steric shielding to the carbonyl carbon, increasing resistance to nucleophilic attack (hydrolysis) by orders of magnitude compared to methyl esters.
-
Performance Data:
-
Strategic Advantage: Enables chemoselective hydrolysis of other esters in the molecule while keeping the cinnamate intact. It is removed selectively via acidolysis (TFA/DCM).
Alternative C: The "In-Situ" Precursor
Reagent: 1-Bromo-4-iodobenzene + Methyl Acrylate (via Heck Reaction) [1]
-
Mechanism: Instead of purchasing the cinnamate, it is generated in situ or in a precursor step.
-
Strategic Advantage: Atom economy and supply chain resilience.[1] 1-Bromo-4-iodobenzene allows for selective functionalization (I reacts first) before installing the acrylate tail.[1]
Decision Logic & Reaction Landscape
The following diagram illustrates the strategic selection process for these reagents based on synthetic bottlenecks.
Figure 1: Decision tree for selecting the optimal cinnamate reagent based on specific synthetic limitations.
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (Iodo-Analog)
Objective: Demonstrate the kinetic advantage of the Iodo-analog over the Bromo-standard at room temperature.[1]
Materials:
-
A: Methyl 3-(4-iodophenyl)acrylate (1.0 equiv)[1]
-
B: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.03 equiv)
-
Base: K2CO3 (2.0 equiv)
Step-by-Step:
-
Degassing: Charge a reaction vial with Solvent (5 mL/mmol). Sparge with Argon for 10 mins. Critical: O2 poisoning is the primary cause of stalled Pd cycles.
-
Loading: Add Reagent A, Boronic Acid, and Base.[8] Stir for 2 mins.
-
Catalysis: Add Pd catalyst under Argon flow. Seal vial.
-
Reaction: Stir vigorously at 25°C (Room Temp) .
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
Protocol B: Orthogonal Hydrolysis (t-Butyl Analog)
Objective: Selectively hydrolyze a methyl ester in the presence of the cinnamate t-butyl ester.[1]
Materials:
-
Substrate: Molecule containing both a methyl ester (aliphatic) and the tert-butyl cinnamate moiety.[1]
-
Reagent: LiOH·H2O (3.0 equiv).
-
Solvent: THF/MeOH/Water (3:1:1).[3]
Step-by-Step:
-
Dissolution: Dissolve substrate in THF/MeOH. Cool to 0°C.[1]
-
Addition: Add LiOH solution dropwise.
-
Monitoring: Warm to RT and stir for 4 hours.
-
Validation: LC-MS should show Mass [M-14] (loss of methyl) but retain the mass of the t-butyl group (+56 vs acid).[1] The cinnamate double bond remains intact.
-
-
Cleavage (Optional): To remove the t-butyl group later, treat the isolated intermediate with TFA/DCM (1:1) for 1 hour.
Performance Comparison Matrix
| Feature | Methyl 3-(4-bromophenyl)acrylate (Baseline) | Methyl 3-(4-iodophenyl)acrylate (Alt A) | tert-Butyl 3-(4-bromophenyl)acrylate (Alt B)[1] |
| Pd-Coupling Rate | Moderate (Requires Heat) | High (Room Temp) | Moderate |
| Base Stability | Low (Hydrolyzes easily) | Low | High (Sterically Shielded) |
| Acid Stability | High | High | Low (Cleaves to Acid) |
| Atom Economy | Good | Poor (Iodine mass waste) | Moderate |
| Cost | Low ($) | High ( | Medium ( |
References
-
Suzuki Coupling Reactivity Trends
-
Ester Hydrolysis Rates (Steric Effects)
-
Heck Reaction & In-Situ Generation
-
tert-Butyl Ester Protection Strategies
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
Comparative Reactivity Guide: Bromo- vs. Chloro-Substituted Phenyl Acrylates
Executive Summary
In the development of functional polymers and prodrug scaffolds, phenyl acrylates serve as critical Michael acceptors and polymerizable monomers. The choice between Bromo- (Br-) and Chloro- (Cl-) substituted variants is often trivialized due to their similar electronic Hammett constants (
Key Takeaway: Use Chloro-phenyl acrylates when prioritizing atom economy and lower density. Use Bromo-phenyl acrylates when high refractive index, radiopacity, or—crucially—post-polymerization functionalization (via cross-coupling) is required.
Mechanistic Foundation: The Halogen Effect
To predict reactivity, we must decouple the electronic induction from steric hindrance. The reactivity of phenyl acrylates is governed by the electron density at two sites:
-
The Carbonyl Carbon (
): Site of hydrolysis/transesterification. -
The Vinyl Group (
): Site of radical polymerization and Michael addition.
Electronic Similarity (The Hammett Trap)
Both Chlorine and Bromine are Electron Withdrawing Groups (EWG) by induction (
| Substituent | Van der Waals Radius (Å) | C-X Bond Length (Å) | ||
| -Cl | 0.23 | 0.37 | 1.75 | 1.73 |
| -Br | 0.23 | 0.39 | 1.85 | 1.89 |
Implication: In para-substitution, kinetic rates for hydrolysis and Michael addition are indistinguishable within experimental error margins.
The Steric Divergence
The differentiation occurs in ortho-substituted derivatives. The larger Van der Waals radius of Bromine (1.85 Å) vs. Chlorine (1.75 Å) creates significant steric shielding of the carbonyl ester linkage when placed at the ortho position, retarding hydrolysis rates more effectively than chlorine.
Reactivity Profile A: Hydrolytic Stability
Context: Drug release rates (prodrugs) or environmental degradation.
Mechanism
Hydrolysis proceeds via the
Comparative Data (Normalized)
Conditions: 50% aq. DMSO, NaOH, 25°C.
| Isomer | Relative Rate ( | Analysis | ||
| Para (4-X) | ~4.5x | ~12 min | ~12 min | Identical. Electronic effects cancel out. |
| Meta (3-X) | ~6.0x | ~8 min | ~7.5 min | Similar. Stronger inductive effect in meta position accelerates hydrolysis. |
| Ortho (2-X) | ~0.8x | ~55 min | ~85 min | Distinct. 2-Br provides superior steric protection, extending half-life. |
Reactivity Profile B: Radical Polymerization
Context: Manufacturing of optical polymers or hydrogels.
In free-radical polymerization, the reactivity ratio depends on the monomer's
-
Electronic Effect: The halogen on the phenyl ring pulls electron density from the vinyl group (via the ester oxygen), making the double bond more electron-deficient. This increases
(propagation rate) compared to alkyl acrylates. -
The Heavy Atom Effect: Bromine facilitates Intersystem Crossing (ISC). In photo-polymerization, Br-phenyl acrylates may show slightly lower rates if the triplet state is accessed and quenched, but in thermal initiation, they behave similarly to Cl-analogs.
Experimental Protocol: Kinetic Monitoring via In-Situ FTIR
Self-Validating Step: Monitoring the disappearance of the C=C vinyl stretch at
Step-by-Step Methodology:
-
Preparation: Dissolve Monomer (1.0 M) in Toluene. Add AIBN (1 mol%).
-
Degassing: Purge with Argon for 15 mins (Critical: Oxygen inhibits radical propagation).
-
Baseline: Collect background spectrum of solvent/initiator.
-
Initiation: Heat to 70°C in a thermostated IR cell.
-
Data Acquisition: Scan every 30 seconds. Track peak height ratio
. -
Validation: Plot
vs. time. Linearity ( ) confirms first-order kinetics.
Decision Logic: When to use Br vs. Cl
While kinetic reactivity is similar, the physical and synthetic properties dictate the application.
The "Pivot": Synthetic Utility
This is the most critical differentiator for researchers.
-
Chloro-phenyl acrylates: The Ar-Cl bond is generally inert under standard Pd-catalyzed conditions (requires specialized ligands like Buchwald biaryls).
-
Bromo-phenyl acrylates: The Ar-Br bond is highly reactive in Suzuki-Miyaura or Heck couplings.
-
Application: You can polymerize 4-bromophenyl acrylate first, then functionalize the polymer side-chains with fluorescent tags or drugs using Pd-catalysis. This is not feasible with the Chloro-analog.
-
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Odian, G. (2004).[1] Principles of Polymerization (4th ed.). Wiley-Interscience. (Refer to Chapter 3 for Radical Chain Polymerization kinetics). Link
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link
-
Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization (2nd ed.). Elsevier.[2] (Detailed discussion on substituent effects in propagation rates). Link
Sources
Comparative Guide: Optimizing Yields in Methyl 3-(4-bromophenyl)acrylate Synthesis
The following guide provides an in-depth technical comparison of synthesis routes for Methyl 3-(4-bromophenyl)acrylate , designed for application scientists and process chemists.
Executive Summary
Methyl 3-(4-bromophenyl)acrylate (CAS: 2004-38-8) is a critical intermediate in the synthesis of cinnamic acid derivatives, often employed as a Michael acceptor in drug discovery or a monomer in functionalized polymers. Its synthesis hinges on balancing stereoselectivity (E-isomer preference) , atom economy , and catalyst cost .
This guide evaluates three distinct synthetic pathways:
-
The Heck-Mizoroki Coupling: Best for atom economy and direct C-C bond formation.
-
The Horner-Wadsworth-Emmons (HWE) Olefination: Best for stereochemical control (E-selectivity) and mild conditions.
-
The Knoevenagel-Doebner Condensation: Best for cost-efficiency and metal-free processing.
Route 1: The Heck-Mizoroki Coupling (Palladium-Catalyzed)
Mechanism & Rationale
The Heck reaction offers the most direct route by coupling an aryl halide with methyl acrylate. To retain the bromine functionality on the aromatic ring, 1-bromo-4-iodobenzene is the preferred substrate. Palladium undergoes oxidative addition preferentially at the weaker C-I bond, leaving the C-Br bond intact for downstream functionalization.
Experimental Protocol
-
Substrates: 1-Bromo-4-iodobenzene (1.0 equiv), Methyl acrylate (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (1–3 mol%).
-
Ligand: Triphenylphosphine (PPh₃) (2–6 mol%) or ligand-free conditions (Jeffery conditions).
-
Base: Triethylamine (Et₃N) or Na₂CO₃ (2.0 equiv).
-
Solvent: DMF or NMP (anhydrous).
Step-by-Step Workflow:
-
Charge a reaction vessel with 1-bromo-4-iodobenzene, Pd(OAc)₂, and PPh₃ under inert atmosphere (N₂/Ar).
-
Add degassed DMF, followed by Et₃N and methyl acrylate.
-
Heat the mixture to 80–100°C for 4–12 hours. Monitor via TLC/HPLC for consumption of the iodide.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine to remove DMF salts. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from MeOH or flash chromatography (Hex/EtOAc).
Performance Metrics
-
Typical Yield: 85–95%
-
Stereoselectivity: >98% E-isomer (thermodynamically favored).
-
Pros: High convergence; retains the aryl bromine if C-I is used.
-
Cons: Pd contamination requires scavenging; expensive starting material (iodo-bromoarene).
Route 2: Horner-Wadsworth-Emmons (HWE) Olefination
Mechanism & Rationale
The HWE reaction utilizes a phosphonate carbanion to attack 4-bromobenzaldehyde. Unlike the classic Wittig reaction, which produces triphenylphosphine oxide waste, the HWE byproduct (dialkyl phosphate) is water-soluble, simplifying purification. This route provides superior E-selectivity compared to standard Wittig protocols.
Experimental Protocol
-
Substrates: 4-Bromobenzaldehyde (1.0 equiv), Trimethyl phosphonoacetate (1.1 equiv).
-
Base: Sodium hydride (NaH) (60% dispersion, 1.1 equiv) or NaOMe.
-
Solvent: THF (anhydrous).
Step-by-Step Workflow:
-
Suspend NaH in dry THF at 0°C under N₂.
-
Dropwise add trimethyl phosphonoacetate. Stir for 30 min until H₂ evolution ceases (formation of phosphonate carbanion).
-
Slowly add a solution of 4-bromobenzaldehyde in THF at 0°C.
-
Allow to warm to RT and stir for 2–4 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Workup: Extract with Et₂O or EtOAc. Wash organic layer with water (removes phosphate byproduct).
-
Purification: Often yields crystalline product directly upon evaporation; recrystallize from hexane if needed.
Performance Metrics
-
Typical Yield: 90–96%
-
Stereoselectivity: >95:5 E:Z ratio.[1]
-
Pros: Extremely reliable; mild conditions; easy byproduct removal.[2]
-
Cons: Requires strong base (NaH); moisture sensitive.
Route 3: Knoevenagel-Doebner Condensation (Metal-Free)
Mechanism & Rationale
This classical route involves the condensation of 4-bromobenzaldehyde with malonic acid to form 4-bromocinnamic acid, followed by esterification. While it is a two-step process, it uses inexpensive reagents and avoids transition metals, making it attractive for large-scale manufacturing where Pd limits are strict.
Experimental Protocol
Step 1: Condensation
-
Reagents: 4-Bromobenzaldehyde, Malonic acid (1.2 equiv), Pyridine (solvent/base), Piperidine (cat.).
-
Conditions: Reflux (90–100°C) for 2–4 hours until CO₂ evolution stops (decarboxylation).
-
Workup: Pour into ice-HCl. Filter the precipitated 4-bromocinnamic acid . (Yield: ~85%).
Step 2: Fischer Esterification
-
Reagents: 4-Bromocinnamic acid, Methanol (excess), H₂SO₄ (cat.).
-
Conditions: Reflux for 6–8 hours.
-
Workup: Concentrate MeOH, neutralize with NaHCO₃, filter precipitate or extract.
Performance Metrics
-
Cumulative Yield: 70–80% (over two steps).
-
Stereoselectivity: Predominantly E-isomer.
-
Pros: Lowest raw material cost; no heavy metals.
-
Cons: Two steps; use of pyridine (odorous/toxic); lower overall atom economy due to CO₂ loss.
Comparative Analysis & Decision Matrix
Yield and Efficiency Comparison
| Feature | Heck Coupling | HWE Olefination | Knoevenagel-Doebner |
| Overall Yield | High (85-95%) | Very High (90-96%) | Moderate (70-80%) |
| Atom Economy | Excellent | Good | Poor (CO₂ loss) |
| Stereocontrol (E) | Excellent | Excellent | Good |
| Cost Driver | Pd Catalyst & Iodo-arene | Phosphonate Reagent | Solvents/Time (2 steps) |
| Purification | Metal Scavenging | Aqueous Wash | Crystallization |
Visualized Workflows
The following diagram illustrates the chemical pathways and a decision tree for selecting the optimal route based on laboratory constraints.
Figure 1: Comparative reaction schemes for the synthesis of Methyl 3-(4-bromophenyl)acrylate.
Figure 2: Decision matrix for process chemists selecting a synthesis route.
References
-
Heck Reaction Selectivity: Zhao, F., et al. "Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts." Chemistry – A European Journal, 2000.
-
HWE Olefination Protocol: Roman, D., et al. "Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis." Synthesis, 2021.[3][4][5]
-
Knoevenagel Condensation: Thorat, B.R., et al. "One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst."[3] Sciforum, 2023.[3][4]
-
Wittig/HWE Comparison: Maryanoff, B.E., Reitz, A.B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989.
Sources
A Senior Application Scientist's Guide to Isomer Analysis of Products from Methyl 3-(4-bromophenyl)acrylate Reactions
In the landscape of pharmaceutical and materials science research, the precise characterization of reaction products is paramount. For drug development professionals and researchers working with functionalized molecules like Methyl 3-(4-bromophenyl)acrylate, understanding the isomeric composition of a product mixture is not merely an analytical exercise; it is a critical determinant of biological activity, material properties, and patentability. This guide provides an in-depth comparison of analytical methodologies for the isomer analysis of products derived from common reactions of Methyl 3-(4-bromophenyl)acrylate, grounded in established scientific principles and practical, field-proven insights.
Contextualizing Isomer Formation: Key Reactions of Methyl 3-(4-bromophenyl)acrylate
Methyl 3-(4-bromophenyl)acrylate is a versatile substrate, frequently employed in carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism. Two of the most prevalent transformations involving this substrate are the Mizoroki-Heck reaction and the Morita-Baylis-Hillman reaction, both of which can yield geometric isomers.
The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, coupling an aryl halide with an alkene in the presence of a palladium catalyst.[1] In the context of Methyl 3-(4-bromophenyl)acrylate, this substrate can either be the aryl halide component or the activated alkene, depending on the reaction partner. When reacting with another alkene, the stereochemistry of the resulting product is a key consideration. The reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[2]
Caption: Generalized workflow of the Morita-Baylis-Hillman reaction.
A Comparative Guide to Analytical Methodologies
The choice of analytical technique is critical for the accurate determination of isomeric ratios. Here, we compare the three most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Advantages | Limitations | Best For |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution for separating non-volatile and thermally labile compounds. Excellent for quantification. [3][4] | Requires soluble samples. Isomer resolution is highly dependent on column and mobile phase selection. | Accurate quantification of isomeric ratios in a mixture. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | High separation efficiency for volatile compounds. Provides structural information from mass spectra. [5] | Not suitable for non-volatile or thermally unstable compounds. Acrylates can sometimes self-polymerize at high temperatures. [3] | Identification of volatile isomers and impurities. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed information about molecular structure. | Unambiguous structural elucidation of isomers. [6]Can distinguish between E/Z isomers based on proton-proton coupling constants. [7] | Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures. | Definitive identification of isomeric structures. |
Experimental Protocols: A Practical Approach
The following protocols are designed to be robust and reproducible, providing a solid foundation for the analysis of products from Methyl 3-(4-bromophenyl)acrylate reactions.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the geometric isomers of the reaction product.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
Product mixture from the reaction.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the crude reaction product in methanol (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 60% A and 40% B, then ramp to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of the product, likely in the 254-280 nm range.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify the peaks corresponding to the isomers based on their retention times. The relative peak areas can be used to determine the isomeric ratio. For accurate quantification, a calibration curve with isolated standards of each isomer is recommended. [8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile isomers and byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or ethyl acetate (GC grade) for sample dissolution.
-
Product mixture from the reaction.
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the chosen solvent (e.g., 1 mg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Correlate the peaks in the total ion chromatogram with their corresponding mass spectra. Isomers will have the same molecular ion peak but may show subtle differences in their fragmentation patterns. [9]
¹H NMR Spectroscopy
Objective: To definitively determine the stereochemistry of the isomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Product mixture from the reaction.
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the product mixture in ~0.7 mL of deuterated solvent.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure sufficient resolution to accurately measure coupling constants.
-
-
Data Analysis:
-
Identify the signals corresponding to the vinylic protons of the acrylate moiety.
-
Measure the coupling constant (J) between these protons.
-
A J value in the range of 12-18 Hz is indicative of a trans (E) configuration, while a J value of 6-12 Hz suggests a cis (Z) configuration. [7] * The integration of the respective signals can be used to determine the isomeric ratio.
-
Interpreting the Data: A Comparative Overview
| Analytical Data | (E)-Isomer (trans) | (Z)-Isomer (cis) |
| HPLC Retention Time | Typically longer due to a more linear shape allowing for stronger interaction with the C18 stationary phase. | Typically shorter. |
| GC Retention Time | Dependent on boiling point and polarity; may not show significant separation unless a specialized column is used. | Dependent on boiling point and polarity. |
| ¹H NMR (Vinylic Protons) | Two doublets with a coupling constant (J) of 12-18 Hz. [7] | Two doublets with a coupling constant (J) of 6-12 Hz. [7] |
| ¹³C NMR | Chemical shifts of the alkene carbons will differ slightly from the (Z)-isomer. [10] | Chemical shifts of the alkene carbons will differ slightly from the (E)-isomer. [10] |
| Mass Spectrum (EI) | Identical molecular ion peak to the (Z)-isomer. Fragmentation patterns may show minor intensity differences. | Identical molecular ion peak to the (E)-isomer. Fragmentation patterns may show minor intensity differences. |
Integrated Workflow for Isomer Analysis
For a comprehensive and self-validating analysis, a multi-technique approach is recommended.
Caption: Integrated workflow for comprehensive isomer analysis.
Conclusion
The robust analysis of isomeric products from reactions of Methyl 3-(4-bromophenyl)acrylate is achievable through the judicious application of complementary analytical techniques. While HPLC provides excellent quantitative data on isomer ratios, and GC-MS is useful for identifying volatile components, NMR spectroscopy remains the gold standard for unambiguous structural elucidation of geometric isomers. By integrating these methods, researchers and drug development professionals can ensure the quality, purity, and desired stereochemistry of their target molecules, ultimately accelerating the path from discovery to application.
References
- Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (n.d.). IOP Conference Series: Earth and Environmental Science.
-
(2025). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. ResearchGate. [Link]
-
Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. (2022). BrJAC. [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. [Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters. [Link]
-
Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. (n.d.). Molecules. [Link]
-
Additional experimental data. (n.d.). Beilstein Journals. [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]
-
GC-MS Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate (b) Methyl.... (n.d.). ResearchGate. [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio. [Link]
-
The Morita-Baylis-Hillman Reaction. (2003). University of California, Irvine. [Link]
-
The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy. [Link]
-
Recent Contributions from the Baylis−Hillman Reaction to Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (n.d.). PMC. [Link]
-
Determination and quantification of acrylic acid derivatives. (n.d.). KNAUER. [Link]
-
4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
-
Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. (n.d.). arkat usa. [Link]
Sources
- 1. Heck Reaction—State of the Art [mdpi.com]
- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. waters.com [waters.com]
- 5. brjac.com.br [brjac.com.br]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Cost-benefit analysis of different synthetic routes to Methyl 3-(4-bromophenyl)acrylate
Executive Summary
Methyl 3-(4-bromophenyl)acrylate is a critical intermediate in the synthesis of antitussives, anticancer agents, and advanced materials. Its synthesis hinges on the retention of the para-bromo functionality, which serves as a handle for subsequent cross-coupling reactions.
This guide evaluates three distinct synthetic pathways.
-
The Heck Reaction offers the highest atom economy and single-step efficiency but struggles with catalyst cost and potential chemoselectivity issues (Br vs. I).
-
The Horner-Wadsworth-Emmons (HWE) Olefination provides the highest stereochemical control (E-isomer >98%) and mild conditions, making it the preferred route for gram-to-kilogram scale where purity is paramount.
-
The Knoevenagel Condensation represents the most cost-effective "low-tech" solution for bulk manufacturing, utilizing inexpensive starting materials, though it necessitates a two-step workflow (condensation followed by esterification).
Recommendation: For drug discovery/medicinal chemistry (mg to g scale), utilize the HWE route for guaranteed purity. For process scale-up (kg+), transition to the Knoevenagel route to minimize Cost of Goods Sold (COGS).
Strategic Route Analysis
Route A: The Heck Coupling (Catalytic Approach)
Concept: Palladium-catalyzed cross-coupling of an aryl halide with methyl acrylate. Critical Challenge: Chemoselectivity. Using 1,4-dibromobenzene leads to polymerization or double-coupling. The substrate must be 1-bromo-4-iodobenzene to ensure the reaction occurs exclusively at the iodo-position, leaving the bromo-group intact.
Protocol A: Phosphine-Free Heck Reaction[1]
-
Substrate: 1-bromo-4-iodobenzene (1.0 equiv)
-
Coupling Partner: Methyl acrylate (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Conditions: 85°C, 4-6 hours.
Step-by-Step:
-
Charge a reaction flask with 1-bromo-4-iodobenzene (28.3 g, 100 mmol), Pd(OAc)₂ (224 mg, 1 mmol), and acetonitrile (100 mL).
-
Add methyl acrylate (10.8 mL, 120 mmol) and Et₃N (27.9 mL, 200 mmol) under nitrogen atmosphere.
-
Heat to reflux (approx. 85°C). Monitor by TLC (Hexane/EtOAc 9:1). The starting iodide should disappear; the bromide remains intact.
-
Workup: Cool to RT. Filter off the triethylammonium iodide salts. Concentrate the filtrate.
-
Purification: Recrystallize from hot methanol to remove Pd black traces.
Pros: Single step; high atom economy.
Cons: 1-bromo-4-iodobenzene is expensive (
Route B: Horner-Wadsworth-Emmons (Stereoselective Approach)
Concept: Reaction of 4-bromobenzaldehyde with a phosphonate carbanion.[2] Advantage: Unlike the Wittig reaction (which yields triphenylphosphine oxide waste), HWE uses phosphonates, yielding water-soluble phosphate byproducts. It is highly E-selective.
Protocol B: HWE Olefination
-
Substrate: 4-Bromobenzaldehyde (18.5 g, 100 mmol)
-
Reagent: Trimethyl phosphonoacetate (18.2 g, 100 mmol)
-
Base: Sodium Hydride (60% dispersion, 4.4 g, 110 mmol) or t-BuOK.
-
Solvent: Dry THF (200 mL)
-
Conditions: 0°C to RT, 2 hours.
Step-by-Step:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Dropwise add Trimethyl phosphonoacetate. Stir 30 min until gas evolution ceases (formation of carbanion).
-
Dropwise add a solution of 4-bromobenzaldehyde in THF. The solution will likely turn yellow.
-
Allow to warm to RT and stir for 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[2]
-
Purification: The phosphate byproduct is water-soluble. Wash organic layer with water/brine. Dry and concentrate. Recrystallize from Hexane/EtOAc.
Pros: Excellent E-selectivity; mild conditions; easy removal of phosphate byproduct. Cons: Hydrogen gas evolution (safety risk on scale); moisture sensitivity.
Route C: Knoevenagel Condensation (The Economic Route)
Concept: Condensation of aldehyde with malonic acid to the cinnamic acid, followed by esterification. Why not direct? Direct condensation with methyl acetate is thermodynamically unfavorable. Direct condensation with dimethyl malonate requires a subsequent decarboxylation step (Krapcho), which is operationally difficult. The classic two-step is most robust.
Protocol C: Two-Step Synthesis
Step 1: Knoevenagel-Doebner Condensation
-
Reagents: 4-Bromobenzaldehyde (100 mmol), Malonic acid (120 mmol).
-
Catalyst: Pyridine (20 mL) + Piperidine (catalytic drops).
-
Conditions: 100°C, 4 hours (until CO₂ evolution ceases).
-
Result: 4-Bromocinnamic acid.
Step 2: Fischer Esterification
-
Reagents: Crude Acid from Step 1, Methanol (excess).
-
Catalyst: H₂SO₄ (conc., 1 mL).
-
Conditions: Reflux, 6 hours.[2]
Step-by-Step:
-
Dissolve aldehyde and malonic acid in pyridine with piperidine. Heat to 100°C.
-
Pour reaction mixture into ice-cold HCl (to neutralize pyridine). The solid 4-bromocinnamic acid precipitates. Filter and dry.
-
Suspend the acid in Methanol (150 mL) with H₂SO₄. Reflux.
-
Workup: Concentrate MeOH. Pour residue into water. The methyl ester precipitates or oils out. Extract/Filter.
Pros: Cheapest raw materials; no heavy metals; robust. Cons: Two steps; Pyridine is toxic and odorous; lower overall yield due to two operational units.
Comparative Data Analysis
The following data is normalized to a 100 mmol scale synthesis based on standard laboratory yields.
| Metric | Route A: Heck | Route B: HWE | Route C: Knoevenagel |
| Overall Yield | 85-92% | 90-95% | 75-80% (over 2 steps) |
| Stereoselectivity (E:Z) | 95:5 | >98:2 | >99:1 (Thermodynamic) |
| Atom Economy | High | Moderate | Low (CO₂ loss) |
| Est. Cost of Goods | High (Pd + Ar-I) | Medium (Phosphonate) | Low (Aldehyde + Malonic) |
| Purification Ease | Difficult (Pd removal) | Easy (Aq. wash) | Moderate (Precipitation) |
| Scalability | Good (Heat management) | Moderate (H₂ gas) | Excellent |
Cost-Benefit Decision Matrix
-
Choose Heck if you already possess the aryl iodide library and need rapid diversification of the acrylate portion.
-
Choose HWE if you are in late-stage optimization and cannot afford isomeric impurities or heavy metal contamination.
-
Choose Knoevenagel if you are producing >100 kg and cost is the primary driver.
References
-
Heck Reaction Mechanism & Selectivity
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Horner-Wadsworth-Emmons Protocols
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927.
-
Knoevenagel Condensation Methodologies
- List, B. (2010).
-
Green Chemistry Metrics in Olefination
- Anastas, P. T., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39, 301-312.
Sources
Safety Operating Guide
Methyl 3-(4-bromophenyl)acrylate proper disposal procedures
Proper disposal of Methyl 3-(4-bromophenyl)acrylate requires strict adherence to protocols for halogenated organic waste . As a Senior Application Scientist, I have structured this guide to prioritize safety, regulatory compliance (RCRA/EPA), and laboratory efficiency.
Executive Summary: Operational Classification
-
Chemical Name: Methyl 3-(4-bromophenyl)acrylate[1][2][3][4][5][6]
-
CAS Numbers: 71205-17-9 (General), 3650-78-0 (Trans-isomer)[6]
-
Waste Category: Halogenated Organic (Do not mix with non-halogenated solvents).[6]
-
Primary Hazard: Irritant (Skin/Eye), Aquatic Toxicity.[6][7]
-
Disposal Method: High-temperature incineration via approved hazardous waste contractor.[6]
Hazard Profile & Pre-Disposal Assessment
Before initiating disposal, you must validate the state of the material.[6] This compound is typically a solid at room temperature but is often found in solution during synthesis.[6]
| Parameter | Specification | Operational Implication |
| Physical State | Solid (MP: ~78-82°C) | Dispose as Solid Hazardous Waste if pure.[6] |
| Solubility | Insoluble in water; Soluble in organics | Do NOT pour down drains.[6][8] |
| Reactivity | Stable; Incompatible with strong oxidizers | Segregate from nitrates, perchlorates, and peroxides.[6] |
| GHS Signals | Warning (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses) is mandatory.[6] |
| Element | Contains Bromine (Br) | Must be tagged as Halogenated to prevent incinerator corrosion issues.[6] |
Expert Insight: The presence of the bromine atom significantly changes the disposal pathway.[6] Halogenated compounds require specific incineration temperatures to prevent the formation of dioxins or corrosive acid gases.[6] Never bulk this waste with general non-halogenated organic solvents (e.g., Acetone, Ethanol) to avoid re-classification fees.[6]
Disposal Workflows
Scenario A: Disposal of Pure Solid (Stockpile/Expired Reagent)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[6]
-
Labeling: Affix a hazardous waste tag immediately.[6]
-
Protocol:
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Segregation: This is the critical control point.[6]
-
Solvent Compatibility:
-
If dissolved in DCM, Chloroform, or Dichloroethane : Pour into Halogenated Waste carboy.[6]
-
If dissolved in Ethyl Acetate, Hexanes, or Methanol :
-
Preferred: Rotovap to dryness and dispose of residue as Solid Waste (Scenario A).
-
Alternative: If volume is low (<50mL), it may be permissible to bulk into Halogenated Waste (check local EHS rules), but never pour halogenated compounds into Non-Halogenated waste streams.[6]
-
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction used acids/bases, quench and neutralize before adding to the waste carboy to prevent exothermic reactions in the drum.[6]
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
-
Classification: Halogenated Solid Debris.[6]
-
Protocol:
-
Collect all contaminated nitrile gloves, paper towels, and weigh boats.[6]
-
Place in a clear, 6-mil polyethylene bag or a dedicated bucket lined with a heavy-duty bag.
-
Sharps: Syringes used with this chemical must go into a Hard-Walled Sharps Container , not soft trash.[6]
-
Label the bag/bucket: "Debris contaminated with Halogenated Organics."[6]
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for segregating Methyl 3-(4-bromophenyl)acrylate waste streams.
Figure 1: Decision matrix for segregating Methyl 3-(4-bromophenyl)acrylate waste. Note the critical separation of non-halogenated solvents to minimize disposal costs.
Emergency Procedures (Spill Response)
In the event of a spill during waste transfer:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[6]
-
Containment:
-
Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Spill Debris - Contains Halogenated Organics."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 816774, Methyl 4-bromocinnamate.[6] Retrieved from [Link][6]
-
Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link][6]
-
Washington State University. Halogenated Solvents Standard Operating Procedure. Retrieved from [Link][6]
Sources
- 1. Methyl (E)-3-(4-bromophenyl)acrylate | CAS 3650-78-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 946-99-6 | Methyl 3-(4-(bromomethyl)phenyl)acrylate - AiFChem [aifchem.com]
- 3. (E)-METHYL 3-(4-BROMOPHENYL)ACRYLATE | 71205-17-9 [chemicalbook.com]
- 4. 3650-78-0|Methyl 3-(4-bromophenyl)acrylate|BLD Pharm [bldpharm.com]
- 5. Methyl 4-bromocinnamate | C10H9BrO2 | CID 816774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. download.basf.com [download.basf.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. echemi.com [echemi.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
